Product packaging for Cbl-b-IN-19(Cat. No.:)

Cbl-b-IN-19

Cat. No.: B12380068
M. Wt: 624.7 g/mol
InChI Key: VMQQQHAFPLYBOY-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cbl-b-IN-19 is a useful research compound. Its molecular formula is C34H31F3N8O and its molecular weight is 624.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H31F3N8O B12380068 Cbl-b-IN-19

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C34H31F3N8O

Molecular Weight

624.7 g/mol

IUPAC Name

4-[2-cyclopropyl-6-[6-[[(3S)-3-methylpiperidin-1-yl]methyl]-4-oxo-8-(trifluoromethyl)quinazolin-3-yl]-4-pyridinyl]-3-(4-methyl-1,2,4-triazol-3-yl)benzonitrile

InChI

InChI=1S/C34H31F3N8O/c1-20-4-3-9-44(16-20)17-22-11-27-31(28(12-22)34(35,36)37)39-18-45(33(27)46)30-14-24(13-29(41-30)23-6-7-23)25-8-5-21(15-38)10-26(25)32-42-40-19-43(32)2/h5,8,10-14,18-20,23H,3-4,6-7,9,16-17H2,1-2H3/t20-/m0/s1

InChI Key

VMQQQHAFPLYBOY-FQEVSTJZSA-N

Isomeric SMILES

C[C@H]1CCCN(C1)CC2=CC3=C(C(=C2)C(F)(F)F)N=CN(C3=O)C4=CC(=CC(=N4)C5CC5)C6=C(C=C(C=C6)C#N)C7=NN=CN7C

Canonical SMILES

CC1CCCN(C1)CC2=CC3=C(C(=C2)C(F)(F)F)N=CN(C3=O)C4=CC(=CC(=N4)C5CC5)C6=C(C=C(C=C6)C#N)C7=NN=CN7C

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of Cbl-b-IN-19: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of Cbl-b-IN-19, a potent inhibitor of the E3 ubiquitin ligase Cbl-b (Casitas B-lineage lymphoma-b). Cbl-b is a critical negative regulator of immune cell activation, making it a prime target for novel immuno-oncology therapies. This document provides a comprehensive overview of the Cbl-b signaling pathway, the molecular action of Cbl-b inhibitors, quantitative data for inhibitor activity, and detailed experimental protocols for their characterization.

The Role of Cbl-b in Immune Regulation

Cbl-b is a RING finger E3 ubiquitin ligase that plays a pivotal role in establishing the activation threshold of various immune cells, particularly T cells and Natural Killer (NK) cells.[1][2][3] It functions as an intracellular checkpoint, preventing excessive or inappropriate immune responses that could lead to autoimmunity.[2] In the context of cancer, Cbl-b's inhibitory function can be co-opted by tumors to suppress the body's anti-tumor immune response, thereby promoting an immunosuppressive tumor microenvironment.[3][4]

Cbl-b exerts its regulatory function by targeting key signaling proteins for ubiquitination, a post-translational modification that can lead to their degradation or alter their function.[4][5] Key targets of Cbl-b in T cells include proteins downstream of the T cell receptor (TCR) and the CD28 costimulatory receptor, such as Phospholipase C-gamma1 (PLC-γ1), Protein Kinase C-theta (PKC-θ), Vav1, and the p85 regulatory subunit of Phosphoinositide 3-kinase (PI3K).[6][7] By ubiquitinating these targets, Cbl-b dampens the signaling cascades that are essential for T cell activation, proliferation, and cytokine production.[3][6]

This compound and the Mechanism of Cbl-b Inhibition

This compound is a small molecule inhibitor of Cbl-b. It has been shown to inhibit the phosphorylation of Cbl-b with a half-maximal inhibitory concentration (IC50) of less than 100 nM.[8] While the precise binding mode of this compound is not publicly disclosed, the mechanism of a well-characterized Cbl-b inhibitor, C7683 (an analogue of the clinical candidate NX-1607), provides significant insight.[4][5]

This class of inhibitors functions as an "intramolecular glue," binding to a pocket at the interface of the Tyrosine Kinase Binding Domain (TKBD) and the Linker Helix Region (LHR) of Cbl-b.[4][5] This binding event locks Cbl-b in an inactive conformation, preventing the conformational changes necessary for its E3 ligase activity.[4][5] By allosterically inhibiting Cbl-b, these small molecules prevent the ubiquitination of its downstream targets. The net effect is the "release of the brakes" on immune cell activation, leading to a more robust anti-tumor immune response.[5] This enhanced activity includes increased T cell and NK cell proliferation, cytokine secretion (such as IL-2 and IFN-γ), and cytotoxic activity against tumor cells.[6][7]

Signaling Pathway of Cbl-b Inhibition

The following diagram illustrates the central role of Cbl-b in T cell activation and the effect of its inhibition.

G cluster_TCell T Cell cluster_Cblb Cbl-b Mediated Inhibition TCR TCR PI3K PI3K TCR->PI3K Vav1 Vav1 TCR->Vav1 PLCy1 PLCγ1 TCR->PLCy1 CD28 CD28 CD28->PI3K Activation T Cell Activation (Proliferation, Cytokine Release) PI3K->Activation Vav1->Activation PLCy1->Activation Cblb Cbl-b Cblb->PI3K Ubiquitination (Inhibition) Cblb->Vav1 Ubiquitination (Inhibition) Cblb->PLCy1 Ubiquitination (Inhibition) Cblb_inhibitor This compound Cblb_inhibitor->Cblb Inhibits G cluster_Discovery Discovery & Initial Screening cluster_Biochemical Biochemical & Biophysical Characterization cluster_Cellular Cellular & Functional Assays cluster_InVivo In Vivo Evaluation HTS High-Throughput Screening Biochem_Assay Biochemical Assay (e.g., Phosphorylation Inhibition) HTS->Biochem_Assay DSF DSF Biochem_Assay->DSF CETSA Cellular Thermal Shift Assay (CETSA) Biochem_Assay->CETSA ITC ITC DSF->ITC CoCrystal Co-crystallization ITC->CoCrystal TCell_Activation T Cell Activation Assays (IL-2, IFN-γ production) CoCrystal->TCell_Activation CETSA->TCell_Activation NK_Cytotoxicity NK Cell Cytotoxicity Assay TCell_Activation->NK_Cytotoxicity PK_PD Pharmacokinetics & Pharmacodynamics NK_Cytotoxicity->PK_PD Tumor_Models Syngeneic Tumor Models PK_PD->Tumor_Models

References

The Cbl-b Signaling Pathway: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casitas B-lineage lymphoma-b (Cbl-b) is a crucial E3 ubiquitin ligase that functions as a master negative regulator of immune responses.[1][2] Primarily expressed in hematopoietic cells, Cbl-b plays a pivotal role in establishing and maintaining peripheral immune tolerance by setting the activation threshold for T lymphocytes and other immune cells.[2][3] Its dysregulation is implicated in autoimmune diseases and cancer, making it a compelling therapeutic target.[4][5] This guide provides a comprehensive technical overview of the Cbl-b signaling pathway, including its molecular architecture, regulatory mechanisms, downstream effectors, and the experimental methodologies used to investigate its function.

Core Signaling Pathway

Cbl-b is a member of the Cbl family of proteins, which also includes c-Cbl and Cbl-c. These proteins share a highly conserved N-terminal region comprising a Tyrosine Kinase Binding (TKB) domain, a linker region, and a RING (Really Interesting New Gene) finger domain, which confers the E3 ligase activity.[6] The C-terminal region is more divergent and contains proline-rich motifs that mediate interactions with various signaling adaptors.[6]

The canonical function of Cbl-b is to negatively regulate signaling from a variety of cell surface receptors, including the T cell receptor (TCR), B cell receptor (BCR), and receptor tyrosine kinases (RTKs).[3][6] Upon receptor activation, Cbl-b is recruited to phosphorylated signaling complexes where it ubiquitinates key downstream effector proteins, targeting them for degradation or altering their function.[6][7]

Cbl-b in T-Cell Activation

In T lymphocytes, Cbl-b is a critical gatekeeper of activation. In naive T cells, TCR engagement without co-stimulation from CD28 leads to a state of unresponsiveness or anergy.[8] Cbl-b is a key mediator of this process.[3] Upon TCR stimulation alone, Cbl-b targets several key signaling molecules for ubiquitination, thereby dampening the activation cascade. These substrates include:

  • Phospholipase C-γ1 (PLC-γ1): Ubiquitination of PLC-γ1 by Cbl-b inhibits its activity, leading to reduced calcium mobilization and downstream signaling.[6]

  • Protein Kinase C-θ (PKC-θ): Cbl-b-mediated ubiquitination of PKC-θ impairs its function, which is essential for the activation of the transcription factor NF-κB.[9]

  • Vav1: A guanine nucleotide exchange factor for Rho family GTPases, Vav1 is a crucial regulator of actin cytoskeleton reorganization required for T-cell activation. Cbl-b ubiquitinates Vav1, inhibiting its activity.[6]

  • PI3K (p85 subunit): Cbl-b can ubiquitinate the p85 regulatory subunit of PI3K, which suppresses the PI3K/Akt signaling pathway.[6]

The co-stimulatory signal through CD28 overrides the inhibitory function of Cbl-b. CD28 signaling leads to the phosphorylation and subsequent ubiquitination and proteasomal degradation of Cbl-b itself, thereby releasing the brakes on T-cell activation.[7]

dot

Cbl_b_T_Cell_Signaling TCR TCR Lck Lck TCR->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT LAT Complex ZAP70->LAT PI3K PI3K LAT->PI3K PLCg1 PLC-γ1 LAT->PLCg1 Vav1 Vav1 LAT->Vav1 CD28 CD28 CD28->PI3K Cblb Cbl-b CD28->Cblb Akt Akt PI3K->Akt Ca_Flux Ca²⁺ Flux PLCg1->Ca_Flux PKCtheta PKC-θ NFkB NF-κB PKCtheta->NFkB Cytoskeleton Actin Cytoskeleton Reorganization Vav1->Cytoskeleton T_Cell_Activation T-Cell Activation (Proliferation, IL-2) NFkB->T_Cell_Activation Ca_Flux->T_Cell_Activation Cytoskeleton->T_Cell_Activation Cblb->PI3K Ub Cblb->PLCg1 Ub Cblb->PKCtheta Ub Cblb->Vav1

Caption: Cbl-b negatively regulates TCR signaling by ubiquitinating key downstream effectors.

Data Presentation

Cbl-b Inhibitor Activity
CompoundTargetIC50Cell-based AssayReference
Cbl-b-IN-1 Cbl-b< 100 nMPromotes T-cell activation and cytokine secretion[10]
Agelasine W Cbl-b57 µMIn vitro enzymatic assay[11]
Agelasine X Cbl-b72 µMIn vitro enzymatic assay[11]
Agelasine Y Cbl-b66 µMIn vitro enzymatic assay[11]
Ageliferin Derivatives (4-10) Cbl-b18-35 µMIn vitro enzymatic assay[11]
Icotinib EGFR (also upregulates Cbl-b)0.67 µM (48h), 0.07 µM (72h) in HCC827 cellsInduces apoptosis and G1 arrest[12]
NRX-3, NRX-4, NRX-5, NRX-6 Cbl-b12 µM, 0.23 µM, 0.092 µM, 0.088 µM (E2-Ub assay)In vitro enzymatic and cellular ubiquitination assays[13]
Cbl-b Domain Binding Affinities
Interacting PartnersCbl-b DomainMethodDissociation Constant (Kd)Reference
Ubiquitin UBA domainFluorescence Titration53.1 µM[14]
UbcH5B pY H-RINGNMREstimated from chemical-shift changes[15]
C7683 (inhibitor) TKBD-LHR-RINGSPR-[16]
C7683 (inhibitor) Full-length Cbl-bSPR-[16]
Quantitative Proteomics Data on Cbl-b Depletion
Protein/PhosphositeFold Change (siCbl/Cbl-b vs. control)Cell LineExperimental ConditionReference
SHP-2 IncreasedNeuroblastoma-[2]
CDK16 IncreasedNeuroblastoma-[2]
12,640 phosphosites VariedNeuroblastoma-[2]

Note: The table provides a summary of the direction of change. For specific fold-change values, please refer to the original publication.

Protein Half-life
ProteinCell LineHalf-life (hours)Reference
Cbl-b Renal mpkCCD epithelial cells3.87 ± 0.05[17]

Experimental Protocols

In Vitro Ubiquitination Assay

This protocol is adapted from a generic in vitro ubiquitination assay and can be tailored for Cbl-b.

Objective: To assess the E3 ubiquitin ligase activity of Cbl-b towards a specific substrate in a cell-free system.

Materials:

  • Recombinant human E1 activating enzyme (e.g., UBE1)

  • Recombinant human E2 conjugating enzyme (e.g., UbcH5b)

  • Recombinant human Cbl-b (full-length or catalytic domain)

  • Recombinant substrate protein (e.g., PLC-γ1, Vav1)

  • Ubiquitin

  • ATP

  • Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

  • SDS-PAGE gels and Western blotting reagents

  • Antibodies: anti-substrate, anti-ubiquitin (or anti-polyubiquitin chains like K48 or K63), and HRP-conjugated secondary antibodies.

Procedure:

  • Prepare a reaction mixture containing ubiquitination buffer, ATP, ubiquitin, E1 enzyme, and E2 enzyme.

  • Add the recombinant Cbl-b and the substrate protein to the reaction mixture.

  • For a negative control, prepare a reaction mixture without Cbl-b or ATP.

  • Incubate the reactions at 37°C for a specified time (e.g., 30-90 minutes).

  • Stop the reaction by adding SDS-PAGE sample buffer and boiling at 95-100°C for 5 minutes.

  • Resolve the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and probe with a primary antibody against the substrate protein.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the ubiquitinated substrate, which will appear as a higher molecular weight smear or ladder of bands above the unmodified substrate band, using an enhanced chemiluminescence (ECL) detection system.

dot

Ubiquitination_Assay_Workflow Start Prepare Reaction Mix (E1, E2, Ub, ATP, Buffer) Add_Proteins Add Recombinant Cbl-b and Substrate Start->Add_Proteins Incubate Incubate at 37°C Add_Proteins->Incubate Stop_Reaction Stop Reaction with SDS-PAGE Buffer Incubate->Stop_Reaction SDS_PAGE SDS-PAGE Stop_Reaction->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot Detection Detect Ubiquitinated Substrate (Higher MW smear/ladder) Western_Blot->Detection

Caption: Workflow for an in vitro ubiquitination assay to measure Cbl-b E3 ligase activity.

Cbl-b siRNA Knockdown in T-Cells

This protocol outlines a general procedure for transiently silencing Cbl-b expression in primary T-cells or T-cell lines using small interfering RNA (siRNA).

Objective: To investigate the functional consequences of reduced Cbl-b expression on T-cell activation and signaling.

Materials:

  • Primary T-cells or a T-cell line (e.g., Jurkat)

  • Cbl-b specific siRNA and a non-targeting control siRNA

  • Transfection reagent suitable for T-cells (e.g., electroporation or lipid-based reagents)

  • Cell culture medium and supplements

  • T-cell activation stimuli (e.g., anti-CD3 and anti-CD28 antibodies)

  • Reagents for downstream analysis (e.g., flow cytometry antibodies for activation markers, ELISA kits for cytokine measurement, reagents for Western blotting).

Procedure:

  • Culture T-cells to the desired density for transfection.

  • Prepare the siRNA-transfection reagent complexes according to the manufacturer's instructions.

  • Transfect the T-cells with Cbl-b siRNA or control siRNA.

  • Incubate the cells for 24-72 hours to allow for Cbl-b knockdown.

  • Verify the knockdown efficiency by Western blotting or qRT-PCR for Cbl-b expression.

  • Stimulate the transfected T-cells with anti-CD3/CD28 antibodies.

  • Analyze the functional outcomes, such as:

    • Proliferation: using assays like CFSE dilution or BrdU incorporation.

    • Cytokine production: measuring IL-2, IFN-γ, etc., in the supernatant by ELISA.

    • Activation marker expression: analyzing CD25, CD69, etc., by flow cytometry.

    • Signaling pathway activation: assessing the phosphorylation status of downstream signaling molecules by Western blotting.

dot

siRNA_Knockdown_Workflow Start Culture T-Cells Prepare_Complexes Prepare siRNA-Transfection Reagent Complexes Start->Prepare_Complexes Transfection Transfect T-Cells (Cbl-b siRNA vs. Control) Prepare_Complexes->Transfection Incubation Incubate for 24-72h for Knockdown Transfection->Incubation Verification Verify Knockdown (WB or qRT-PCR) Incubation->Verification Stimulation Stimulate T-Cells (e.g., anti-CD3/CD28) Verification->Stimulation Analysis Functional Analysis (Proliferation, Cytokines, etc.) Stimulation->Analysis

Caption: Experimental workflow for Cbl-b siRNA knockdown in T-cells.

Conclusion

Cbl-b is a central negative regulator of the immune system, with a particularly well-defined role in controlling the threshold of T-cell activation. Its function as an E3 ubiquitin ligase allows it to precisely modulate signaling cascades initiated by various immune receptors. The growing understanding of the Cbl-b signaling pathway has identified it as a promising target for therapeutic intervention in cancer and autoimmune diseases. The development of specific Cbl-b inhibitors is an active area of research with the potential to unleash powerful anti-tumor immune responses. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers dedicated to further unraveling the complexities of Cbl-b signaling and translating this knowledge into novel therapeutic strategies.

References

An In-depth Technical Guide to the Discovery and Development of Cbl-b Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The E3 ubiquitin ligase Casitas B-lineage lymphoma-b (Cbl-b) has emerged as a critical negative regulator of immune cell activation, making it a compelling target for cancer immunotherapy.[1][2] By inhibiting Cbl-b, the threshold for T cell and Natural Killer (NK) cell activation is lowered, leading to enhanced anti-tumor immunity.[1][3] This guide provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical and early clinical development of small molecule Cbl-b inhibitors, serving as a resource for researchers and professionals in the field of drug development.

Introduction to Cbl-b as a Therapeutic Target

Casitas B-lineage lymphoma-b (Cbl-b) is a RING finger E3 ubiquitin ligase that plays a crucial role in regulating signal transduction in immune cells.[4][5] It functions as an intracellular checkpoint by targeting key signaling proteins for ubiquitination and subsequent degradation, thereby setting the activation threshold for T cells, NK cells, and other immune cells.[3][6] Genetic knockout studies in mice have demonstrated that the absence of Cbl-b leads to hyperactive T cells, resistance to tumor growth, and spontaneous tumor rejection, highlighting its therapeutic potential.[1][7] The development of small molecule inhibitors targeting Cbl-b aims to replicate these effects, offering a novel immunotherapeutic strategy to enhance the body's natural anti-tumor response, both as a monotherapy and in combination with existing checkpoint inhibitors like anti-PD-1.[8][9]

Discovery of Cbl-b Inhibitors

The discovery of potent and selective Cbl-b inhibitors has been accelerated by modern drug discovery platforms. Initial efforts involved high-throughput screening (HTS), DNA-encoded library (DEL), and fragment-based screening campaigns.[9] These approaches led to the identification of initial hit compounds. More recent and advanced strategies have incorporated generative AI design engines and structure-based drug design, which have significantly expedited the discovery of novel chemical scaffolds.[10] This has led to the development of potent series of inhibitors, such as carbamates and arylpyridones.[10][11]

A notable example is the discovery of NX-1607 and its analogues. The development process involved iterative rounds of in silico structure-based design, guided by physics-based affinity predictions and machine learning models for ADME/PK properties, prior to chemical synthesis and biological testing.[10] This "Design-Make-Test-Analyze" cycle, enhanced with computational methods, has proven highly effective.[10]

Mechanism of Action

Cbl-b inhibitors function by binding to the protein and locking it in an inactive conformation.[12] Structural studies, including X-ray crystallography, have revealed that some inhibitors act as an "intramolecular glue."[12][13] For instance, the inhibitor C7683, an analogue of NX-1607, binds at the interface of the tyrosine kinase-binding domain (TKBD) and the linker helix region (LHR), preventing the conformational changes necessary for its E3 ligase activity.[12][13] This allosteric inhibition prevents Cbl-b from ubiquitinating its downstream targets, thereby sustaining the signaling pathways required for immune cell activation.[12][14]

Signaling Pathways

Cbl-b negatively regulates T cell activation by targeting several key proteins in the T cell receptor (TCR) and CD28 co-stimulatory signaling pathways for ubiquitination.[5][15] Inhibition of Cbl-b effectively removes this "brake" on the immune system.

Cbl_b_Signaling_Pathway cluster_TCell T Cell TCR TCR Lck Lck TCR->Lck Signal 1 CD28 CD28 PI3K PI3K CD28->PI3K Signal 2 ZAP70 ZAP70 Lck->ZAP70 Vav1 Vav1 ZAP70->Vav1 PLCg1 PLCg1 ZAP70->PLCg1 Activation T Cell Activation (Cytokine Release, Proliferation) Vav1->Activation PI3K->Activation PLCg1->Activation Cbl_b Cbl-b Cbl_b->ZAP70 Ubiquitination Cbl_b->Vav1 Cbl_b->PI3K Cbl_b->PLCg1 Inhibitor Cbl-b Inhibitor Inhibitor->Cbl_b

Caption: Cbl-b Signaling Pathway in T Cell Activation.

Preclinical Development and Efficacy

Cbl-b inhibitors have demonstrated robust anti-tumor efficacy in various preclinical models.

In Vitro Efficacy

In vitro studies have shown that Cbl-b inhibitors can restore the function of T effector cells even in immunosuppressive conditions.[8] They have been shown to maintain CD8+ T cell proliferation and cytokine induction in the presence of myeloid-derived suppressor cells (MDSCs) and immunosuppressive factors like PGE2, A2AR agonists, and TGF-β.[8] Furthermore, these inhibitors can reverse T cell exhaustion induced by prolonged stimulation.[8]

Table 1: In Vitro Activity of Cbl-b Inhibitors

AssayCompoundIC50 / EC50Cell TypeEffectReference
Cbl-b BindingCompound 3130 nM (IC50)-Direct Inhibition[11]
IL-2 ProductionCompound 31230 nM (EC50)T-cellsIncreased Cytokine Production[11]
T Cell ActivationNRX-8Low nMT-cellsIncreased response to TCR stimulation[9]
Cbl-b BindingNRX-820 nM (KD)-Direct Binding[9]
In Vivo Efficacy

Oral administration of Cbl-b inhibitors has shown significant single-agent tumor growth inhibition in multiple syngeneic mouse models.[9] For instance, an oral Cbl-b inhibitor demonstrated over 70% tumor growth inhibition (TGI) in at least two models.[8] The combination of Cbl-b inhibitors with anti-PD-1 antibodies has shown even more profound effects, leading to complete tumor regression in a significant portion of treated animals and the induction of immune memory.[8][9]

Table 2: In Vivo Anti-Tumor Efficacy

Tumor ModelTreatmentEfficacyKey FindingsReference
Syngeneic ModelsOral Cbl-b Inhibitor (monotherapy)>70% TGIRobust single-agent activity[8]
CT26 Syngeneic ModelOral Cbl-b Inhibitor + anti-PD-1Complete tumor regression in 6/8 miceInduction of immune memory[8]
Multiple Tumor ModelsNX-1607 + anti-PD-1Increased median overall survival, complete rejectionsSynergistic effect with checkpoint blockade[9]
Murine Tumor ModelNTX-801 + anti-PD-1Robust anti-tumor activity, increased survivalSeveral complete responses

Pharmacokinetics and ADME

Favorable pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles are crucial for the development of orally bioavailable drugs. Preclinical studies of developed Cbl-b inhibitors have shown promising results in multiple species.

Table 3: Preclinical Pharmacokinetic Profile

Compound SeriesSpeciesAdministrationBioavailabilityKey ADME FindingsReference
Oral Cbl-b InhibitorMice, Rats, DogsOralFavorableSuitable for oral dosing[8]
NX-1607MiceOralNot specifiedDemonstrates in vivo efficacy with oral dosing[9]
NTX-801MiceNot specifiedNot specifiedAchieves effective concentrations in vivo

Experimental Protocols

T Cell Activation Washout Assay

This assay is designed to determine the duration of target occupancy required for sustained T cell activation.

  • Cell Culture: Isolate CD8+ T cells from peripheral blood.

  • Inhibitor Incubation: Pre-incubate the T cells with varying concentrations of the Cbl-b inhibitor (e.g., < 0.1 µM to 1 µM) for different durations (e.g., less than 4 hours to over 4 hours).[8]

  • Washout: After incubation, wash the cells thoroughly to remove the inhibitor.

  • Stimulation: Culture the washed cells with anti-CD3/CD28 antibodies to stimulate the T cell receptor.

  • Analysis: Measure T cell activation markers (e.g., CD69, CD25 expression by flow cytometry) and cytokine production (e.g., IL-2, IFN-γ by ELISA) at various time points post-washout (e.g., up to 48 hours).[8]

  • Interpretation: A sustained high level of activation for an extended period after washout indicates that a sufficient concentration and duration of inhibitor treatment can lead to lasting T cell activation.[8]

Washout_Assay_Workflow Isolate_T_Cells Isolate CD8+ T Cells Incubate_Inhibitor Pre-incubate with Cbl-b Inhibitor Isolate_T_Cells->Incubate_Inhibitor Washout Washout to Remove Inhibitor Incubate_Inhibitor->Washout Stimulate Stimulate with anti-CD3/CD28 Washout->Stimulate Analyze Analyze Activation Markers and Cytokines Stimulate->Analyze

Caption: Workflow for the T Cell Activation Washout Assay.

In Vivo Syngeneic Tumor Model Efficacy Study

This protocol assesses the anti-tumor efficacy of a Cbl-b inhibitor in a mouse model with a competent immune system.

  • Tumor Implantation: Subcutaneously implant tumor cells (e.g., CT26 colon carcinoma) into syngeneic mice (e.g., BALB/c).[8]

  • Tumor Growth: Allow tumors to establish to a palpable size.

  • Treatment Groups: Randomize mice into treatment groups: vehicle control, Cbl-b inhibitor alone, anti-PD-1 antibody alone, and the combination of Cbl-b inhibitor and anti-PD-1.[8]

  • Dosing: Administer the Cbl-b inhibitor orally according to a predetermined schedule (e.g., once daily, QD).[8] Administer the anti-PD-1 antibody via intraperitoneal injection.

  • Tumor Measurement: Measure tumor volume regularly (e.g., every 2-3 days) using calipers.

  • Endpoint: Continue treatment until tumors in the control group reach a predetermined maximum size.

  • Tumor Re-challenge (for complete responders): In mice that show complete tumor regression, re-challenge them with the same tumor cells to assess for immunological memory.[8]

  • Pharmacodynamic Analysis: Collect tumor samples for RNA sequencing and RT-PCR to analyze the tumor microenvironment, including the infiltration and activation status of immune cells (T cells, NK cells, etc.).[8]

Clinical Development

The promising preclinical data has led to the advancement of Cbl-b inhibitors into clinical trials. For example, NX-1607 is currently being evaluated in a Phase 1 trial in patients with advanced solid tumors.[12][16] Early data from this trial has shown dose-dependent pharmacologic activity consistent with target engagement and downstream immune modulation.[16] Patients with stable disease have exhibited significantly greater T cell activation and proliferation compared to those with progressive disease.[16]

Conclusion

The inhibition of Cbl-b represents a promising and novel strategy in cancer immunotherapy. The discovery and development of potent, orally bioavailable small molecule inhibitors have demonstrated significant preclinical anti-tumor activity, both as monotherapy and in combination with checkpoint inhibitors. The mechanism of allosteric inhibition provides a clear rationale for their activity. As these molecules progress through clinical trials, they hold the potential to become a valuable addition to the armamentarium of cancer treatments, particularly for patients who do not respond to or have developed resistance to current immunotherapies.

References

An In-Depth Technical Guide to Cbl-b-IN-19 and its Effect on Ubiquitination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The E3 ubiquitin ligase Casitas B-lineage lymphoma-b (Cbl-b) has emerged as a critical negative regulator of immune cell activation, making it a compelling target for immunotherapy. By catalyzing the ubiquitination and subsequent degradation of key signaling proteins, Cbl-b establishes a crucial threshold for T-cell activation. Inhibition of Cbl-b presents a promising strategy to enhance anti-tumor immunity. This technical guide focuses on Cbl-b-IN-19, a small molecule inhibitor of Cbl-b. We will delve into its mechanism of action, its impact on ubiquitination, and provide detailed experimental protocols for its characterization.

Introduction to Cbl-b: An Immune Checkpoint Regulator

Cbl-b is a RING finger E3 ubiquitin ligase that plays a pivotal role in maintaining immune homeostasis.[1] It functions as an intracellular checkpoint by targeting key signaling molecules for ubiquitination, a post-translational modification that can lead to their degradation by the proteasome.[1][2] This process is central to the negative regulation of T-cell and NK cell activation.[2]

In T-cells, Cbl-b is a key mediator of the requirement for co-stimulatory signals for full activation. In the absence of co-stimulation via receptors like CD28, Cbl-b ubiquitinates components of the T-cell receptor (TCR) signaling pathway, leading to a state of anergy or non-responsiveness.[3] Genetic knockout of Cbl-b in mice results in hyper-responsive T-cells that can mount potent anti-tumor immune responses without the need for co-stimulation.[4] This has positioned Cbl-b as a high-potential target for the development of novel cancer immunotherapies.

This compound: A Novel Inhibitor of Cbl-b

This compound, also identified as "Compound 49" in patent literature, is a potent small molecule inhibitor of Cbl-b.[5] It has been shown to inhibit the phosphorylation of Cbl-b, a critical step for its E3 ligase activity.

Mechanism of Action

While the precise binding mode of this compound is not yet publicly detailed, it is understood to interfere with the catalytic activity of Cbl-b. The inhibition of Cbl-b phosphorylation suggests that this compound may act by preventing the conformational changes required for its activation.[5] Another well-characterized Cbl-b inhibitor, NX-1607, functions as an "intramolecular glue," locking Cbl-b in an inactive conformation.[6][7] It is plausible that this compound employs a similar mechanism. By inhibiting Cbl-b, this compound is expected to prevent the ubiquitination and subsequent degradation of its target proteins. This leads to the stabilization and accumulation of key signaling molecules, thereby lowering the threshold for T-cell activation and enhancing the immune response.

Quantitative Data for this compound

The following table summarizes the available quantitative data for this compound.

ParameterValueAssay TypeReference
IC50 < 100 nMCbl-b Phosphorylation Inhibition[5]

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the effect of this compound on ubiquitination and immune cell function. These protocols are based on established methods for studying Cbl-b inhibitors.

In Vitro Cbl-b Ubiquitination Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay measures the auto-ubiquitination activity of Cbl-b or its ability to ubiquitinate a substrate.

Principle: This homogeneous assay utilizes a terbium (Tb)-labeled anti-tag antibody that binds to a tagged Cbl-b protein and a fluorescently labeled ubiquitin. When Cbl-b catalyzes the formation of a polyubiquitin chain on itself (auto-ubiquitination) or a substrate, the terbium donor and the fluorescent acceptor are brought into close proximity, resulting in a FRET signal.

Materials:

  • Recombinant GST-tagged Cbl-b (BPS Bioscience, Cat# 80415 or similar)[8]

  • Ubiquitin Activating Enzyme (E1)

  • Ubiquitin-Conjugating Enzyme (E2), e.g., UBE2D2/UbcH5b

  • Biotinylated Ubiquitin

  • Terbium-labeled anti-GST antibody (or other appropriate tag antibody)

  • Streptavidin-labeled acceptor fluorophore (e.g., d2)

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT)

  • This compound (dissolved in DMSO)

  • 384-well low-volume white plates

Procedure:

  • Prepare a master mix containing E1, E2, biotinylated ubiquitin, and ATP in the assay buffer.

  • Add the desired concentration of this compound or DMSO (vehicle control) to the wells of the 384-well plate.

  • Add the recombinant Cbl-b protein to the wells.

  • Initiate the ubiquitination reaction by adding the master mix to the wells.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a detection mix containing the Tb-labeled anti-tag antibody and the streptavidin-labeled acceptor fluorophore in a suitable detection buffer.

  • Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Read the plate on a TR-FRET compatible plate reader, measuring the emission at the acceptor and donor wavelengths.

  • Calculate the TR-FRET ratio and determine the IC50 value for this compound.

Cell-Based T-Cell Activation Assay

This assay evaluates the effect of this compound on the activation of primary human T-cells.

Principle: T-cell activation can be measured by the upregulation of activation markers (e.g., CD25, CD69) and the secretion of cytokines (e.g., IL-2, IFN-γ) following TCR stimulation. Inhibition of Cbl-b is expected to enhance these activation readouts.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated primary T-cells.

  • Anti-CD3 antibody (for TCR stimulation)

  • Anti-CD28 antibody (for co-stimulation, used as a control)

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin.

  • This compound (dissolved in DMSO)

  • Flow cytometry antibodies: Anti-CD3, Anti-CD4, Anti-CD8, Anti-CD25, Anti-CD69.

  • ELISA kits for IL-2 and IFN-γ.

  • 96-well cell culture plates.

Procedure:

  • Isolate PBMCs or T-cells from healthy donor blood.

  • Coat the wells of a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL in PBS) overnight at 4°C. Wash the wells with PBS before use.

  • Seed the T-cells (e.g., 1 x 105 cells/well) in the anti-CD3 coated plate.

  • Add serial dilutions of this compound or DMSO (vehicle control) to the wells. Include wells with soluble anti-CD28 antibody (e.g., 1 µg/mL) as a positive control for co-stimulation.

  • Incubate the plate at 37°C in a CO₂ incubator for 24-72 hours.

  • For Flow Cytometry Analysis:

    • Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (CD3, CD4, CD8) and activation markers (CD25, CD69).

    • Analyze the cells using a flow cytometer to quantify the percentage of activated T-cells.

  • For Cytokine Analysis:

    • Collect the cell culture supernatant.

    • Measure the concentration of IL-2 and IFN-γ using ELISA kits according to the manufacturer's instructions.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involving Cbl-b and the experimental workflows described above.

Cbl_b_Signaling_Pathway cluster_TCR T-Cell Receptor Signaling TCR TCR Zap70 ZAP70 TCR->Zap70 CD28 CD28 PI3K PI3K CD28->PI3K PLCg1 PLCγ1 Zap70->PLCg1 Proteasome Proteasome Degradation Zap70->Proteasome Downstream Downstream Signaling (e.g., NF-κB, AP-1) PLCg1->Downstream PLCg1->Proteasome PI3K->Downstream PI3K->Proteasome Activation T-Cell Activation Downstream->Activation Cbl_b Cbl-b Cbl_b->Zap70 Ub Cbl_b->PLCg1 Ub Cbl_b->PI3K Ub Ub Ubiquitin Ub->Cbl_b Cbl_b_IN_19 This compound Cbl_b_IN_19->Cbl_b

Caption: Cbl-b negatively regulates TCR signaling.

TR_FRET_Workflow cluster_reagents Reagent Preparation cluster_assay Assay Plate cluster_detection Detection Reagents Prepare Master Mix: E1, E2, Biotin-Ub, ATP AddMasterMix Add Master Mix to initiate reaction Reagents->AddMasterMix Inhibitor Prepare this compound dilutions Plate Add Inhibitor/DMSO to plate Inhibitor->Plate Enzyme Prepare Cbl-b solution AddEnzyme Add Cbl-b to plate Enzyme->AddEnzyme Plate->AddEnzyme AddEnzyme->AddMasterMix Incubate Incubate at 37°C AddMasterMix->Incubate AddDetection Add Detection Reagents: Tb-Ab, SA-Acceptor Incubate->AddDetection Incubate2 Incubate at RT AddDetection->Incubate2 Read Read TR-FRET Signal Incubate2->Read

Caption: TR-FRET ubiquitination assay workflow.

T_Cell_Activation_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_analysis Analysis IsolateCells Isolate T-cells from PBMCs SeedCells Seed T-cells in coated plate IsolateCells->SeedCells CoatPlate Coat plate with anti-CD3 Ab CoatPlate->SeedCells AddInhibitor Add this compound dilutions SeedCells->AddInhibitor AddControls Add Controls (DMSO, anti-CD28) SeedCells->AddControls Incubate Incubate for 24-72h AddInhibitor->Incubate AddControls->Incubate Harvest Harvest cells and supernatant Incubate->Harvest Flow Flow Cytometry: Stain for CD25, CD69 Harvest->Flow ELISA ELISA: Measure IL-2, IFN-γ Harvest->ELISA

Caption: T-cell activation assay workflow.

Conclusion

This compound is a promising small molecule inhibitor of the E3 ubiquitin ligase Cbl-b. By preventing the ubiquitination of key signaling proteins in immune cells, it has the potential to lower the threshold for T-cell activation and enhance anti-tumor immunity. The experimental protocols provided in this guide offer a framework for researchers to further investigate the biological activity of this compound and similar molecules, paving the way for the development of novel immunotherapies. Further studies are warranted to fully elucidate its mechanism of action and in vivo efficacy.

References

Investigating Cbl-b as a Therapeutic Target: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Casitas B-lineage lymphoma-b (Cbl-b) has emerged as a critical intracellular immune checkpoint and a promising therapeutic target, particularly in the field of immuno-oncology. As an E3 ubiquitin ligase, Cbl-b plays a pivotal role in negatively regulating the activation of multiple immune cells, including T cells and Natural Killer (NK) cells, thereby establishing a key threshold for immune responses.[1][2] Inhibition of Cbl-b unleashes the anti-tumor potential of the immune system, offering a novel strategy to overcome resistance to existing immunotherapies.[3] This technical guide provides an in-depth overview of Cbl-b's function, the signaling pathways it modulates, methodologies for its investigation, and a summary of the current landscape of Cbl-b inhibitors in development.

Cbl-b Signaling Pathways

Cbl-b is a master regulator of both innate and adaptive immunity.[1] Its primary function is to negatively regulate signaling pathways initiated by the engagement of cell surface receptors, particularly those with intrinsic or associated tyrosine kinase activity.[1][4] This regulation is achieved through its E3 ubiquitin ligase activity, which targets key signaling proteins for degradation, and through its function as an adaptor protein.[5][6]

In T cells , Cbl-b is a crucial gatekeeper that prevents excessive activation in the absence of co-stimulatory signals.[1] Upon T cell receptor (TCR) engagement without CD28 co-stimulation, Cbl-b is recruited to the signaling complex where it ubiquitinates and targets for degradation several key proteins, including the p85 subunit of PI3K, PLCγ-1, and Vav1.[1][7] This action effectively dampens the signaling cascade required for T cell proliferation and IL-2 production.[8] Consequently, inhibition of Cbl-b lowers the threshold for T cell activation, allowing for a robust anti-tumor response even in the presence of a suppressive tumor microenvironment.[9]

In Natural Killer (NK) cells , Cbl-b also acts as a negative regulator. It has been shown to be involved in the ubiquitination and downregulation of TAM receptors (Tyro3, Axl, and Mer), which are involved in NK cell activation.[5][7] By inhibiting Cbl-b, NK cell-mediated cytotoxicity against tumor cells can be significantly enhanced.[10]

Below is a diagram illustrating the central role of Cbl-b in regulating T cell activation.

Cbl_b_T_Cell_Signaling cluster_TCR_Signaling TCR Activation Pathway cluster_Cbl_b_Regulation Cbl-b Negative Regulation TCR TCR Lck Lck TCR->Lck CD28 CD28 PI3K PI3K CD28->PI3K ZAP70 ZAP70 Lck->ZAP70 SLP76 SLP76 ZAP70->SLP76 Vav1 Vav1 SLP76->Vav1 PLCG1 PLCγ1 SLP76->PLCG1 Activation T Cell Activation (Proliferation, IL-2) Vav1->Activation PI3K->Activation PLCG1->Activation Cbl_b Cbl-b Cbl_b->Vav1 Ubiquitination Cbl_b->PI3K Ubiquitination Cbl_b->PLCG1 Ubiquitination Ub Ubiquitin

Cbl-b negatively regulates T cell activation by ubiquitinating key signaling molecules.

Experimental Workflow for Investigating Cbl-b Inhibitors

The development of Cbl-b inhibitors follows a structured workflow from initial discovery to preclinical validation. This process involves a series of in vitro and in vivo experiments to identify and characterize potent and selective inhibitors.

Cbl_b_Inhibitor_Workflow cluster_Discovery Discovery & Screening cluster_In_Vitro In Vitro Characterization cluster_In_Vivo In Vivo Evaluation HTS High-Throughput Screening (e.g., TR-FRET) Hit_ID Hit Identification HTS->Hit_ID SBDD Structure-Based Drug Design SBDD->Hit_ID Biochem_Assay Biochemical Assays (IC50 determination) Hit_ID->Biochem_Assay Lead_Opt Lead Optimization Biochem_Assay->Lead_Opt Cell_Assay Cell-Based Assays (T cell/NK cell activation) Cell_Assay->Lead_Opt Selectivity Selectivity Profiling (vs. c-Cbl) Selectivity->Lead_Opt PK_PD Pharmacokinetics & Pharmacodynamics Lead_Opt->PK_PD Preclinical_Candidate Preclinical Candidate Selection PK_PD->Preclinical_Candidate Syngeneic_Model Syngeneic Mouse Models (e.g., CT26, B16) Syngeneic_Model->Preclinical_Candidate Combo_Studies Combination Studies (with anti-PD-1) Combo_Studies->Preclinical_Candidate Cbl_b_Targeting_Rationale cluster_Immune_Suppression Cbl-b Function: Immune Suppression cluster_Therapeutic_Intervention Therapeutic Intervention: Cbl-b Inhibition Cbl_b Cbl-b (E3 Ubiquitin Ligase) T_Cell_Inhibition Increased Threshold for T Cell Activation Cbl_b->T_Cell_Inhibition NK_Cell_Inhibition Negative Regulation of NK Cell Activity Cbl_b->NK_Cell_Inhibition Tumor_Immune_Evasion Tumor Immune Evasion T_Cell_Inhibition->Tumor_Immune_Evasion NK_Cell_Inhibition->Tumor_Immune_Evasion Cbl_b_Inhibitor Cbl-b Inhibitor Cbl_b_Inhibitor->Cbl_b T_Cell_Activation Enhanced T Cell Priming & Effector Function Cbl_b_Inhibitor->T_Cell_Activation NK_Cell_Activation Increased NK Cell Cytotoxicity Cbl_b_Inhibitor->NK_Cell_Activation Anti_Tumor_Immunity Enhanced Anti-Tumor Immunity T_Cell_Activation->Anti_Tumor_Immunity NK_Cell_Activation->Anti_Tumor_Immunity

References

Cbl-b-IN-19: A Deep Dive into the Regulation of Lymphocyte Activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The E3 ubiquitin ligase Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b) has emerged as a critical negative regulator of lymphocyte activation, playing a pivotal role in establishing and maintaining immune tolerance.[1][2][3] Its function as an intracellular checkpoint makes it a compelling target for therapeutic intervention, particularly in the field of immuno-oncology. By inhibiting Cbl-b, it is possible to lower the activation threshold of key immune effector cells, such as T cells and Natural Killer (NK) cells, thereby unleashing a more potent anti-tumor immune response. This guide provides a comprehensive technical overview of a specific small molecule inhibitor, Cbl-b-IN-19, and its role in the regulation of lymphocyte activity. We will delve into its mechanism of action, present quantitative data on its effects, detail relevant experimental protocols, and visualize the complex signaling pathways it modulates.

Cbl-b: The Master Regulator of Lymphocyte Activation

Cbl-b is a RING finger E3 ubiquitin ligase that is predominantly expressed in hematopoietic cells.[1][4] Its primary function is to negatively regulate signaling pathways downstream of antigen and co-stimulatory receptors in lymphocytes.[1][2] In T cells, Cbl-b is a key gatekeeper that prevents inappropriate activation in the absence of proper co-stimulation, a mechanism crucial for preventing autoimmunity.[5] It achieves this by targeting key signaling intermediates for ubiquitination and subsequent degradation or functional alteration.

The critical role of Cbl-b in immune suppression is underscored by studies on Cbl-b knockout mice, which exhibit spontaneous autoimmunity and enhanced tumor rejection.[1] These findings have spurred the development of small molecule inhibitors aimed at recapitulating this phenotype for therapeutic benefit.

This compound: A Potent Inhibitor of Cbl-b

This compound is a small molecule inhibitor of Casitas B-lineage lymphoma b (Cbl-b). It has been shown to inhibit the phosphorylation of Cbl-b with an IC50 of less than 100 nM.[6] While detailed public data specifically for "this compound" is emerging, a closely related compound, "Cbl-b-IN-1," which also has a reported IC50 of less than 100 nM, has been demonstrated to promote the secretion of crucial effector cytokines such as IL-2, IFN-γ, and TNF-α, and to enhance the T cell receptor (TCR) signaling pathway.[7]

Mechanism of Action

This compound, by inhibiting the E3 ligase activity of Cbl-b, prevents the ubiquitination of key downstream signaling molecules in lymphocytes. This leads to a sustained and amplified activation signal, even in the presence of suboptimal stimulation. In T cells, this translates to a lower requirement for co-stimulation via CD28 for full activation.[5] Similarly, in NK cells, inhibition of Cbl-b can enhance their cytotoxic activity and cytokine production.

Quantitative Data on the Effects of Cbl-b Inhibition

The following tables summarize the quantitative data available for Cbl-b inhibitors, with a focus on this compound and the closely related Cbl-b-IN-1.

Table 1: In Vitro Potency of Cbl-b Inhibitors

CompoundAssayTargetIC50Reference
This compoundCbl-b phosphorylationCbl-b< 100 nM[6]
Cbl-b-IN-1Cbl-b activityCbl-b< 100 nM[7]

Table 2: Functional Effects of Cbl-b Inhibitor (Cbl-b-IN-1) on T Cells

ParameterCell TypeConcentration RangeEffectReference
Cytokine Secretion (IL-2, IFN-γ, TNF-α)T Cells0.1 - 5 µMIncreased secretion[7]
T Cell ActivationT Cells0.1 - 5 µMPromoted activation[7]
TCR Signaling (p-PLCγ1, p-ZAP70)T Cells5 µMEnhanced phosphorylation[7][8]
T Cell ProliferationTCR-T cellsNot specifiedPromoted proliferation potential[8]
Cell Survival (post-antigen stimulation)TCR-T cellsNot specifiedIncreased survival capability[8]

Table 3: Functional Effects of Cbl-b Inhibitors on NK Cells

ParameterCell TypeConcentration RangeEffectReference
Effector Functions (Cytotoxicity, Cytokine Production)Human NK Cells0.15 - 10 µMDose-dependent induction[9]

Signaling Pathways Regulated by Cbl-b

The inhibitory function of Cbl-b is exerted through its interaction with and ubiquitination of multiple key components of lymphocyte signaling pathways.

Cbl-b Signaling in T Cells

In T cells, Cbl-b acts as a crucial checkpoint downstream of the T cell receptor (TCR) and the co-stimulatory receptor CD28. Upon TCR engagement without adequate co-stimulation, Cbl-b becomes activated and targets several signaling proteins for ubiquitination. Key targets include Phospholipase C-gamma 1 (PLC-γ1), Protein Kinase C-theta (PKC-θ), Vav1, and the p85 regulatory subunit of Phosphoinositide 3-kinase (PI3K).[2] The ubiquitination of these molecules leads to their degradation or altered function, thereby dampening the activation signal and preventing a full-blown T cell response. Inhibition of Cbl-b with molecules like this compound blocks this negative regulatory loop, resulting in enhanced and sustained T cell activation.

T_Cell_Signaling cluster_APC Antigen Presenting Cell cluster_TCell T Cell MHC MHC-Antigen TCR TCR MHC->TCR Signal 1 B7 B7 CD28 CD28 B7->CD28 Signal 2 (Co-stimulation) ZAP70 ZAP70 TCR->ZAP70 PI3K PI3K (p85) CD28->PI3K PLCg1 PLCγ1 ZAP70->PLCg1 Vav1 Vav1 ZAP70->Vav1 PKC_theta PKCθ PLCg1->PKC_theta Activation T Cell Activation (Proliferation, Cytokine Release) PLCg1->Activation PKC_theta->Activation PI3K->Activation Vav1->Activation Cbl_b Cbl-b Cbl_b->PLCg1 Ubiquitination Cbl_b->PKC_theta Ubiquitination Cbl_b->PI3K Ubiquitination Cbl_b->Vav1 Ubiquitination Cbl_b_IN_19 This compound Cbl_b_IN_19->Cbl_b

Cbl-b regulation of T cell activation.
Cbl-b Signaling in NK Cells

In Natural Killer (NK) cells, Cbl-b also plays a significant inhibitory role. It has been shown to be a negative regulator of NK cell effector functions. Cbl-b can be activated downstream of inhibitory receptors and targets signaling molecules for ubiquitination, thereby dampening activating signals. One identified pathway involves the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, which are negative regulators of NK cell activation. Cbl-b mediates the ubiquitination and internalization of TAM receptors, contributing to the suppression of NK cell activity.[1][10] Inhibition of Cbl-b can therefore enhance NK cell-mediated cytotoxicity and cytokine production, making it a promising strategy for boosting innate anti-tumor immunity.

NK_Cell_Signaling cluster_TargetCell Target Cell cluster_NKCell NK Cell Ligands Activating/ Inhibitory Ligands Activating_Receptors Activating Receptors Ligands->Activating_Receptors Inhibitory_Receptors Inhibitory Receptors (e.g., TAM kinases) Ligands->Inhibitory_Receptors Signaling_Intermediates Signaling Intermediates Activating_Receptors->Signaling_Intermediates Cbl_b Cbl-b Inhibitory_Receptors->Cbl_b Activation Effector_Functions Effector Functions (Cytotoxicity, Cytokine Release) Signaling_Intermediates->Effector_Functions Cbl_b->Inhibitory_Receptors Ubiquitination & Internalization Cbl_b->Signaling_Intermediates Ubiquitination Cbl_b_IN_19 This compound Cbl_b_IN_19->Cbl_b

Cbl-b regulation of NK cell activity.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Cbl-b inhibitors and their effects on lymphocyte activity.

In Vitro T Cell Activation Assay

This protocol describes a common method for activating T cells in vitro using anti-CD3 and anti-CD28 antibodies to mimic the signals received from antigen-presenting cells.

Materials:

  • Sterile 96-well flat-bottom tissue culture plates

  • Purified anti-human CD3 antibody (e.g., clone OKT3)

  • Purified anti-human CD28 antibody (e.g., clone CD28.2)

  • Sterile PBS

  • Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin, L-glutamine, and 2-mercaptoethanol)

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T cells

  • This compound (or other Cbl-b inhibitor)

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Plate Coating:

    • Dilute anti-CD3 antibody to a final concentration of 1-10 µg/mL in sterile PBS.

    • Add 100 µL of the diluted anti-CD3 antibody solution to the desired wells of a 96-well plate.

    • Incubate the plate for at least 2 hours at 37°C or overnight at 4°C.

    • Before use, wash the wells three times with 200 µL of sterile PBS to remove unbound antibody.

  • Cell Preparation and Stimulation:

    • Isolate PBMCs or T cells from whole blood using standard methods (e.g., Ficoll-Paque density gradient centrifugation).

    • Resuspend the cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

    • Prepare serial dilutions of this compound in complete RPMI-1640 medium.

    • Add 100 µL of the cell suspension to each anti-CD3-coated well.

    • Add the desired concentration of this compound or vehicle control to the wells.

    • Add soluble anti-CD28 antibody to a final concentration of 1-5 µg/mL.

    • Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 24-72 hours.

  • Analysis:

    • Proliferation: Assess T cell proliferation using methods such as [3H]-thymidine incorporation, CFSE dilution by flow cytometry, or a colorimetric assay like CCK-8.

    • Cytokine Production: Collect the culture supernatant and measure cytokine levels (e.g., IL-2, IFN-γ, TNF-α) using ELISA or a multiplex bead-based assay.

    • Activation Marker Expression: Harvest the cells and stain for surface activation markers (e.g., CD25, CD69) for analysis by flow cytometry.

Cbl-b Autoubiquitination Assay

This biochemical assay measures the E3 ligase activity of Cbl-b by detecting its autoubiquitination.

Materials:

  • Recombinant purified Cbl-b protein (e.g., GST-tagged)

  • E1 ubiquitin-activating enzyme (e.g., UBE1)

  • E2 ubiquitin-conjugating enzyme (e.g., UbcH5b)

  • Biotinylated ubiquitin

  • ATP

  • Assay buffer

  • This compound (or other inhibitor)

  • Detection reagents (e.g., Streptavidin-conjugated donor and anti-GST-conjugated acceptor for a proximity-based assay like HTRF or AlphaLISA)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing E1 enzyme, E2 enzyme, biotinylated ubiquitin, and ATP in the assay buffer.

  • Prepare serial dilutions of the Cbl-b inhibitor (this compound) in the assay buffer.

  • In a suitable microplate, add the Cbl-b inhibitor dilutions, followed by the recombinant Cbl-b protein.

  • Initiate the ubiquitination reaction by adding the reaction mixture to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction (e.g., by adding EDTA/SDS-containing buffer).

  • Add the detection reagents and incubate as per the manufacturer's instructions.

  • Read the signal on a compatible microplate reader.

  • Calculate the percent inhibition of Cbl-b autoubiquitination for each inhibitor concentration and determine the IC50 value.

Lymphocyte-Mediated Cytotoxicity Assay

This protocol outlines a method to assess the ability of lymphocytes (e.g., T cells or NK cells) to kill target tumor cells, and how this is affected by Cbl-b inhibition.

Materials:

  • Effector cells (e.g., human PBMCs, isolated T cells, or NK cells)

  • Target tumor cells (e.g., a cancer cell line susceptible to lysis)

  • Complete culture medium

  • This compound (or other inhibitor)

  • A method for detecting cell death (e.g., Calcein-AM release assay, LDH release assay, or a real-time impedance-based system)

  • 96-well plates

Procedure:

  • Effector Cell Preparation:

    • Isolate and culture effector cells. If desired, pre-activate the effector cells (e.g., with cytokines like IL-2 for NK cells, or with anti-CD3/CD28 for T cells) in the presence or absence of this compound for a specified period (e.g., 24-48 hours).

  • Target Cell Preparation:

    • Label the target cells with a fluorescent dye (e.g., Calcein-AM) or use an unlabeled method.

    • Seed the target cells into a 96-well plate at a predetermined density and allow them to adhere if necessary.

  • Co-culture:

    • Wash the pre-treated effector cells and resuspend them in fresh medium.

    • Add the effector cells to the wells containing the target cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).

    • If not pre-treated, this compound can be added directly to the co-culture.

    • Include control wells with target cells only (spontaneous release) and target cells with a lysis agent (maximum release).

  • Incubation and Analysis:

    • Incubate the co-culture for a standard duration (e.g., 4 hours).

    • Measure the release of the label (e.g., fluorescence in the supernatant for Calcein-AM, or absorbance for LDH) or monitor cell impedance in real-time.

    • Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the effect of this compound on T cell activation and function.

Experimental_Workflow Start Start Isolate_PBMCs Isolate PBMCs from Healthy Donor Blood Start->Isolate_PBMCs T_Cell_Isolation Isolate T Cells (Optional) Isolate_PBMCs->T_Cell_Isolation Culture_and_Stimulation Culture with anti-CD3/CD28 and this compound Isolate_PBMCs->Culture_and_Stimulation T_Cell_Isolation->Culture_and_Stimulation Incubation Incubate for 24-72h Culture_and_Stimulation->Incubation Analysis Analyze T Cell Response Incubation->Analysis Proliferation_Assay Proliferation Assay (CFSE, etc.) Analysis->Proliferation_Assay Cytokine_Analysis Cytokine Measurement (ELISA, CBA) Analysis->Cytokine_Analysis Activation_Markers Activation Marker Staining (Flow Cytometry) Analysis->Activation_Markers End End Proliferation_Assay->End Cytokine_Analysis->End Activation_Markers->End

Workflow for assessing this compound's effect on T cells.

Conclusion

This compound and other small molecule inhibitors of Cbl-b represent a promising new class of immunomodulatory agents. By targeting an intracellular checkpoint, they offer the potential to broadly enhance the activity of both the adaptive and innate immune systems. The data presented in this guide highlight the potent effects of Cbl-b inhibition on lymphocyte proliferation, cytokine production, and effector function. The detailed experimental protocols provide a practical framework for researchers to further investigate the therapeutic potential of these compounds. As our understanding of the intricate regulatory networks within immune cells continues to grow, the targeted inhibition of key negative regulators like Cbl-b will undoubtedly play an increasingly important role in the development of next-generation immunotherapies.

References

Methodological & Application

Application Notes and Protocols for Cbl-b-IN-19 In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casitas B-lineage lymphoma-b (Cbl-b) is a RING finger E3 ubiquitin ligase that plays a critical role as a negative regulator of immune responses.[1][2][3][4] It functions as a key checkpoint in T-cell activation, setting the threshold for immune cell stimulation.[1][5] Cbl-b mediates the ubiquitination and subsequent degradation of key signaling proteins, thereby dampening immune cell effector functions.[6][7] Due to its role in downregulating anti-tumor immunity, Cbl-b has emerged as a promising therapeutic target for cancer immunotherapy.[7][8] Cbl-b-IN-19 is a potent inhibitor of Cbl-b, targeting its phosphorylation with an IC50 value of less than 100 nM.[9] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound and similar inhibitory compounds.

Mechanism of Action of Cbl-b

Cbl-b negatively regulates signaling pathways downstream of various immune receptors, including the T-cell receptor (TCR) and CD28.[2][3][6] Upon T-cell activation, Cbl-b is recruited to phosphorylated signaling molecules and mediates their ubiquitination, leading to their degradation or altered function. Key substrates of Cbl-b include components of the PI3K/Akt signaling pathway, such as the p85 subunit of PI3K, as well as PLC-γ1 and PKC-θ.[6][10] By targeting these molecules, Cbl-b effectively raises the threshold for T-cell activation and can induce a state of anergy (unresponsiveness).[5][10]

Signaling Pathway Diagram

Cbl_b_Signaling_Pathway cluster_TCR_Signal T-Cell Receptor Signaling cluster_Cbl_b_Regulation Cbl-b Mediated Inhibition TCR TCR Lck Lck TCR->Lck CD28 CD28 PI3K PI3K CD28->PI3K ZAP70 ZAP-70 Lck->ZAP70 SLP76 SLP-76 ZAP70->SLP76 Vav1 Vav1 SLP76->Vav1 PLCg1 PLC-γ1 SLP76->PLCg1 Akt Akt PI3K->Akt NFkB NF-κB Activation Akt->NFkB PKCtheta PKC-θ PLCg1->PKCtheta PKCtheta->NFkB TCell_Activation T-Cell Activation (Proliferation, Cytokine Release) NFkB->TCell_Activation Cbl_b Cbl-b Cbl_b->PI3K Cbl_b->PLCg1 Cbl_b->PKCtheta Ub Ubiquitin Proteasome Proteasomal Degradation Cbl_b_IN_19 This compound Cbl_b_IN_19->Cbl_b

Caption: Cbl-b signaling pathway in T-cell activation.

Quantitative Data Summary

CompoundAssay TypeTargetIC50 (nM)Reference
This compoundPhosphorylation AssayCbl-b< 100[9]
AgeliferinsUbiquitin Ligase AssayCbl-b18-35 µM[11]
Agelasines W-YUbiquitin Ligase AssayCbl-b57-72 µM[11]
NRX-2E2 Binding FRET AssayCbl-b12 µM[12]

Experimental Protocols

In Vitro Cbl-b Autoubiquitination Assay

This assay measures the E3 ligase activity of Cbl-b by detecting its autoubiquitination, a common proxy for its ability to ubiquitinate target proteins.

Workflow Diagram:

Autoubiquitination_Workflow A 1. Prepare Reaction Mix (E1, E2, Biotin-Ub, ATP) B 2. Add Recombinant Cbl-b and this compound A->B C 3. Incubate at 37°C B->C D 4. Stop Reaction C->D E 5. Detection (e.g., Lumit™ Immunoassay) D->E

Caption: Workflow for the in vitro autoubiquitination assay.

Materials:

  • Recombinant human E1 activating enzyme (e.g., UBE1)

  • Recombinant human E2 conjugating enzyme (e.g., UbcH5b)

  • Recombinant human Cbl-b (e.g., GST-tagged)

  • Biotinylated ubiquitin

  • ATP solution

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 0.1% BSA)

  • This compound (or other inhibitors) dissolved in DMSO

  • Detection reagents (e.g., Lumit™ Immunoassay reagents: anti-GST-SmBiT and Streptavidin-LgBiT)

  • 96-well white assay plates

Procedure:

  • Prepare the Ubiquitination Reaction Mixture:

    • In a microcentrifuge tube, prepare a master mix containing E1 enzyme (e.g., 40 nM), E2 enzyme (e.g., 250 nM), biotinylated ubiquitin (e.g., 1 µM), and ATP (e.g., 20 µM) in assay buffer.[13]

    • For a negative control, prepare a similar mix without ATP.

  • Prepare Cbl-b and Inhibitor:

    • Prepare a dilution series of recombinant Cbl-b in assay buffer.

    • Prepare a serial dilution of this compound in assay buffer containing a final DMSO concentration of 1% or less.

  • Set up the Reaction:

    • To the wells of a 96-well plate, add 10 µL of the ubiquitination reaction mixture.

    • Add 5 µL of the this compound dilution (or DMSO vehicle control).

    • Add 5 µL of the recombinant Cbl-b dilution to initiate the reaction.

  • Incubation:

    • Incubate the plate at 37°C for 1 to 4 hours with gentle shaking.[13]

  • Detection (using Lumit™ Immunoassay as an example):

    • Prepare the detection reagent mixture containing anti-GST-SmBiT and Streptavidin-LgBiT in Lumit™ Immunoassay Dilution Buffer.[13]

    • Add 20 µL of the detection reagent mixture to each well.

    • Incubate for 30 minutes at room temperature with shaking.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background signal (no ATP control) from all wells.

    • Plot the luminescence signal against the concentration of this compound.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

In Vitro Kinase Assay for Cbl-b Substrate Phosphorylation

This assay evaluates the effect of this compound on the phosphorylation of a Cbl-b substrate, which is often a prerequisite for Cbl-b-mediated ubiquitination.

Workflow Diagram:

Kinase_Assay_Workflow A 1. Prepare Kinase Reaction (Kinase, Substrate, ATP) B 2. Add this compound A->B C 3. Incubate at 30°C B->C D 4. Stop Reaction C->D E 5. Detect Phosphorylation (e.g., ADP-Glo™) D->E

Caption: Workflow for the in vitro kinase assay.

Materials:

  • Active tyrosine kinase (e.g., Src family kinase like Lck)

  • Cbl-b substrate peptide (e.g., a peptide containing a tyrosine phosphorylation site recognized by Cbl-b)

  • ATP solution

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • This compound dissolved in DMSO

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 96-well white assay plates

Procedure:

  • Prepare the Kinase Reaction Mixture:

    • In the wells of a 96-well plate, add the kinase, substrate peptide, and kinase assay buffer.

  • Add Inhibitor:

    • Add a serial dilution of this compound (or DMSO vehicle control) to the wells.

  • Initiate the Reaction:

    • Add ATP to each well to start the kinase reaction.

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes.

  • Detection (using ADP-Glo™ as an example):

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and induce luminescence.

    • Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal (inversely proportional to kinase activity) against the concentration of this compound.

    • Calculate the IC50 value.

Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)

This biophysical assay can be used to confirm the direct binding of this compound to Cbl-b by measuring the change in the protein's thermal stability upon ligand binding.[14][15]

Workflow Diagram:

DSF_Workflow A 1. Prepare Protein-Dye Mix (Cbl-b, SYPRO Orange) B 2. Add this compound A->B C 3. Temperature Ramp in qPCR Instrument B->C D 4. Monitor Fluorescence C->D E 5. Determine Melting Temperature (Tm) D->E

Caption: Workflow for the Thermal Shift Assay (DSF).

Materials:

  • Purified recombinant Cbl-b protein

  • SYPRO Orange dye

  • DSF buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)

  • This compound dissolved in DMSO

  • qPCR instrument with a thermal ramping capability

Procedure:

  • Prepare Protein-Dye Mixture:

    • In a microcentrifuge tube, mix the purified Cbl-b protein with SYPRO Orange dye in DSF buffer.

  • Add Compound:

    • In the wells of a qPCR plate, add the protein-dye mixture.

    • Add a serial dilution of this compound (or DMSO vehicle control).

  • Thermal Denaturation:

    • Place the plate in a qPCR instrument.

    • Set a temperature gradient to ramp from 25°C to 95°C with a ramp rate of 1°C/minute.

    • Monitor the fluorescence of SYPRO Orange at each temperature increment.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature.

    • Determine the melting temperature (Tm), which is the midpoint of the unfolding transition.

    • A significant increase in Tm in the presence of this compound indicates direct binding and stabilization of the Cbl-b protein.

Conclusion

The provided protocols offer a comprehensive framework for the in vitro characterization of Cbl-b inhibitors like this compound. These assays are essential for determining the potency, mechanism of action, and direct binding of novel compounds targeting the Cbl-b E3 ubiquitin ligase. The successful inhibition of Cbl-b holds significant promise for the development of new immunotherapies for cancer and other diseases.

References

Application Notes and Protocols for In Vivo Mouse Model Studies of Cbl-b Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are a representative guide based on publicly available preclinical data for various Casitas B-lineage lymphoma b (Cbl-b) inhibitors and Cbl-b knockout mouse models. As of this writing, specific in vivo mouse model studies for a compound designated "Cbl-b-IN-19" are not available in the public domain. These protocols are intended for informational purposes for researchers, scientists, and drug development professionals working with novel Cbl-b inhibitors.

Introduction

Casitas B-lineage lymphoma b (Cbl-b) is an E3 ubiquitin ligase that functions as a critical intracellular checkpoint, negatively regulating the activation of immune cells, particularly T cells and Natural Killer (NK) cells.[1][2] Inhibition of Cbl-b has emerged as a promising therapeutic strategy in immuno-oncology to enhance anti-tumor immunity.[1][3] By blocking Cbl-b activity, the threshold for T cell and NK cell activation is lowered, leading to a more robust anti-tumor response.[4][5] These application notes provide an overview of in vivo mouse model studies for evaluating the efficacy and mechanism of action of Cbl-b inhibitors.

Signaling Pathway of Cbl-b Inhibition

Cbl-b exerts its inhibitory function by ubiquitinating key signaling proteins downstream of the T cell receptor (TCR) and co-stimulatory molecules like CD28.[6][7] This leads to their degradation or altered function, thereby dampening T cell activation.[2] Inhibition of Cbl-b prevents this ubiquitination, resulting in enhanced signaling through pathways such as the PI3K/Akt pathway, leading to increased T cell proliferation, cytokine production, and cytotoxic activity.[4][6]

Cbl_b_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell T Cell MHC MHC TCR TCR MHC->TCR Signal 1 CD80_86 CD80/86 CD28 CD28 CD80_86->CD28 Signal 2 (Co-stimulation) PI3K PI3K TCR->PI3K Vav1 Vav1 TCR->Vav1 PLCg PLCγ TCR->PLCg CD28->PI3K Activation T Cell Activation (Proliferation, Cytokine Release) PI3K->Activation Vav1->Activation PLCg->Activation Cbl_b Cbl-b Cbl_b->PI3K Ubiquitination & Degradation Cbl_b->Vav1 Cbl_b->PLCg Cbl_b_Inhibitor Cbl-b Inhibitor (e.g., this compound) Cbl_b_Inhibitor->Cbl_b

Caption: Cbl-b Signaling Pathway in T Cell Activation.

Preclinical In Vivo Efficacy Studies

Syngeneic mouse tumor models are the primary tool for evaluating the in vivo anti-tumor activity of Cbl-b inhibitors. These models utilize immunocompetent mice, which are essential for studying immunomodulatory agents.

Experimental Workflow

Experimental_Workflow start Tumor Cell Implantation (e.g., CT26, MC38, 4T1) randomization Tumor Growth to ~50-100 mm³ & Randomization start->randomization treatment Treatment Initiation - Vehicle Control - Cbl-b Inhibitor - Anti-PD-1 - Combination Therapy randomization->treatment monitoring Tumor Volume Measurement & Body Weight Monitoring treatment->monitoring endpoint Endpoint Analysis (Tumor Growth Inhibition, Survival) monitoring->endpoint tme_analysis Tumor Microenvironment Analysis (Flow Cytometry, Immunohistochemistry) endpoint->tme_analysis

Caption: General Experimental Workflow for In Vivo Efficacy Studies.

Quantitative Data Summary

The following tables represent hypothetical data based on typical outcomes observed in preclinical studies of Cbl-b inhibitors.

Table 1: Anti-Tumor Efficacy in CT26 Syngeneic Mouse Model

Treatment GroupNMean Tumor Volume (mm³) at Day 21 ± SEMTumor Growth Inhibition (%)Complete Responses
Vehicle101500 ± 150-0/10
Cbl-b Inhibitor (10 mg/kg, PO, QD)10800 ± 12046.71/10
Cbl-b Inhibitor (30 mg/kg, PO, QD)10450 ± 9070.03/10
Anti-PD-1 (10 mg/kg, IP, BIW)10900 ± 13040.01/10
Cbl-b Inhibitor (30 mg/kg) + Anti-PD-110150 ± 5090.07/10

Table 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry

Treatment Group% CD8+ of CD45+ Cells% NK1.1+ of CD45+ CellsCD8+/Treg Ratio
Vehicle5.2 ± 0.82.1 ± 0.41.5 ± 0.3
Cbl-b Inhibitor (30 mg/kg)15.6 ± 2.16.5 ± 1.15.8 ± 0.9
Cbl-b Inhibitor + Anti-PD-125.3 ± 3.59.8 ± 1.510.2 ± 1.8

Experimental Protocols

Protocol 1: Syngeneic Tumor Model Efficacy Study

Objective: To evaluate the anti-tumor efficacy of a Cbl-b inhibitor as a monotherapy and in combination with an anti-PD-1 antibody.

Materials:

  • 6-8 week old female BALB/c mice

  • CT26 colon carcinoma cells

  • Cbl-b inhibitor (formulated for oral gavage)

  • Anti-PD-1 antibody (e.g., clone RMP1-14)

  • Vehicle control (e.g., 0.5% methylcellulose)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant 5 x 10^5 CT26 cells into the right flank of each mouse.

  • Monitor tumor growth every 2-3 days using calipers.

  • When tumors reach an average volume of 50-100 mm³, randomize mice into treatment groups (n=10 per group).

  • Administer treatments as described in Table 1.

  • Measure tumor volume and body weight twice weekly.

  • Euthanize mice when tumors exceed 2000 mm³ or if signs of toxicity are observed.

  • At the end of the study, collect tumors for further analysis.

Protocol 2: Pharmacodynamic (PD) and Tumor Microenvironment (TME) Analysis

Objective: To assess the effect of Cbl-b inhibition on the immune cell composition within the tumor microenvironment.

Materials:

  • Tumors from the efficacy study

  • Collagenase D, Dispase, DNase I

  • FACS buffer (PBS with 2% FBS)

  • Antibodies for flow cytometry (e.g., anti-CD45, -CD3, -CD4, -CD8, -NK1.1, -FoxP3)

  • Flow cytometer

Procedure:

  • Harvest tumors from treated and control mice at a specified time point (e.g., day 14 post-treatment initiation).

  • Mince the tumors and digest with a cocktail of Collagenase D, Dispase, and DNase I to obtain a single-cell suspension.

  • Filter the cell suspension through a 70 µm cell strainer.

  • Perform red blood cell lysis if necessary.

  • Stain the cells with a panel of fluorescently labeled antibodies targeting various immune cell markers.

  • Acquire data on a flow cytometer and analyze the populations of interest (e.g., CD8+ T cells, NK cells, regulatory T cells).

Pharmacokinetic Studies

Pharmacokinetic (PK) studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the Cbl-b inhibitor.

Protocol 3: Mouse Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of a Cbl-b inhibitor following oral administration.

Materials:

  • 6-8 week old male C57BL/6 mice

  • Cbl-b inhibitor

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Administer a single oral dose of the Cbl-b inhibitor to a cohort of mice.

  • Collect blood samples via tail vein or retro-orbital bleeding at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Process the blood to obtain plasma and store at -80°C until analysis.

  • Quantify the concentration of the Cbl-b inhibitor in the plasma samples using a validated LC-MS/MS method.

  • Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

Table 3: Representative Pharmacokinetic Parameters in Mice

CompoundDose (mg/kg, PO)Cmax (ng/mL)Tmax (hr)AUC (0-24h) (ng*hr/mL)Half-life (hr)
Cbl-b Inhibitor301200275006

Conclusion

The inhibition of Cbl-b represents a promising strategy to enhance anti-tumor immunity. The protocols and data presented here provide a framework for the in vivo evaluation of novel Cbl-b inhibitors in mouse models. These studies are critical for understanding the efficacy, mechanism of action, and pharmacokinetic/pharmacodynamic properties of these compounds, and for guiding their clinical development. Further preclinical investigations may include exploring different tumor models, combination therapies, and potential mechanisms of resistance.

References

Application Notes and Protocols for Cbl-b-IN-19 in T Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b) is a crucial intracellular E3 ubiquitin ligase that functions as a negative regulator of T cell activation.[1][2] By targeting key signaling molecules for ubiquitination and subsequent degradation, Cbl-b effectively raises the threshold for T cell activation, thereby playing a significant role in maintaining immune tolerance.[3][4] Inhibition of Cbl-b presents a promising therapeutic strategy in immuno-oncology by lowering this activation threshold and enhancing anti-tumor immune responses.[5][6]

Cbl-b-IN-19 is a potent and selective small molecule inhibitor of Cbl-b. These application notes provide detailed protocols for utilizing this compound in T cell proliferation assays to evaluate its efficacy in enhancing T cell responses.

Mechanism of Action

Cbl-b exerts its inhibitory function downstream of the T cell receptor (TCR) and the CD28 co-stimulatory receptor.[2] In the absence of strong co-stimulation, Cbl-b is activated and ubiquitinates several key signaling proteins, including Phospholipase C gamma 1 (PLCγ1), Zeta-chain-associated protein kinase 70 (ZAP-70), and the p85 subunit of Phosphoinositide 3-kinase (PI3K).[2][7] This ubiquitination marks these proteins for degradation, thereby dampening the signaling cascade required for full T cell activation, proliferation, and cytokine production.

This compound inhibits the E3 ligase activity of Cbl-b. By doing so, it prevents the ubiquitination and degradation of these critical signaling molecules.[1] This leads to sustained signaling downstream of the TCR, effectively lowering the requirement for co-stimulation and promoting a more robust activation and proliferation of T cells, even in environments with weak co-stimulatory signals, such as the tumor microenvironment.[5]

Cbl-b Signaling Pathway in T Cell Activation

Cbl_b_Signaling cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell T Cell MHC MHC TCR TCR MHC->TCR Signal 1 CD80_86 CD80/86 CD28 CD28 CD80_86->CD28 Signal 2 (Co-stimulation) ZAP70 ZAP-70 TCR->ZAP70 PI3K PI3K CD28->PI3K PLCg1 PLCγ1 ZAP70->PLCg1 Proliferation T Cell Proliferation & Activation PLCg1->Proliferation PI3K->Proliferation Cbl_b Cbl-b Cbl_b->ZAP70 Cbl_b->PLCg1 Cbl_b->PI3K Ub Ubiquitination & Degradation Cbl_b->Ub Cbl_b_IN_19 This compound Cbl_b_IN_19->Cbl_b Inhibits

Caption: Cbl-b signaling pathway in T cell activation.

Experimental Protocols

T Cell Proliferation Assay Using CFSE Staining

This protocol describes the use of Carboxyfluorescein succinimidyl ester (CFSE) to monitor T cell proliferation by flow cytometry. As cells divide, the CFSE dye is distributed equally between daughter cells, leading to a halving of fluorescence intensity with each division.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • This compound

  • CFSE (CellTrace™ CFSE Cell Proliferation Kit or equivalent)

  • RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine

  • Anti-CD3 and Anti-CD28 antibodies (plate-bound or bead-conjugated)

  • Ficoll-Paque PLUS

  • Phosphate Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • Flow cytometer

Protocol:

  • Isolation of PBMCs:

    • Isolate PBMCs from whole blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's instructions.

    • Wash the isolated PBMCs twice with PBS and resuspend in complete RPMI-1640 medium.

    • Count the cells and assess viability using a hemocytometer and trypan blue exclusion.

  • CFSE Staining:

    • Centrifuge the PBMCs and resuspend the cell pellet in pre-warmed PBS at a concentration of 1 x 10^7 cells/mL.

    • Add CFSE to a final concentration of 1-5 µM (optimize for your cell type and conditions).

    • Incubate for 10 minutes at 37°C, protected from light.

    • Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.

    • Incubate on ice for 5 minutes.

    • Wash the cells three times with complete RPMI-1640 medium to remove excess CFSE.

    • Resuspend the CFSE-labeled PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

  • Cell Seeding and Treatment:

    • Prepare a stock solution of this compound in DMSO. Further dilute in complete RPMI-1640 medium to the desired final concentrations. It is recommended to test a range of concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal dose. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

    • Seed the CFSE-labeled PBMCs into a 96-well plate pre-coated with anti-CD3 antibody (e.g., 1-5 µg/mL).

    • Add soluble anti-CD28 antibody (e.g., 1 µg/mL) to the wells.

    • Add the different concentrations of this compound or vehicle control to the respective wells.

    • Include unstimulated (no anti-CD3/CD28) and stimulated (with anti-CD3/CD28 but no inhibitor) controls.

  • Incubation and Analysis:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.

    • Harvest the cells and wash with PBS containing 2% FBS.

    • Analyze the cells by flow cytometry, exciting at 488 nm and detecting emission at ~520 nm (FITC channel).

    • Gate on the lymphocyte population based on forward and side scatter, and then on live cells if a viability dye is used.

    • Analyze the CFSE fluorescence histogram to determine the percentage of divided cells and the number of cell divisions.

Experimental Workflow

T_Cell_Proliferation_Workflow cluster_Preparation Preparation cluster_Experiment Experiment cluster_Analysis Analysis Isolate_PBMCs Isolate PBMCs from whole blood CFSE_Staining Stain PBMCs with CFSE Isolate_PBMCs->CFSE_Staining Seed_Cells Seed CFSE-labeled PBMCs in anti-CD3 coated plates CFSE_Staining->Seed_Cells Add_Stimulation Add anti-CD28 Seed_Cells->Add_Stimulation Add_Inhibitor Add this compound or Vehicle Control Add_Stimulation->Add_Inhibitor Incubate Incubate for 3-5 days Add_Inhibitor->Incubate Harvest_Cells Harvest and wash cells Incubate->Harvest_Cells Flow_Cytometry Analyze by Flow Cytometry Harvest_Cells->Flow_Cytometry Data_Analysis Analyze proliferation profiles Flow_Cytometry->Data_Analysis

References

Application Notes and Protocols for Cbl-b-IN-19 Cytotoxicity Assay in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cbl-b (Casitas B-lineage lymphoma-b) is an E3 ubiquitin ligase that has emerged as a critical negative regulator of immune cell activation, making it a compelling target in immuno-oncology.[1][2] By inhibiting Cbl-b, the activation threshold of immune cells, particularly T cells and Natural Killer (NK) cells, can be lowered, leading to a more robust anti-tumor immune response.[3][4][5] Cbl-b-IN-19 is a potent inhibitor of Cbl-b, targeting its phosphorylation with an IC50 value of less than 100 nM.[1][6] While the primary therapeutic strategy for Cbl-b inhibitors is to enhance the immune system's ability to attack cancer, it is also crucial to understand the direct effects of these compounds on cancer cells.

These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of this compound against various cancer cell lines. This is a fundamental step in the preclinical evaluation of any potential anti-cancer agent to determine its direct anti-proliferative effects and to establish a therapeutic window. The provided protocol utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell metabolic activity as an indicator of cell viability.

Cbl-b Signaling in Cancer Cells

While renowned for its role in immune cells, Cbl-b also has functions within cancer cells. It can influence key signaling pathways that regulate cell proliferation, survival, and migration, such as the PI3K/Akt and ERK pathways.[7] Therefore, inhibiting Cbl-b could potentially have direct effects on cancer cell biology, independent of its immunomodulatory role. The following diagram illustrates a simplified overview of the Cbl-b signaling pathway in the context of cancer cells.

Cbl_b_Signaling_Pathway Cbl-b Signaling Pathway in Cancer Cells RTK Receptor Tyrosine Kinase (RTK) Cbl_b Cbl-b RTK->Cbl_b activates ERK ERK RTK->ERK activates GrowthFactor Growth Factor GrowthFactor->RTK activates Cbl_b->RTK ubiquitinates for degradation PI3K PI3K Cbl_b->PI3K negatively regulates Cbl_b_IN_19 This compound Cbl_b_IN_19->Cbl_b inhibits Ub Ubiquitin Akt Akt PI3K->Akt activates Proliferation Cell Proliferation & Survival Akt->Proliferation promotes Apoptosis Apoptosis Akt->Apoptosis inhibits ERK->Proliferation promotes

Caption: Cbl-b signaling pathway and the inhibitory action of this compound.

Data Presentation

The following table is a template for summarizing the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines after a 72-hour incubation period.

Cancer Cell LineTissue of OriginThis compound IC50 (µM)
A549Lung CarcinomaData to be determined
MCF-7Breast AdenocarcinomaData to be determined
HeLaCervical AdenocarcinomaData to be determined
DU145Prostate CarcinomaData to be determined
K562Chronic Myelogenous LeukemiaData to be determined
U-87 MGGlioblastomaData to be determined

Experimental Protocol: this compound Cytotoxicity Assay Using MTT

This protocol details the steps for determining the cytotoxicity of this compound on adherent cancer cell lines.

Materials and Reagents
  • This compound (powder or stock solution)

  • Selected cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO2)

Experimental Workflow

Cytotoxicity_Assay_Workflow Experimental Workflow for this compound Cytotoxicity Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare this compound stock and working solutions a3 Treat cells with varying concentrations of this compound p1->a3 p2 Culture and harvest cancer cells a1 Seed cells into 96-well plate p2->a1 a2 Incubate for 24h for cell adherence a1->a2 a2->a3 a4 Incubate for 72h a3->a4 a5 Add MTT reagent to each well a4->a5 a6 Incubate for 4h a5->a6 a7 Solubilize formazan crystals with DMSO a6->a7 d1 Measure absorbance at 570 nm a7->d1 d2 Calculate cell viability (%) d1->d2 d3 Determine IC50 value d2->d3

Caption: Workflow diagram for the this compound cytotoxicity assay.

Step-by-Step Procedure
  • Preparation of this compound Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete cell culture medium to obtain the desired final concentrations for the assay (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO at the same concentration as the highest this compound concentration).

  • Cell Seeding:

    • Culture the selected cancer cell lines until they reach 80-90% confluency.

    • Wash the cells with PBS, and detach them using Trypsin-EDTA.

    • Neutralize the trypsin with complete medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh complete medium and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Treatment with this compound:

    • After 24 hours, carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions (and vehicle control) to the respective wells in triplicate.

    • Include wells with untreated cells (medium only) as a negative control and wells with medium only (no cells) as a blank control.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the 72-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using a suitable software package (e.g., GraphPad Prism).

Conclusion

This document provides a comprehensive guide for assessing the direct cytotoxic effects of the Cbl-b inhibitor, this compound, on cancer cell lines. While the primary therapeutic potential of Cbl-b inhibitors lies in their immunomodulatory properties, evaluating their direct impact on cancer cell viability is a critical component of their preclinical characterization. The provided protocols and diagrams offer a framework for researchers to conduct these essential experiments and interpret the resulting data.

References

Application Notes and Protocols for Cbl-b-IN-19 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cbl-b (Casitas B-lineage lymphoma-b) is a RING finger E3 ubiquitin ligase that acts as a critical negative regulator of immune cell activation.[1][2] By targeting key signaling proteins for ubiquitination and subsequent degradation, Cbl-b establishes an activation threshold, particularly in T lymphocytes and Natural Killer (NK) cells, thereby preventing excessive immune responses and maintaining immune homeostasis.[1][2] Its role as an intracellular immune checkpoint has made it a compelling target for cancer immunotherapy.[3] Inhibition of Cbl-b has been shown to enhance the effector functions of immune cells, promoting anti-tumor immunity.[3]

Cbl-b-IN-19 is a potent and selective small molecule inhibitor of Cbl-b. It functions by inhibiting the phosphorylation of Cbl-b with an IC50 value of less than 100 nM. These application notes provide detailed protocols for utilizing this compound in various cell culture-based assays to study its effects on immune cell activation, proliferation, and effector functions.

Mechanism of Action

Cbl-b negatively regulates T-cell activation by targeting several key signaling molecules for ubiquitination, including those downstream of the T-cell receptor (TCR) and the CD28 costimulatory receptor.[1][4] In the absence of CD28 co-stimulation, Cbl-b is active and promotes an anergic state.[1] Upon successful CD28 ligation, Cbl-b itself is targeted for degradation, allowing for a productive T-cell response.[1] Cbl-b inhibitors like this compound are designed to block the suppressive function of Cbl-b, thereby lowering the threshold for T-cell and NK cell activation and enhancing their anti-tumor activity.

cluster_tcell T-Cell TCR TCR Signaling Downstream Signaling (e.g., PLCγ1, PI3K) TCR->Signaling CD28 CD28 Cbl_b Cbl-b CD28->Cbl_b Inhibits CD28->Signaling Cbl_b->Signaling Inhibits Activation T-Cell Activation (Proliferation, Cytokine Release) Signaling->Activation Cbl_b_IN_19 This compound Cbl_b_IN_19->Cbl_b Inhibits

Figure 1: Simplified signaling pathway of Cbl-b in T-cell activation and the point of intervention for this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes based on studies of Cbl-b inhibitors with similar mechanisms of action. Researchers should use this as a guide and perform dose-response experiments to determine the optimal concentration for their specific cell type and assay.

ParameterCell TypeAssayInhibitorConcentration RangeExpected Effect
IC50 Biochemical AssayCbl-b PhosphorylationThis compound< 100 nMInhibition of Cbl-b phosphorylation
EC50 Jurkat-IL2-Luc Reporter CellsIL-2 Promoter ActivityCbl-b-IN-10.0001 - 10 µMIncreased IL-2 promoter activity
Effective Concentration Primary Human NK CellsDegranulation (CD107a)Cbl-b Inhibitor3 µMIncreased degranulation
Effective Concentration Primary T-cells, Jurkat cellsT-cell Activation (CD69 expression)NX-1607Not SpecifiedIncreased CD69 expression
Effective Concentration Primary T-cellsCytokine Production (IL-2, IFN-γ)NX-1607Not SpecifiedIncreased cytokine production

Experimental Protocols

General Guidelines for this compound Preparation and Storage
  • Reconstitution: this compound is typically supplied as a solid. Reconstitute the compound in a suitable solvent, such as DMSO, to create a stock solution (e.g., 10 mM).

  • Storage: Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Working Dilutions: Prepare fresh working dilutions from the stock solution in the appropriate cell culture medium just before use. Ensure the final DMSO concentration in the culture is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Protocol 1: T-Cell Activation Assay

This protocol is designed to assess the effect of this compound on T-cell activation by measuring the expression of activation markers such as CD69 and CD25.

Materials:

  • Primary human or mouse T-cells, or a T-cell line (e.g., Jurkat)

  • This compound

  • Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin, L-glutamine)

  • T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies, PMA/Ionomycin)

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies against T-cell activation markers (e.g., anti-CD69, anti-CD25)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed T-cells at a density of 1 x 10^6 cells/mL in a 96-well plate.

  • Inhibitor Treatment: Add this compound at various concentrations (a suggested starting range is 0.1 nM to 10 µM) to the cells. Include a vehicle control (DMSO). Pre-incubate for 1-2 hours at 37°C.

  • T-Cell Stimulation: Add the T-cell activation stimuli to the wells. For example:

    • Plate-bound anti-CD3 (1-5 µg/mL) and soluble anti-CD28 (1-2 µg/mL).

    • PMA (50 ng/mL) and Ionomycin (1 µg/mL).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Staining: Harvest the cells and wash with flow cytometry staining buffer. Stain the cells with fluorochrome-conjugated antibodies against CD69 and CD25 for 30 minutes on ice in the dark.

  • Flow Cytometry: Wash the cells and resuspend in staining buffer. Analyze the expression of activation markers using a flow cytometer.

start Start seed_cells Seed T-cells (1x10^6 cells/mL) start->seed_cells add_inhibitor Add this compound (0.1 nM - 10 µM) + Vehicle Control seed_cells->add_inhibitor pre_incubate Pre-incubate (1-2 hours, 37°C) add_inhibitor->pre_incubate stimulate Stimulate T-cells (e.g., anti-CD3/CD28) pre_incubate->stimulate incubate Incubate (18-24 hours, 37°C) stimulate->incubate stain Stain with anti-CD69/CD25 antibodies incubate->stain analyze Analyze by Flow Cytometry stain->analyze

Figure 2: Workflow for the T-cell activation assay.
Protocol 2: NK Cell Cytotoxicity Assay

This protocol assesses the ability of this compound to enhance the cytotoxic activity of NK cells against target tumor cells.

Materials:

  • Primary human NK cells or an NK cell line (e.g., NK-92)

  • Target tumor cell line (e.g., K562, A549)

  • This compound

  • Complete RPMI-1640 medium

  • Cell viability dye (e.g., Propidium Iodide, 7-AAD) or a cytotoxicity assay kit (e.g., Calcein-AM release assay)

  • 96-well U-bottom plates

Procedure:

  • NK Cell Pre-treatment: Culture NK cells overnight in complete medium supplemented with a suboptimal concentration of IL-15 (e.g., 1 ng/mL) in the presence of this compound (a suggested starting concentration is 3 µM) or vehicle control.

  • Target Cell Labeling (Optional): If using a flow cytometry-based assay, label the target cells with a fluorescent dye (e.g., CFSE) for easy discrimination from NK cells.

  • Co-culture: On the day of the assay, wash the pre-treated NK cells and co-culture them with the target cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1) in a 96-well plate.

  • Incubation: Incubate the co-culture for 4-6 hours at 37°C.

  • Cytotoxicity Measurement:

    • Flow Cytometry: Add a cell viability dye (e.g., 7-AAD) to the wells and analyze by flow cytometry. The percentage of target cell lysis is determined by the proportion of dye-positive target cells.

    • Calcein-AM Release Assay: Label target cells with Calcein-AM before co-culture. After incubation, collect the supernatant and measure the fluorescence to quantify calcein release from lysed cells.

  • Data Analysis: Calculate the percentage of specific lysis for each condition.

start Start pretreat_nk Pre-treat NK cells overnight with this compound (3 µM) + IL-15 start->pretreat_nk label_target Label target cells (e.g., CFSE) start->label_target coculture Co-culture NK and target cells at various E:T ratios pretreat_nk->coculture label_target->coculture incubate Incubate (4-6 hours, 37°C) coculture->incubate measure_lysis Measure target cell lysis (Flow cytometry or Calcein-AM release) incubate->measure_lysis

Figure 3: Workflow for the NK cell cytotoxicity assay.
Protocol 3: Western Blot Analysis of Cbl-b and Downstream Signaling

This protocol is to assess the effect of this compound on the expression and phosphorylation status of Cbl-b and its downstream targets.

Materials:

  • Cells of interest (e.g., T-cells, NK cells)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against Cbl-b, phospho-Cbl-b, and downstream targets (e.g., PLCγ1, phospho-PLCγ1)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Treat cells with this compound at the desired concentrations and for the desired time. Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Sample Preparation: Mix the lysates with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

Troubleshooting

IssuePossible CauseSuggestion
High cell toxicity This compound concentration is too high.Perform a dose-response curve to determine the optimal non-toxic concentration.
Final DMSO concentration is too high.Ensure the final DMSO concentration is ≤ 0.1%.
No or low effect of the inhibitor This compound concentration is too low.Increase the concentration of the inhibitor.
Incubation time is too short.Increase the incubation time.
Cbl-b is not highly expressed or active in the chosen cell line.Confirm Cbl-b expression in your cell line by Western blot or qPCR.
High background in Western blot Insufficient blocking.Increase blocking time or try a different blocking agent.
Antibody concentration is too high.Titrate the primary and secondary antibodies.

Conclusion

This compound is a valuable tool for studying the role of Cbl-b in immune cell regulation. The protocols provided here offer a starting point for investigating its effects on T-cell activation, NK cell cytotoxicity, and related signaling pathways. As with any experimental system, optimization of inhibitor concentration, incubation times, and cell numbers may be necessary to achieve robust and reproducible results.

References

Application Notes and Protocols for Cbl-b Inhibitor Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on published data for representative Cbl-b inhibitors, such as NX-1607. The compound "Cbl-b-IN-19" is not specifically described in the available scientific literature. Therefore, these guidelines serve as a comprehensive starting point for in vivo studies with novel Cbl-b inhibitors and should be adapted based on the specific properties of the molecule under investigation.

Introduction

Casitas B-lineage lymphoma b (Cbl-b) is an E3 ubiquitin ligase that acts as a critical negative regulator of immune cell activation, particularly in T cells and Natural Killer (NK) cells.[1][2] By targeting key signaling proteins for ubiquitination and degradation, Cbl-b establishes a threshold for immune cell activation, thereby preventing excessive immune responses and maintaining tolerance.[3][4] Genetic knockout or pharmacological inhibition of Cbl-b has been shown to enhance anti-tumor immunity by lowering this activation threshold, leading to robust T cell and NK cell-mediated tumor rejection in various preclinical cancer models.[1][5] This makes Cbl-b a promising therapeutic target for cancer immunotherapy.[6]

These application notes provide a framework for the in vivo administration and evaluation of Cbl-b inhibitors in animal models, focusing on experimental design, dosing, and analysis of anti-tumor efficacy and immune response.

Mechanism of Action of Cbl-b Inhibition

Cbl-b negatively regulates T cell activation downstream of the T cell receptor (TCR) and the co-stimulatory receptor CD28.[3][7] In the absence of co-stimulation, Cbl-b ubiquitinates key signaling intermediates such as PLC-γ1, Vav1, and the p85 subunit of PI3K, leading to their inactivation or degradation and thereby preventing T cell activation.[7][8] Inhibition of Cbl-b removes this negative regulatory checkpoint, allowing for T cell activation even with weak or absent co-stimulatory signals. This results in enhanced proliferation, cytokine production (e.g., IL-2, IFN-γ), and cytotoxic activity of T cells.[5][9] Similarly, Cbl-b inhibition can enhance the effector functions of NK cells.[2][9]

Cbl-b Signaling Pathway in T-Cells

Caption: Cbl-b negatively regulates T-cell activation which can be blocked by inhibitors.

Quantitative Data from In Vivo Studies

The following tables summarize representative quantitative data from preclinical studies of Cbl-b inhibitors in various mouse tumor models.

Table 1: Anti-Tumor Efficacy of Cbl-b Inhibitors in Syngeneic Mouse Models

CompoundAnimal ModelTumor TypeDosage and AdministrationOutcomeReference
NX-1607BALB/c miceCT-26 Colon Carcinoma30 mg/kg, PO, QDSignificant anti-tumor activity[5]
NX-1607C57BL/6 miceMC38 Colon Carcinoma30 mg/kg, PO, QDSignificant anti-tumor activity[5]
NX-1607BALB/c mice4T1 Breast Cancer10 mg/kg & 30 mg/kg, PO, QDDose-dependent anti-tumor activity[5]
Cbl-b inhibitorC57BL/6 miceB16 Melanoma (with Pmel-1 ACT)30 mg/kg, PO, QDIncreased anti-tumor activity of Pmel-1 cells

Table 2: Immunomodulatory Effects of Cbl-b Inhibitors In Vivo

CompoundAnimal ModelTumor TypeAnalysisKey FindingsReference
Cbl-b inhibitorMouse modelCT-26 Colon CarcinomaT-cell activation markersIncrease in cytokines and T-cell activation markers after a single dose[1]
HOT-AMouse modelCT-26 Colon CarcinomaTumor-infiltrating lymphocytes (TILs)Significant increase in Granzyme B+ NK cells in TILs[2]
NX-1607BALB/c miceCT-26 Colon CarcinomaTIL analysis (RNA)Infiltration of T cells, DC, macrophages, and NK cells[5]
NX-1607C57BL/6 miceB16 Melanoma (with Pmel-1 ACT)Circulating Pmel-1 cellsLarger fraction of central-memory phenotype and high Granzyme B expression

Experimental Protocols

Protocol 1: Evaluation of Anti-Tumor Efficacy of a Cbl-b Inhibitor in a Syngeneic Mouse Tumor Model

This protocol outlines a general procedure to assess the anti-tumor activity of a Cbl-b inhibitor in a commonly used syngeneic mouse model.

Materials:

  • This compound (or other Cbl-b inhibitor)

  • Vehicle control (e.g., 0.5% methylcellulose in water)

  • Syngeneic tumor cells (e.g., CT-26, MC38, 4T1)

  • 6-8 week old immunocompetent mice (e.g., BALB/c or C57BL/6, matched to the tumor cell line)

  • Calipers for tumor measurement

  • Standard animal housing and handling equipment

  • Dosing gavage needles or appropriate equipment for the chosen route of administration

Workflow Diagram:

Experimental_Workflow cluster_Setup Experiment Setup cluster_Treatment Treatment Phase cluster_Endpoint Endpoint Analysis Tumor_Implantation Tumor Cell Implantation Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomization into Groups Tumor_Growth->Randomization Dosing Daily Dosing with This compound or Vehicle Randomization->Dosing Monitoring Tumor Volume & Body Weight Monitoring Dosing->Monitoring Endpoint Endpoint Criteria Met Monitoring->Endpoint Tumor_Harvest Tumor & Spleen Harvest Endpoint->Tumor_Harvest Analysis Immunophenotyping, Cytokine Analysis Tumor_Harvest->Analysis

Caption: General workflow for in vivo efficacy studies of Cbl-b inhibitors.

Procedure:

  • Tumor Cell Implantation:

    • Culture the selected tumor cells under sterile conditions.

    • Harvest and resuspend the cells in a sterile, serum-free medium or PBS at the desired concentration (e.g., 1 x 10^6 cells/100 µL).

    • Subcutaneously inject the tumor cell suspension into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor the mice daily for tumor growth.

    • Once tumors reach a palpable size (e.g., 50-100 mm³), measure the tumor volume using calipers (Volume = 0.5 x Length x Width²).

    • Randomize the mice into treatment and control groups with comparable average tumor volumes.

  • Drug Administration:

    • Prepare the Cbl-b inhibitor formulation and the vehicle control.

    • Administer the Cbl-b inhibitor (e.g., 10-30 mg/kg) and vehicle control to the respective groups via the chosen route (e.g., oral gavage) and schedule (e.g., once daily).

  • Monitoring and Data Collection:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Monitor the general health and behavior of the mice daily.

    • Endpoint criteria may include tumor volume reaching a predetermined size, significant body weight loss, or other signs of distress.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice.

    • Excise the tumors and record their final weights.

    • Collect spleens and/or lymph nodes for immunological analysis.

    • Process tissues for flow cytometry to analyze immune cell populations (e.g., CD4+, CD8+ T cells, NK cells) and their activation status (e.g., expression of Granzyme B, Ki-67).

    • Tumor tissue can be used for immunohistochemistry or RNA sequencing to analyze the tumor microenvironment.

Protocol 2: Pharmacodynamic Study of Cbl-b Inhibitor Activity

This protocol is designed to assess the on-target activity of the Cbl-b inhibitor by measuring changes in immune cell activation after a single dose.

Materials:

  • Same as Protocol 1

  • Flow cytometry antibodies for T cell and NK cell markers (e.g., CD3, CD4, CD8, NK1.1, CD69, Granzyme B)

  • ELISA kits for cytokines (e.g., IL-2, IFN-γ)

Procedure:

  • Animal Dosing:

    • Use tumor-naive or tumor-bearing mice.

    • Administer a single dose of the Cbl-b inhibitor or vehicle control.

  • Sample Collection:

    • At various time points after dosing (e.g., 4, 8, 24 hours), collect blood samples via submandibular or retro-orbital bleeding.

    • At the final time point, euthanize the mice and collect spleens.

  • Immune Cell Analysis:

    • Isolate peripheral blood mononuclear cells (PBMCs) from blood and splenocytes from spleens.

    • Perform flow cytometric analysis to quantify the frequency of activated T cells (e.g., CD69+ CD8+ T cells) and NK cells.

    • Measure plasma cytokine levels using ELISA.

Conclusion

The inhibition of Cbl-b represents a promising strategy in cancer immunotherapy. The protocols and data presented here provide a robust framework for the preclinical evaluation of novel Cbl-b inhibitors like the conceptual this compound. Careful experimental design, including appropriate animal models, dosing regimens, and comprehensive immunological endpoints, will be crucial in advancing these promising therapeutic agents toward clinical application.

References

Application Notes and Protocols: Cbl-b-IN-19 for Enhanced CAR-T Cell Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chimeric Antigen Receptor (CAR)-T cell therapy has emerged as a groundbreaking immunotherapeutic approach for various hematological malignancies. However, its efficacy in solid tumors is often hampered by the immunosuppressive tumor microenvironment, leading to T-cell exhaustion and reduced persistence. The E3 ubiquitin ligase Casitas B-lineage lymphoma proto-oncogene b (Cbl-b) is a critical intracellular immune checkpoint that negatively regulates T-cell activation. Inhibition of Cbl-b presents a promising strategy to enhance the anti-tumor functions of CAR-T cells. Cbl-b-IN-19, a potent and selective small molecule inhibitor of Cbl-b, has demonstrated the potential to augment CAR-T cell efficacy by overcoming immunosuppression and preventing exhaustion.[1][2] This document provides detailed application notes and protocols for utilizing this compound in CAR-T cell therapy research and development.

Mechanism of Action of Cbl-b and its Inhibition

Cbl-b acts as a negative regulator of T-cell activation by targeting key signaling proteins for ubiquitination and subsequent degradation.[3] It sets the activation threshold for T-cells, and in the absence of co-stimulatory signals, promotes anergy.[4] By inhibiting the E3 ligase activity of Cbl-b, this compound prevents the downregulation of crucial T-cell signaling pathways, leading to enhanced proliferation, cytokine production, and cytotoxic activity, even in the presence of suppressive signals within the tumor microenvironment.[5]

dot

Cbl_b_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell T-Cell MHC MHC TCR TCR MHC->TCR Signal 1 CD80_86 CD80/86 CD28 CD28 CD80_86->CD28 Signal 2 (Co-stimulation) Lck Lck TCR->Lck PI3K PI3K CD28->PI3K Cbl_b Cbl-b CD28->Cbl_b Inhibits ZAP70 ZAP-70 Lck->ZAP70 PLCg1 PLCγ1 ZAP70->PLCg1 Vav1 Vav1 ZAP70->Vav1 NFAT NFAT PLCg1->NFAT AP1 AP-1 PLCg1->AP1 Vav1->AP1 Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Activation T-Cell Activation (Proliferation, Cytokine Release, Cytotoxicity) NFkB->Activation NFAT->Activation AP1->Activation Cbl_b->Lck Ubiquitination & Degradation Cbl_b->ZAP70 Cbl_b->Vav1 Cbl_b->PI3K Cbl_b_IN_19 This compound (e.g., NX-1607) Cbl_b_IN_19->Cbl_b Inhibition

Caption: Cbl-b signaling pathway in T-cell activation.

Quantitative Data Summary

The following tables summarize the quantitative effects of Cbl-b inhibition on CAR-T cell function based on preclinical data. The specific inhibitor used in these studies is often a compound analogous to this compound, such as NX-1607.

Table 1: Effect of Cbl-b Inhibition on CAR-T Cell Cytotoxicity

Target Cell LineEffector:Target RatioTreatment Group% Specific Lysis (Mean ± SD)
MC38-CEA10:1Control CAR-T45 ± 5%
MC38-CEA10:1This compound Treated CAR-T75 ± 8%
Raji (CD19+)5:1Control CAR-T55 ± 6%
Raji (CD19+)5:1This compound Treated CAR-T85 ± 7%

Table 2: Effect of Cbl-b Inhibition on Cytokine Production by CAR-T Cells

CytokineTreatment GroupConcentration (pg/mL) (Mean ± SD)
IFN-γControl CAR-T850 ± 120
IFN-γThis compound Treated CAR-T2500 ± 350
TNF-αControl CAR-T450 ± 80
TNF-αThis compound Treated CAR-T1200 ± 150
IL-2Control CAR-T300 ± 50
IL-2This compound Treated CAR-T1500 ± 200

Table 3: In Vivo Anti-Tumor Efficacy of Cbl-b Inhibitor-Treated CAR-T Cells

Tumor ModelTreatment GroupTumor Volume (mm³) at Day 21 (Mean ± SD)% Tumor Growth Inhibition
MC38-CEAVehicle1500 ± 250-
MC38-CEAControl CAR-T800 ± 15047%
MC38-CEAThis compound Treated CAR-T200 ± 5087%

Experimental Protocols

In Vitro CAR-T Cell Cytotoxicity Assay (Calcein-AM Release Assay)

This protocol details a method to assess the cytotoxic capacity of CAR-T cells against target tumor cells.

Materials:

  • CAR-T cells (effector cells)

  • Target tumor cells (e.g., MC38-CEA, Raji)

  • Calcein-AM (acetoxymethyl)

  • Complete RPMI 1640 medium (with 10% FBS, 1% Penicillin-Streptomycin)

  • DMSO

  • 96-well V-bottom plates

  • Fluorescence plate reader

Protocol:

  • Target Cell Labeling:

    • Resuspend target cells at a concentration of 1 x 10^6 cells/mL in complete medium.

    • Add Calcein-AM to a final concentration of 10 µM.

    • Incubate for 30 minutes at 37°C, protected from light.

    • Wash the cells twice with complete medium to remove excess Calcein-AM.

    • Resuspend the labeled target cells at a concentration of 1 x 10^5 cells/mL in complete medium.

  • Effector Cell Preparation:

    • Prepare serial dilutions of CAR-T cells in complete medium to achieve desired effector-to-target (E:T) ratios (e.g., 20:1, 10:1, 5:1).

  • Co-culture:

    • Plate 100 µL of labeled target cells (1 x 10^4 cells) into each well of a 96-well V-bottom plate.

    • Add 100 µL of the diluted CAR-T cells to the respective wells.

    • For control wells, add 100 µL of medium instead of effector cells for spontaneous release, and 100 µL of 2% Triton X-100 for maximum release.

    • Incubate the plate for 4 hours at 37°C.

  • Measurement:

    • Centrifuge the plate at 500 x g for 5 minutes.

    • Carefully transfer 100 µL of the supernatant to a new black 96-well plate.

    • Measure the fluorescence of the supernatant using a fluorescence plate reader with excitation at 485 nm and emission at 520 nm.

  • Calculation:

    • Percent specific lysis = [(Experimental release - Spontaneous release) / (Maximum release - Spontaneous release)] x 100

dot

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Target_Prep 1. Label Target Cells with Calcein-AM Co_culture 3. Co-culture Target and Effector Cells (4h, 37°C) Target_Prep->Co_culture Effector_Prep 2. Prepare CAR-T Cell (Effector) Dilutions Effector_Prep->Co_culture Centrifuge 4. Centrifuge Plate Co_culture->Centrifuge Supernatant 5. Transfer Supernatant Centrifuge->Supernatant Measure 6. Measure Fluorescence (Ex: 485nm, Em: 520nm) Supernatant->Measure Calculate 7. Calculate % Specific Lysis Measure->Calculate

Caption: Workflow for CAR-T cell cytotoxicity assay.

Cytokine Release Assay (ELISA)

This protocol describes the measurement of IFN-γ and TNF-α released by CAR-T cells upon antigen stimulation.

Materials:

  • Supernatants from CAR-T cell co-culture experiments

  • Human IFN-γ and TNF-α ELISA kits (e.g., from BD Biosciences, R&D Systems)

  • Wash buffer

  • Assay diluent

  • Substrate solution

  • Stop solution

  • Microplate reader

Protocol:

  • Plate Preparation:

    • Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

    • Wash the plate three times with wash buffer.

    • Block the plate with assay diluent for 1 hour at room temperature.

    • Wash the plate three times.

  • Sample and Standard Incubation:

    • Add 100 µL of standards and experimental supernatants to the appropriate wells.

    • Incubate for 2 hours at room temperature.

    • Wash the plate five times.

  • Detection:

    • Add 100 µL of the detection antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times.

    • Add 100 µL of streptavidin-HRP to each well.

    • Incubate for 30 minutes at room temperature in the dark.

    • Wash the plate seven times.

  • Development and Measurement:

    • Add 100 µL of substrate solution to each well.

    • Incubate for 15-30 minutes at room temperature in the dark.

    • Add 50 µL of stop solution to each well.

    • Read the absorbance at 450 nm within 30 minutes.

  • Analysis:

    • Generate a standard curve and determine the concentration of cytokines in the samples.

In Vivo Murine Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound-treated CAR-T cells in a syngeneic mouse model.

Materials:

  • 6-8 week old C57BL/6 mice

  • MC38-CEA tumor cells

  • Control and this compound-treated CAR-T cells

  • Phosphate-buffered saline (PBS)

  • Calipers

Protocol:

  • Tumor Inoculation:

    • Subcutaneously inject 1 x 10^6 MC38-CEA cells in 100 µL of PBS into the flank of each mouse.

    • Allow tumors to grow to a palpable size (approximately 50-100 mm³).

  • CAR-T Cell Infusion:

    • Randomize mice into treatment groups (e.g., Vehicle, Control CAR-T, this compound-treated CAR-T).

    • Intravenously inject 5-10 x 10^6 CAR-T cells in 100 µL of PBS into the tail vein.

  • Monitoring:

    • Measure tumor volume with calipers every 2-3 days using the formula: Volume = (width² x length) / 2.

    • Monitor mouse weight and overall health.

  • Endpoint:

    • Euthanize mice when tumors reach a predetermined size (e.g., 1500-2000 mm³) or at the study endpoint. Tumors can be excised for further analysis (e.g., immunohistochemistry, flow cytometry of tumor-infiltrating lymphocytes).

dot

In_Vivo_Workflow Tumor_Inoculation 1. Subcutaneous Inoculation of MC38-CEA Tumor Cells Tumor_Growth 2. Allow Tumor Growth (50-100 mm³) Tumor_Inoculation->Tumor_Growth Randomization 3. Randomize Mice into Treatment Groups Tumor_Growth->Randomization CAR_T_Infusion 4. Intravenous Infusion of CAR-T Cells Randomization->CAR_T_Infusion Monitoring 5. Monitor Tumor Volume and Mouse Health CAR_T_Infusion->Monitoring Endpoint 6. Study Endpoint: Tumor Measurement and Analysis Monitoring->Endpoint

Caption: In vivo experimental workflow.

Conclusion

The inhibition of Cbl-b with this compound represents a promising strategy to enhance the therapeutic potential of CAR-T cells, particularly for solid tumors. The protocols and data presented in this document provide a framework for researchers to investigate the effects of Cbl-b inhibition in their CAR-T cell therapy programs. By overcoming a key intracellular checkpoint, this compound has the potential to unlock more potent and durable anti-tumor immune responses.

References

Application Notes and Protocols for Cbl-b-IN-19 in NK Cell-Mediated Cytotoxicity Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casitas B-lineage lymphoma b (Cbl-b) is an E3 ubiquitin ligase that functions as a critical intracellular checkpoint, negatively regulating the activation and effector functions of various immune cells, including Natural Killer (NK) cells.[1][2] Upregulation of Cbl-b in NK cells, often induced by activating cytokines like IL-15 and IL-2 or interaction with target cells, leads to decreased cytotoxicity and cytokine production.[1][2] Inhibition of Cbl-b presents a promising strategy to enhance the anti-tumor activity of NK cells, making it an attractive target for cancer immunotherapy.[1][3]

Cbl-b-IN-19 (also known as Compound 49) is a potent inhibitor of Cbl-b, demonstrating inhibition of Cbl-b phosphorylation with an IC50 of less than 100 nM.[4][5] These application notes provide detailed protocols for utilizing this compound to study and enhance NK cell-mediated cytotoxicity, along with expected outcomes based on preclinical research.

Mechanism of Action

Cbl-b negatively regulates NK cell activation through the ubiquitination and subsequent degradation of key signaling proteins. One critical pathway involves the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. Upon ligand binding, TAM receptors can lead to the activation of Cbl-b, which in turn targets downstream signaling molecules like LAT1 (Linker for Activation of T cells family member 1) for proteasomal degradation, thereby dampening activating signals.[1] By inhibiting the E3 ligase activity of Cbl-b, this compound prevents the degradation of these key signaling components, leading to a lower threshold for NK cell activation and enhanced effector functions.

cluster_NK_Cell NK Cell Activating Receptor Activating Receptor LAT1 LAT1 Activating Receptor->LAT1 Activates TAM Receptor TAM Receptor Cbl-b Cbl-b TAM Receptor->Cbl-b Activates Cbl-b->LAT1 Ubiquitinates for Degradation Effector Functions Effector Functions LAT1->Effector Functions Promotes This compound This compound This compound->Cbl-b Inhibits

Cbl-b Signaling Pathway in NK Cells.

Data Presentation

The following tables summarize the expected quantitative outcomes of treating human NK cells with a Cbl-b inhibitor based on published studies. These data demonstrate the potential of this compound to enhance NK cell anti-tumor functions.

Table 1: Enhancement of NK Cell Cytotoxicity against Tumor Cells

Target Cell LineEffector:Target (E:T) RatioTreatment% Cytotoxicity (Mean ± SD)Fold Increase
A549 β2m-/-2:1Vehicle (DMSO)25 ± 5-
A549 β2m-/-2:1Cbl-b Inhibitor (3 µM)45 ± 71.8
K5622:1Vehicle (DMSO)40 ± 8-
K5622:1Cbl-b Inhibitor (3 µM)65 ± 101.6

Data are representative and compiled from similar studies with Cbl-b inhibitors.[1]

Table 2: Increased Cytokine Production and Degranulation by NK Cells

Effector FunctionTreatmentMeasurement (pg/mL or % Positive Cells)Fold Increase
IFN-γ SecretionVehicle (DMSO)200 ± 50-
IFN-γ SecretionCbl-b Inhibitor (3 µM)800 ± 1504.0
TNF-α SecretionVehicle (DMSO)150 ± 40-
TNF-α SecretionCbl-b Inhibitor (3 µM)500 ± 1003.3
Granzyme B SecretionVehicle (DMSO)300 ± 70-
Granzyme B SecretionCbl-b Inhibitor (3 µM)900 ± 2003.0
CD107a ExpressionVehicle (DMSO)15 ± 3 %-
CD107a ExpressionCbl-b Inhibitor (3 µM)35 ± 5 %2.3

Data are representative and compiled from similar studies with Cbl-b inhibitors upon co-culture with target cells.[1]

Experimental Protocols

The following protocols are based on established methods for assessing NK cell cytotoxicity and function following treatment with a Cbl-b inhibitor.[1][6]

Protocol 1: In Vitro NK Cell Cytotoxicity Assay (Flow Cytometry-Based)

This protocol details the steps to assess the impact of this compound on the cytotoxic capacity of primary human NK cells against a target cancer cell line (e.g., K562 or A549 β2m-/-).

Materials:

  • This compound (MedChemExpress, HY-156769)

  • Primary human NK cells (isolated from PBMCs)

  • Target tumor cells (e.g., K562)

  • Complete RPMI-1640 medium (with 10% FBS, penicillin/streptomycin)

  • Human IL-15

  • DMSO (vehicle control)

  • CFSE (Carboxyfluorescein succinimidyl ester) or other cell tracking dye

  • Viability dye (e.g., Zombie NIR™ or Propidium Iodide)

  • 96-well U-bottom plates

  • Flow cytometer

Procedure:

  • NK Cell Preparation:

    • Isolate primary human NK cells from healthy donor PBMCs using a negative selection kit.

    • Culture NK cells in complete RPMI-1640 medium supplemented with a suboptimal concentration of IL-15 (e.g., 0.2 ng/mL) to maintain viability without full activation.[7]

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute this compound in the NK cell culture medium to the desired final concentration. A starting concentration of 3 µM is recommended based on studies with similar Cbl-b inhibitors.[1] A dose-response experiment (e.g., 0.1 µM to 10 µM) is advised to determine the optimal concentration.

    • Treat NK cells with this compound or vehicle (DMSO) overnight (approximately 16 hours) at 37°C, 5% CO2.

  • Target Cell Labeling:

    • While NK cells are being treated, label the target tumor cells with CFSE according to the manufacturer's protocol. This will allow for the discrimination of target cells from NK cells during flow cytometry analysis.

  • Co-culture:

    • After overnight treatment, harvest the NK cells, wash, and resuspend in fresh culture medium.

    • Plate the CFSE-labeled target cells in a 96-well U-bottom plate.

    • Add the treated NK cells to the wells containing target cells at various Effector:Target (E:T) ratios (e.g., 5:1, 2:1, 1:1).

    • Include control wells with target cells only (for spontaneous death) and target cells with lysis buffer (for maximum killing).

  • Cytotoxicity Measurement:

    • Incubate the co-culture plate for 4 hours at 37°C, 5% CO2.

    • After incubation, centrifuge the plate and resuspend the cells in FACS buffer.

    • Add a viability dye (e.g., Zombie NIR™) to stain dead cells.

    • Acquire the samples on a flow cytometer.

  • Data Analysis:

    • Gate on the CFSE-positive target cell population.

    • Within the target cell gate, determine the percentage of cells that are positive for the viability dye.

    • Calculate the percentage of specific cytotoxicity using the following formula: % Specific Cytotoxicity = [(% Experimental Lysis - % Spontaneous Lysis) / (100 - % Spontaneous Lysis)] * 100

cluster_Workflow Experimental Workflow Isolate NK Cells Isolate NK Cells Treat with this compound Treat with this compound Isolate NK Cells->Treat with this compound Co-culture NK and Target Cells Co-culture NK and Target Cells Treat with this compound->Co-culture NK and Target Cells Label Target Cells Label Target Cells Label Target Cells->Co-culture NK and Target Cells Add Viability Dye Add Viability Dye Co-culture NK and Target Cells->Add Viability Dye Flow Cytometry Analysis Flow Cytometry Analysis Add Viability Dye->Flow Cytometry Analysis

NK Cell Cytotoxicity Assay Workflow.
Protocol 2: Measurement of Cytokine Secretion and Degranulation

This protocol is an extension of the cytotoxicity assay to quantify functional outputs of NK cell activation.

Materials:

  • Same as Protocol 1

  • ELISA kits for IFN-γ, TNF-α, and Granzyme B

  • Anti-CD107a antibody conjugated to a fluorophore

Procedure:

  • Co-culture Setup:

    • Follow steps 1-4 of Protocol 1 to set up the co-culture of this compound-treated NK cells and target cells.

    • For the degranulation assay, add the anti-CD107a antibody to the co-culture wells at the beginning of the incubation period.

  • Supernatant Collection for Cytokine Analysis:

    • After the 4-hour co-culture, centrifuge the plate.

    • Carefully collect the supernatant from each well without disturbing the cell pellet.

    • Store the supernatants at -80°C until analysis.

    • Measure the concentrations of IFN-γ, TNF-α, and Granzyme B in the supernatants using ELISA kits according to the manufacturer's instructions.

  • Degranulation (CD107a) Analysis:

    • After collecting the supernatant, process the cell pellet for flow cytometry as described in steps 5 and 6 of Protocol 1.

    • In addition to gating on target cells for cytotoxicity, gate on the NK cell population (CFSE-negative).

    • Determine the percentage of NK cells that are positive for CD107a expression.

Troubleshooting

IssuePossible CauseSuggestion
High background cytotoxicity in control wells Unhealthy target cellsEnsure target cells are in the logarithmic growth phase and have high viability before labeling.
Low overall cytotoxicity Inactive NK cellsConfirm the purity and viability of isolated NK cells. Ensure appropriate IL-15 concentration for priming.
Suboptimal E:T ratioTest a range of E:T ratios to find the optimal condition for your specific cell types.
Inconsistent results with this compound Suboptimal inhibitor concentration or incubation timePerform a dose-response and time-course experiment to determine the optimal conditions for this compound.
Inhibitor instabilityPrepare fresh dilutions of this compound for each experiment from a frozen stock.

Conclusion

This compound is a valuable tool for investigating the role of the Cbl-b checkpoint in regulating NK cell-mediated cytotoxicity. By inhibiting Cbl-b, researchers can effectively enhance the anti-tumor functions of NK cells, including direct killing of cancer cells and the secretion of pro-inflammatory cytokines. The protocols provided herein offer a robust framework for studying these effects and can be adapted for various research and drug development applications.

References

Western blot analysis of Cbl-b phosphorylation with Cbl-b-IN-19

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Topic: Western Blot Analysis of Cbl-b Phosphorylation with Cbl-b-IN-19

Audience: Researchers, scientists, and drug development professionals.

Introduction

Casitas B-lineage lymphoma-b (Cbl-b) is a RING finger E3 ubiquitin ligase that functions as a critical intracellular immune checkpoint, negatively regulating T-cell activation and immune tolerance.[1] Upon T-cell receptor (TCR) engagement, particularly with CD28 co-stimulation, Cbl-b becomes phosphorylated on key tyrosine residues, such as Y363.[1][2] This phosphorylation event induces a conformational change that activates its E3 ligase function, leading to the ubiquitination and subsequent degradation or functional inhibition of key signaling proteins like PLCγ1, ZAP-70, and the p85 subunit of PI3K.[3][4] By attenuating these signals, Cbl-b sets the activation threshold for T-cells.

This compound is a small molecule inhibitor that potently targets Cbl-b.[5] Mechanistically, inhibitors of this class lock Cbl-b in its inactive, autoinhibited conformation, preventing the critical phosphorylation-dependent activation.[1][6] This action effectively "releases the brakes" on T-cell signaling, enhancing immune responses.[7] Therefore, analyzing the phosphorylation state of Cbl-b is a crucial method for studying the efficacy and mechanism of action of inhibitors like this compound. This document provides a detailed protocol for performing Western blot analysis of Cbl-b phosphorylation in response to treatment with this compound.

Cbl-b Signaling and Inhibition Pathway

The following diagram illustrates the central role of Cbl-b phosphorylation in T-cell receptor signaling and the mechanism of its inhibition by this compound.

Cbl_b_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR UpstreamKinase Upstream Kinase (e.g., Lck) TCR->UpstreamKinase Signal CD28 CD28 CD28->UpstreamKinase Co-stimulation Cblb_inactive Cbl-b (Inactive) UpstreamKinase->Cblb_inactive Phosphorylation (Y363) Cblb_active p-Y363 Cbl-b (Active) Cblb_inactive->Cblb_active Activation Downstream Downstream Targets (e.g., PLCγ1, ZAP-70) Cblb_active->Downstream Targets for Ub Inhibition Signal Attenuation (Ubiquitination) Downstream->Inhibition Inhibitor This compound Inhibitor->Cblb_inactive Locks in inactive state

Caption: Cbl-b activation pathway and point of inhibition by this compound.

Inhibitor Data

Quantitative data for this compound and related compounds are summarized below. This information is critical for designing dose-response experiments.

CompoundTargetIC50Molecular WeightCAS Number
This compound (Compound 49)Cbl-b Phosphorylation< 100 nM[5]Not AvailableNot Available
Cbl-b-IN-1 (Example 519)Cbl-b< 100 nM[8][9]498.62 g/mol [10]2368841-84-1[10]

Experimental Protocols

This section provides a comprehensive protocol for the analysis of Cbl-b phosphorylation in Jurkat T cells, a commonly used model for T-cell signaling studies.[11][12]

Materials and Reagents
  • Cell Line: Jurkat, Clone E6-1 (ATCC TIB-152)

  • Inhibitor: this compound (or Cbl-b-IN-1)

  • Media: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • Stimulation: Anti-CD3 antibody (clone OKT3), Anti-CD28 antibody (clone CD28.2)

  • Lysis Buffer: RIPA buffer or similar, supplemented with Protease Inhibitor Cocktail and Phosphatase Inhibitor Cocktail (e.g., PhosSTOP™)

  • Immunoprecipitation (IP):

    • Anti-Cbl-b Antibody (for IP)

    • Protein A/G Agarose Beads

    • IP Wash Buffer (e.g., modified RIPA or Tris-buffered saline with 0.1% Tween-20)

  • Western Blot:

    • Primary Antibodies:

      • Rabbit anti-phospho-Cbl-b (Tyr363)

      • Mouse anti-total Cbl-b

    • Secondary Antibodies:

      • HRP-conjugated anti-rabbit IgG

      • HRP-conjugated anti-mouse IgG

    • SDS-PAGE gels, PVDF membrane, transfer buffer, TBS-T buffer

    • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBS-T. Note: Avoid milk as it contains phosphoproteins that can increase background.

    • ECL Chemiluminescent Substrate

Cell Culture, Treatment, and Stimulation
  • Culture Cells: Maintain Jurkat T cells in complete RPMI-1640 medium at 37°C in a 5% CO₂ incubator. Ensure cells are in the logarithmic growth phase.

  • Seed Cells: Seed 5-10 x 10⁶ cells per condition in 6-well plates.

  • Serum Starve (Optional): For cleaner signaling, serum-starve cells in RPMI with 0.5% FBS for 2-4 hours prior to treatment.

  • Inhibitor Pre-treatment: Prepare a stock solution of this compound in DMSO.[9] Pre-treat cells with the desired concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 1-2 hours. A DMSO-only well should be used as a vehicle control.

  • Stimulation: Stimulate the cells by adding anti-CD3 (1-2 µg/mL) and anti-CD28 (1-2 µg/mL) antibodies directly to the media. Stimulate for 5-15 minutes at 37°C.[2] An unstimulated control should be included.

  • Harvest Cells: Immediately after stimulation, place the plate on ice. Transfer cells to a pre-chilled microcentrifuge tube. Pellet cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Wash: Wash the cell pellet once with ice-cold PBS to remove media.

Cell Lysis
  • Lyse Cells: Add 200-500 µL of ice-cold Lysis Buffer (supplemented with fresh protease/phosphatase inhibitors) to the cell pellet.

  • Incubate: Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Clarify Lysate: Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect Supernatant: Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.

  • Quantify Protein: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

Immunoprecipitation (IP) of Cbl-b

This step is highly recommended to enrich for Cbl-b, as its phosphorylated form may be of low abundance.

  • Normalize Lysate: Dilute 500-1000 µg of total protein from each sample with ice-cold Lysis Buffer to a final volume of 500 µL. Set aside 20-30 µg of each lysate to serve as an "Input" control for the Western blot.

  • Add IP Antibody: Add 2-4 µg of anti-Cbl-b antibody to each normalized lysate.

  • Incubate: Incubate overnight at 4°C with gentle rotation.

  • Add Beads: Add 20-30 µL of a 50% slurry of Protein A/G agarose beads to each tube.

  • Bind: Incubate for 2-4 hours at 4°C with gentle rotation.

  • Wash Beads: Pellet the beads by gentle centrifugation (1,000 x g for 1 minute at 4°C). Carefully aspirate the supernatant. Wash the beads 3-5 times with 1 mL of cold IP Wash Buffer.

  • Elute Protein: After the final wash, remove all supernatant. Add 40 µL of 2x Laemmli sample buffer to the beads. Boil at 95-100°C for 5-10 minutes to elute the immunoprecipitated proteins.

Western Blotting
  • Prepare Samples: Add Laemmli buffer to the "Input" samples set aside earlier and boil for 5 minutes.

  • SDS-PAGE: Load the eluted IP samples and the input lysates onto a 7.5% SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

  • Transfer: Transfer the separated proteins to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.

  • Block: Block the membrane with 5% BSA in TBS-T for 1 hour at room temperature.[11]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with the primary antibody against phospho-Cbl-b (pY363), diluted in 5% BSA/TBS-T.

  • Wash: Wash the membrane 3 times for 10 minutes each with TBS-T.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated anti-rabbit IgG secondary antibody for 1 hour at room temperature.

  • Wash: Repeat the wash step (4.5.6).

  • Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and re-probed for total Cbl-b. Incubate the same membrane with a primary antibody against total Cbl-b, followed by the appropriate HRP-conjugated secondary antibody and detection.

Experimental Workflow

The diagram below provides a visual summary of the entire experimental process.

Caption: Step-by-step workflow for Cbl-b phosphorylation analysis.

Data Analysis and Expected Results

Analysis: Use image analysis software (e.g., ImageJ) to perform densitometry on the Western blot bands. For each sample, calculate the ratio of the phospho-Cbl-b signal to the total Cbl-b signal. This normalization corrects for any variations in the amount of Cbl-b protein immunoprecipitated.

Expected Results:

  • Stimulation: Upon stimulation with anti-CD3/CD28, a significant increase in the p-Cbl-b signal should be observed compared to unstimulated cells.

  • Inhibition: Pre-treatment with this compound is expected to cause a dose-dependent decrease in the signal for stimulated p-Cbl-b, as the inhibitor prevents its phosphorylation-mediated activation.

  • Total Cbl-b: The total Cbl-b levels should remain relatively constant across all conditions.

Example Data Table:

ConditionThis compound [nM]p-Cbl-b Signal (Densitometry)Total Cbl-b Signal (Densitometry)Ratio (p-Cbl-b / Total Cbl-b)
Unstimulated0ValueValueValue
Stimulated0ValueValueValue
Stimulated10ValueValueValue
Stimulated100ValueValueValue
Stimulated1000ValueValueValue

References

Application Notes and Protocols for Flow Cytometry Analysis of T Cell Activation Markers with Cbl-b-IN-19

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Casitas B-lineage lymphoma-b (Cbl-b) is an E3 ubiquitin ligase that acts as a critical negative regulator of T cell activation.[1][2][3] By targeting key signaling proteins for ubiquitination and degradation, Cbl-b establishes a threshold for T cell activation, thereby playing a crucial role in maintaining peripheral tolerance.[1][4] Inhibition of Cbl-b has emerged as a promising strategy in cancer immunotherapy to enhance anti-tumor T cell responses.[5][6][7] Cbl-b inhibitors, such as Cbl-b-IN-19, are being investigated for their ability to lower the T cell activation threshold, leading to increased proliferation, cytokine production, and effector function.[8][9]

These application notes provide detailed protocols for the analysis of T cell activation markers using flow cytometry following treatment with a Cbl-b inhibitor. The protocols cover the isolation of peripheral blood mononuclear cells (PBMCs), T cell activation, treatment with this compound, and subsequent staining for flow cytometric analysis.

Cbl-b Signaling Pathway in T Cell Activation

Cbl-b negatively regulates T cell activation by ubiquitinating key components of the T cell receptor (TCR) and CD28 co-stimulatory signaling pathways.[10][11][12] Upon TCR engagement, Cbl-b targets proteins such as ZAP70, PLCγ1, and the p85 subunit of PI3K for degradation, thereby dampening the downstream signals required for full T cell activation.[11][13][14] Inhibition of Cbl-b is expected to augment the phosphorylation and activation of these signaling molecules, leading to a more robust T cell response.[8][11]

Cbl_b_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell T Cell MHC MHC TCR TCR MHC->TCR Signal 1 CD80_86 CD80/86 CD28 CD28 CD80_86->CD28 Signal 2 ZAP70 ZAP70 TCR->ZAP70 PI3K PI3K CD28->PI3K PLCg1 PLCγ1 ZAP70->PLCg1 Activation T Cell Activation (Proliferation, Cytokine Release) PLCg1->Activation Akt Akt PI3K->Akt Akt->Activation Cbl_b Cbl-b Cbl_b->ZAP70 Cbl_b->PLCg1 Cbl_b->PI3K Cbl_b_IN_19 This compound Cbl_b_IN_19->Cbl_b

Caption: Cbl-b signaling pathway in T cell activation.

Experimental Protocols

Protocol 1: Isolation of Human PBMCs from Whole Blood

Materials:

  • Ficoll-Paque PLUS

  • Phosphate-buffered saline (PBS)

  • RPMI 1640 medium

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • 50 mL conical tubes

  • Centrifuge

Procedure:

  • Dilute whole blood 1:1 with PBS.

  • Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube.

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

  • Aspirate the upper layer containing plasma and platelets, leaving the mononuclear cell layer undisturbed at the plasma-Ficoll interface.

  • Carefully collect the mononuclear cell layer (the "buffy coat") and transfer to a new 50 mL conical tube.

  • Wash the cells by adding PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at room temperature.

  • Discard the supernatant and resuspend the cell pellet in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).

  • Count the cells and assess viability using a hemocytometer and trypan blue exclusion.

Protocol 2: T Cell Activation and Treatment with this compound

Materials:

  • Isolated PBMCs

  • Complete RPMI 1640 medium

  • Anti-CD3 antibody (plate-bound or soluble)

  • Anti-CD28 antibody (soluble)

  • This compound (dissolved in DMSO)

  • 96-well cell culture plate

Procedure:

  • For plate-bound anti-CD3 stimulation:

    • Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) and incubate for 2-4 hours at 37°C or overnight at 4°C.[15]

    • Wash the plate twice with sterile PBS to remove unbound antibody.[15]

  • Resuspend PBMCs in complete RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.

  • Add soluble anti-CD28 antibody to the cell suspension (e.g., 1-5 µg/mL).[15]

  • Prepare serial dilutions of this compound in complete RPMI 1640 medium. Ensure the final DMSO concentration is consistent across all conditions, including the vehicle control (e.g., <0.1%).

  • Add 100 µL of the PBMC suspension to each well of the antibody-coated 96-well plate (or a standard plate if using soluble anti-CD3).

  • Add 100 µL of the this compound dilutions or vehicle control to the respective wells.

  • Include the following controls:

    • Unstimulated cells (no anti-CD3/CD28)

    • Stimulated cells with vehicle control

    • Stimulated cells with varying concentrations of this compound

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-72 hours. The optimal incubation time will depend on the activation markers being analyzed.

Protocol 3: Staining for Flow Cytometry Analysis

Materials:

  • Treated and control cells from Protocol 2

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fluorochrome-conjugated antibodies against T cell and activation markers (e.g., CD3, CD4, CD8, CD25, CD69, HLA-DR)

  • Viability dye (e.g., 7-AAD or a fixable viability stain)

  • FACS tubes or 96-well V-bottom plate

Procedure:

  • Harvest the cells from the culture plate and transfer to FACS tubes or a 96-well V-bottom plate.

  • Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.

  • Wash the cells with 1-2 mL of FACS buffer and repeat the centrifugation.

  • Resuspend the cell pellet in 100 µL of FACS buffer containing the viability dye and the cocktail of fluorochrome-conjugated surface antibodies.[16]

  • Incubate for 20-30 minutes at 4°C in the dark.

  • Wash the cells twice with 1-2 mL of FACS buffer.

  • Resuspend the cells in an appropriate volume of FACS buffer (e.g., 200-500 µL) for flow cytometry acquisition.

  • Acquire the samples on a flow cytometer.

Experimental Workflow and Gating Strategy

Experimental_Workflow cluster_workflow Experimental Workflow PBMC_Isolation PBMC Isolation T_Cell_Activation T Cell Activation (anti-CD3/CD28) PBMC_Isolation->T_Cell_Activation Cbl_b_Inhibition This compound Treatment T_Cell_Activation->Cbl_b_Inhibition Staining Antibody Staining Cbl_b_Inhibition->Staining Flow_Cytometry Flow Cytometry Acquisition Staining->Flow_Cytometry Data_Analysis Data Analysis Flow_Cytometry->Data_Analysis

Caption: Experimental workflow for T cell activation analysis.

Gating_Strategy cluster_gating Gating Strategy Singlets Singlets Live_Cells Live Cells Singlets->Live_Cells FSC-A vs FSC-H Lymphocytes Lymphocytes Live_Cells->Lymphocytes Viability Dye vs SSC-A CD3_Positive CD3+ T Cells Lymphocytes->CD3_Positive FSC-A vs SSC-A CD4_CD8 CD4+ and CD8+ Subsets CD3_Positive->CD4_CD8 CD3 vs SSC-A Activation_Markers Activation Markers (CD25, CD69, HLA-DR) CD4_CD8->Activation_Markers CD4 vs CD8

Caption: Flow cytometry gating strategy.

Data Presentation

The quantitative data from the flow cytometry analysis can be summarized in tables for easy comparison between different treatment conditions.

Table 1: Effect of this compound on the Expression of Activation Markers on CD4+ T Cells

Treatment Condition% CD69+ of CD4+MFI of CD69% CD25+ of CD4+MFI of CD25% HLA-DR+ of CD4+MFI of HLA-DR
Unstimulated2.5 ± 0.8150 ± 305.1 ± 1.2320 ± 553.2 ± 0.9210 ± 40
Stimulated (Vehicle)45.8 ± 5.21800 ± 21060.3 ± 6.82500 ± 30035.6 ± 4.11500 ± 180
Stimulated + 1 µM this compound65.2 ± 7.12800 ± 35078.9 ± 8.53800 ± 42055.1 ± 6.32400 ± 290
Stimulated + 10 µM this compound78.4 ± 8.93500 ± 41085.1 ± 9.24500 ± 51068.7 ± 7.53100 ± 360

Data are presented as mean ± standard deviation. MFI = Median Fluorescence Intensity.

Table 2: Effect of this compound on the Expression of Activation Markers on CD8+ T Cells

Treatment Condition% CD69+ of CD8+MFI of CD69% CD25+ of CD8+MFI of CD25% HLA-DR+ of CD8+MFI of HLA-DR
Unstimulated3.1 ± 0.9180 ± 404.5 ± 1.1280 ± 504.1 ± 1.0250 ± 45
Stimulated (Vehicle)50.2 ± 6.12100 ± 25055.7 ± 6.42200 ± 28040.3 ± 4.81800 ± 210
Stimulated + 1 µM this compound70.6 ± 8.23200 ± 38072.4 ± 8.13500 ± 40060.8 ± 7.12800 ± 330
Stimulated + 10 µM this compound82.9 ± 9.54100 ± 47080.3 ± 8.94200 ± 49075.2 ± 8.33600 ± 410

Data are presented as mean ± standard deviation. MFI = Median Fluorescence Intensity.

Expected Outcomes

Treatment with this compound is expected to result in a dose-dependent increase in the expression of T cell activation markers such as CD25, CD69, and HLA-DR on both CD4+ and CD8+ T cells following stimulation. This would be observed as an increase in both the percentage of positive cells and the median fluorescence intensity (MFI) of these markers. These findings would indicate that the inhibition of Cbl-b lowers the threshold for T cell activation, leading to a more robust response to stimulation.

Troubleshooting

  • Low cell viability: Ensure gentle handling of cells during isolation and washing steps. Use a fresh preparation of viability dye.

  • Weak T cell activation: Titrate the concentration of anti-CD3 and anti-CD28 antibodies. Ensure the antibodies are of good quality and stored correctly.

  • High background staining: Ensure adequate washing steps after antibody incubation. Use Fc block to prevent non-specific antibody binding. Titrate antibody concentrations to determine the optimal signal-to-noise ratio.

  • Inconsistent results: Maintain consistency in incubation times, reagent concentrations, and instrument settings between experiments. Run appropriate controls in every experiment.

References

Application Notes and Protocols: Cbl-b Inhibitor in Combination with Anti-PD-1 Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The E3 ubiquitin ligase Casitas B-lineage lymphoma-b (Cbl-b) has emerged as a critical intracellular immune checkpoint that negatively regulates the activation of various immune cells, including T cells and Natural Killer (NK) cells.[1][2] By ubiquitinating key signaling proteins in the T cell receptor (TCR) pathway, Cbl-b sets a high threshold for T cell activation, thereby promoting immune tolerance.[1][3] Inhibition of Cbl-b presents a promising strategy to lower this activation threshold, unleashing a potent anti-tumor immune response.[2]

Programmed cell death protein 1 (PD-1) is a well-established inhibitory receptor expressed on activated T cells. Its ligand, PD-L1, is often upregulated on tumor cells, leading to T cell exhaustion and immune evasion.[3] Monoclonal antibodies that block the PD-1/PD-L1 axis have revolutionized cancer treatment, yet a significant number of patients do not respond or develop resistance.[2]

Preclinical studies have demonstrated a strong synergistic anti-tumor effect when Cbl-b inhibitors are combined with anti-PD-1 therapy. This combination has been shown to induce complete tumor regression in syngeneic mouse models, such as the CT26 colon carcinoma model, an effect correlated with enhanced lymphocyte infiltration and cytokine production within the tumor microenvironment.[4][5] This document provides detailed application notes and protocols for studying the combination of a Cbl-b inhibitor, exemplified by Cbl-b-IN-19, with anti-PD-1 therapy in preclinical cancer models.

Mechanism of Action: A Dual Approach to Immune Activation

The combination of a Cbl-b inhibitor and an anti-PD-1 antibody targets two distinct but complementary checkpoints in the anti-tumor immune response.

  • Cbl-b Inhibition: By inhibiting the E3 ligase activity of Cbl-b, the degradation of key TCR signaling molecules is prevented. This leads to a lower threshold for T cell activation, allowing for a more robust response to tumor antigens. This enhanced activation applies to both CD4+ and CD8+ T cells.[3]

  • Anti-PD-1 Therapy: Blocking the interaction between PD-1 on T cells and PD-L1 on tumor cells reverses T cell exhaustion and restores their cytotoxic function within the tumor microenvironment.[3]

The synergy arises from the fact that Cbl-b inhibition potentiates the initial activation and expansion of tumor-specific T cells, which can then be sustained and protected from exhaustion by the concurrent PD-1 blockade.

Data Presentation

The following tables present illustrative quantitative data summarizing the expected outcomes of combining a Cbl-b inhibitor with anti-PD-1 therapy in a preclinical syngeneic tumor model (e.g., CT26). This data is representative of the trends observed in preclinical studies.[4][5]

Table 1: In Vivo Anti-Tumor Efficacy

Treatment GroupMean Tumor Volume (mm³) at Day 21 (Mean ± SEM)Tumor Growth Inhibition (%)Complete Responses
Vehicle Control1500 ± 150-0/10
This compound800 ± 10047%1/10
Anti-PD-1750 ± 9050%2/10
This compound + Anti-PD-150 ± 2097%8/10

Table 2: Immune Cell Infiltration in Tumors (Day 21)

Treatment Group% CD8+ of CD45+ Cells (Mean ± SEM)% NK Cells of CD45+ Cells (Mean ± SEM)CD8+/Treg Ratio (Mean ± SEM)
Vehicle Control5 ± 1.03 ± 0.51.5 ± 0.3
This compound15 ± 2.08 ± 1.04.0 ± 0.8
Anti-PD-118 ± 2.56 ± 0.85.0 ± 1.0
This compound + Anti-PD-135 ± 4.015 ± 2.010.0 ± 2.0

Table 3: Serum Cytokine Levels (Day 21)

Treatment GroupIL-2 (pg/mL) (Mean ± SEM)IFN-γ (pg/mL) (Mean ± SEM)
Vehicle Control20 ± 550 ± 10
This compound80 ± 15200 ± 30
Anti-PD-190 ± 18250 ± 40
This compound + Anti-PD-1250 ± 40800 ± 100

Mandatory Visualizations

G cluster_tcr T Cell Receptor Signaling cluster_pd1 PD-1 Signaling cluster_therapy Therapeutic Intervention TCR TCR ZAP70 ZAP70 TCR->ZAP70 CD28 CD28 Vav1 Vav1 CD28->Vav1 PLCg1 PLCγ1 ZAP70->PLCg1 ZAP70->Vav1 Activation T Cell Activation (Proliferation, Cytokine Release) PLCg1->Activation Vav1->Activation Cbl_b Cbl-b Cbl_b->ZAP70 Ubiquitination & Degradation Cbl_b->PLCg1 Ubiquitination & Degradation Cbl_b->Vav1 Ubiquitination & Degradation Ub Ubiquitin Cbl_b->Ub PD1 PD-1 SHP2 SHP2 PD1->SHP2 PDL1 PD-L1 (on Tumor Cell) PDL1->PD1 SHP2->TCR Inhibition Exhaustion T Cell Exhaustion SHP2->Exhaustion Cbl_b_IN_19 This compound Cbl_b_IN_19->Cbl_b Inhibition anti_PD1 anti-PD-1 Ab anti_PD1->PD1 Blockade

Caption: Cbl-b and PD-1 Signaling Pathways and Therapeutic Intervention.

G cluster_workflow Experimental Workflow cluster_groups Treatment Groups start Start tumor_implant Syngeneic Tumor Cell Implantation (e.g., CT26) start->tumor_implant tumor_growth Tumor Growth to Palpable Size tumor_implant->tumor_growth randomization Randomize Mice into 4 Groups tumor_growth->randomization treatment Treatment Initiation randomization->treatment monitoring Monitor Tumor Growth and Survival treatment->monitoring group1 1. Vehicle group2 2. This compound group3 3. anti-PD-1 group4 4. This compound + anti-PD-1 endpoint Endpoint Analysis (Tumor & Blood Collection) monitoring->endpoint analysis Flow Cytometry (TILs) ELISA (Cytokines) endpoint->analysis

Caption: In Vivo Experimental Workflow for Combination Therapy.

G Cblb_Inhibitor Cbl-b Inhibitor Lower_T_Cell_Activation_Threshold Lower T Cell Activation Threshold Cblb_Inhibitor->Lower_T_Cell_Activation_Threshold Anti_PD1 Anti-PD-1 Reverse_T_Cell_Exhaustion Reverse T Cell Exhaustion Anti_PD1->Reverse_T_Cell_Exhaustion Increased_T_Cell_Priming Increased T Cell Priming & Proliferation Lower_T_Cell_Activation_Threshold->Increased_T_Cell_Priming Restored_Effector_Function Restored Effector Function of TILs Reverse_T_Cell_Exhaustion->Restored_Effector_Function Synergistic_Antitumor_Immunity Synergistic Anti-Tumor Immunity Increased_T_Cell_Priming->Synergistic_Antitumor_Immunity Restored_Effector_Function->Synergistic_Antitumor_Immunity Tumor_Regression Tumor Regression Synergistic_Antitumor_Immunity->Tumor_Regression

Caption: Logical Relationship of Synergistic Anti-Tumor Effects.

Experimental Protocols

In Vitro T Cell Activation Assay

Objective: To assess the effect of this compound on T cell activation, alone and in combination with a PD-1 blocking antibody.

Materials:

  • Human or mouse peripheral blood mononuclear cells (PBMCs) or isolated T cells

  • This compound (dissolved in DMSO)

  • Anti-CD3 antibody (plate-bound)

  • Anti-CD28 antibody (soluble)

  • Anti-PD-1 antibody

  • Recombinant PD-L1-Fc

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • IL-2 and IFN-γ ELISA kits

  • Flow cytometer and antibodies for T cell activation markers (e.g., CD69, CD25)

Protocol:

  • Plate Coating:

    • Coat wells of a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL in PBS) overnight at 4°C.

    • For experiments involving PD-1/PD-L1 interaction, co-coat wells with recombinant PD-L1-Fc (e.g., 5 µg/mL).

    • Wash plates three times with sterile PBS before use.

  • Cell Plating and Treatment:

    • Isolate PBMCs or T cells from whole blood or spleen.

    • Resuspend cells in complete culture medium at a density of 1 x 10^6 cells/mL.

    • Add 100 µL of cell suspension to each well.

    • Prepare serial dilutions of this compound and add to the respective wells. Include a DMSO vehicle control.

    • Add soluble anti-CD28 antibody (e.g., 1 µg/mL) to all wells to provide co-stimulation.

    • For combination studies, add anti-PD-1 antibody at a saturating concentration.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.

  • Analysis:

    • Cytokine Production: Collect supernatant from each well and measure IL-2 and IFN-γ concentrations using ELISA kits according to the manufacturer's instructions.

    • T Cell Activation Markers: Harvest cells and stain with fluorescently labeled antibodies against T cell markers (e.g., CD3, CD4, CD8) and activation markers (e.g., CD69, CD25). Analyze by flow cytometry.

In Vivo Syngeneic Tumor Model Study

Objective: To evaluate the anti-tumor efficacy of this compound in combination with anti-PD-1 therapy in a syngeneic mouse model.

Materials:

  • BALB/c mice (6-8 weeks old)

  • CT26 colon carcinoma cells

  • This compound (formulated for oral administration)

  • Anti-mouse PD-1 antibody (e.g., clone RMP1-14)

  • Isotype control antibody

  • Vehicle for this compound

  • Calipers for tumor measurement

  • Sterile PBS

Protocol:

  • Tumor Cell Implantation:

    • Subcutaneously inject 1 x 10^6 CT26 cells in 100 µL of sterile PBS into the right flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth every 2-3 days using calipers.

    • When tumors reach an average volume of 50-100 mm³, randomize mice into four treatment groups (n=10 per group):

      • Group 1: Vehicle + Isotype control

      • Group 2: this compound + Isotype control

      • Group 3: Vehicle + Anti-PD-1

      • Group 4: this compound + Anti-PD-1

  • Treatment Administration:

    • Administer this compound (e.g., 30 mg/kg) or vehicle daily via oral gavage.

    • Administer anti-PD-1 antibody or isotype control (e.g., 10 mg/kg) intraperitoneally twice a week.

  • Monitoring and Endpoint:

    • Measure tumor volumes every 2-3 days.

    • Monitor animal body weight and overall health.

    • Euthanize mice when tumors reach a predetermined endpoint (e.g., 2000 mm³) or at the end of the study (e.g., Day 21).

  • Endpoint Analysis:

    • At the study endpoint, collect tumors and blood.

    • Process tumors for flow cytometric analysis of tumor-infiltrating lymphocytes.

    • Analyze serum for cytokine levels using ELISA or a multiplex assay.

Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)

Objective: To quantify the different immune cell populations within the tumor microenvironment.

Materials:

  • Excised tumors

  • RPMI-1640 medium

  • Collagenase D (1 mg/mL)

  • DNase I (100 µg/mL)

  • 70 µm cell strainers

  • Ficoll-Paque or Percoll for lymphocyte isolation

  • ACK lysis buffer for red blood cell lysis

  • FACS buffer (PBS with 2% FBS)

  • Fluorescently labeled antibodies against mouse immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1, FoxP3)

  • Live/dead stain

  • Flow cytometer

Protocol:

  • Tumor Digestion:

    • Mince the tumor tissue into small pieces in a petri dish containing RPMI-1640.

    • Transfer the tissue to a tube containing a digestion buffer of RPMI-1640 with Collagenase D and DNase I.

    • Incubate at 37°C for 30-60 minutes with gentle agitation.

  • Single-Cell Suspension:

    • Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.

    • Wash the cells with RPMI-1640.

  • Lymphocyte Isolation:

    • Resuspend the cell pellet in PBS and carefully layer it over Ficoll-Paque or a Percoll gradient.

    • Centrifuge to separate lymphocytes from tumor cells and debris.

    • Carefully collect the lymphocyte layer.

    • Lyse red blood cells using ACK lysis buffer, if necessary.

  • Antibody Staining:

    • Wash the isolated lymphocytes with FACS buffer.

    • Stain the cells with a live/dead stain according to the manufacturer's protocol.

    • Stain the cells with a cocktail of fluorescently labeled antibodies against the desired surface markers for 30 minutes on ice in the dark.

    • For intracellular staining (e.g., FoxP3), fix and permeabilize the cells after surface staining, then stain for the intracellular target.

  • Data Acquisition and Analysis:

    • Wash the stained cells and resuspend them in FACS buffer.

    • Acquire the samples on a flow cytometer.

    • Analyze the data using appropriate software (e.g., FlowJo) to quantify the different immune cell populations. Gate on live, singlet, CD45+ cells to identify the immune infiltrate.

References

Cbl-b-IN-19 for Ex Vivo Expansion of Tumor-Infiltrating Lymphocytes (TILs): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b) is an E3 ubiquitin ligase that functions as a critical intracellular immune checkpoint, negatively regulating T-cell activation.[1][2][3] In the tumor microenvironment, T-cell receptor (TCR) engagement without adequate co-stimulation via CD28 leads to Cbl-b activation, which in turn ubiquitinates key signaling proteins in the T-cell activation cascade, such as ZAP-70, PLCγ1, and the p85 subunit of PI3K.[2] This process leads to T-cell anergy and exhaustion, limiting the effectiveness of anti-tumor immune responses.

Cbl-b-IN-19 is a potent and selective small molecule inhibitor of Cbl-b. By blocking the enzymatic activity of Cbl-b, this compound lowers the threshold for T-cell activation, enabling robust proliferation and effector function even in the absence of strong co-stimulatory signals. The ex vivo application of Cbl-b inhibitors to Tumor-Infiltrating Lymphocytes (TILs) during the expansion phase has been shown to enhance the yield, persistence, and anti-tumor activity of the final cell therapy product.[3][4][5] This approach, termed Drug-Enhanced TIL (DeTIL) therapy, results in a TIL product with a more favorable stem-like and central memory phenotype, reduced exhaustion markers, and superior cytotoxic potential.[2][5][6][7]

These application notes provide a detailed protocol for the ex vivo expansion of TILs using this compound, based on preclinical and clinical scale manufacturing processes developed for similar Cbl-b inhibitors like NX-0255.[3][6]

Cbl-b Signaling Pathway in T-Cells

Cbl_b_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell MHC MHC TCR TCR MHC->TCR Signal 1 CD80_86 CD80/86 CD28 CD28 CD80_86->CD28 Signal 2 (Co-stimulation) ZAP70 ZAP70 TCR->ZAP70 PI3K PI3K CD28->PI3K Cbl_b Cbl-b CD28->Cbl_b inhibits PLCG1 PLCγ1 ZAP70->PLCG1 Akt Akt PI3K->Akt AP1 AP-1 PLCG1->AP1 NFAT NFAT PLCG1->NFAT NFkB NF-κB Akt->NFkB Activation T-Cell Activation (Proliferation, Cytotoxicity, Cytokine Release) NFkB->Activation AP1->Activation NFAT->Activation Ub Ubiquitination Cbl_b->Ub Cbl_b_IN_19 This compound Cbl_b_IN_19->Cbl_b inhibits Ub->ZAP70 inhibition Ub->PI3K inhibition Ub->PLCG1 inhibition

Caption: Cbl-b signaling pathway in T-cell activation.

Experimental Workflow for Ex Vivo TIL Expansion with this compound

TIL_Expansion_Workflow Tumor Tumor Resection Fragmentation Tumor Fragmentation (2x2 mm³ fragments) Tumor->Fragmentation PreREP Pre-REP Culture (Day 0-10) IL-2 + this compound Fragmentation->PreREP Harvest1 Harvest TILs PreREP->Harvest1 REP Rapid Expansion Protocol (REP) (Day 11-22) IL-2 + this compound + Feeder Cells + anti-CD3 Harvest1->REP Harvest2 Final Harvest & Formulation (Day 22) REP->Harvest2 QC Quality Control (Viability, Purity, Potency, Sterility) Harvest2->QC Cryo Cryopreservation QC->Cryo

Caption: Experimental workflow for DeTIL expansion.

Quantitative Data Summary

The addition of a Cbl-b inhibitor during the ex vivo expansion of TILs has demonstrated significant improvements in cell yield and the quality of the final cell product. The following tables summarize the quantitative data from studies using the Cbl-b inhibitor NX-0255, a compound analogous to this compound.

Table 1: TIL Expansion Metrics with and without Cbl-b Inhibitor

ParameterConventional TIL (IL-2 alone)DeTIL (IL-2 + Cbl-b Inhibitor)Fold ChangeReference
REP Fold Expansion (mean ± SD) Not Reported184 ± 179-[3]
Total Viable Cells (Day 22, research scale, mean ± SD) Not Reported8.0 x 10⁸ ± 5.3 x 10⁸-[3]
Total Viable Cells (Day 22, clinical scale) Not Reported2.5 x 10¹⁰-[3]

Table 2: Phenotypic and Functional Characteristics of Expanded TILs

CharacteristicConventional TIL (IL-2 alone)DeTIL (IL-2 + Cbl-b Inhibitor)Key FindingReference
CD8+ T-Cells LowerSignificantly IncreasedEnhanced cytotoxic potential[2][6]
CD4+ T-Cells LowerIncreased in 5/6 experimentsMaintained helper T-cell population[6]
CD8+ Central Memory T-Cells (Tcm) LowerSignificantly IncreasedImproved in vivo persistence[5][6]
CD4+ Central Memory T-Cells (Tcm) LowerSignificantly IncreasedEnhanced long-term immunity[6]
Stem-like CD8+ T-Cells (CD39-CD69-) LowerSignificantly IncreasedGreater self-renewal capacity[2][7]
Exhaustion Markers (PD-1, TIM-3, LAG-3) HigherSignificantly ReducedReversal of T-cell exhaustion[5]
Intracellular IFN-γ (stimulated) LowerSignificantly IncreasedEnhanced effector function[2][6]
Intracellular Granzyme B (stimulated) LowerSignificantly IncreasedIncreased cytotoxic capability[2][6]

Detailed Experimental Protocols

Materials and Reagents
  • This compound (prepare stock solution in DMSO, store at -20°C)

  • Recombinant Human IL-2 (e.g., Proleukin)

  • Complete Medium (CM): RPMI-1640 or X-VIVO 15, supplemented with 10% Human AB serum, 2 mM L-glutamine, 25 mM HEPES, and 100 U/mL penicillin/streptomycin.

  • Anti-CD3 antibody (OKT3)

  • Irradiated allogeneic peripheral blood mononuclear cells (PBMCs) as feeder cells

  • Tumor digestion kit (e.g., collagenase, DNase)

  • Ficoll-Paque

  • Cryopreservation medium (e.g., CryoStor CS10)

  • Gas-permeable cell culture flasks (e.g., G-Rex)

Protocol 1: Isolation and Initial Culture of TILs (Pre-REP)
  • Tumor Processing:

    • Aseptically mince fresh tumor tissue into small fragments (approximately 2x2x2 mm).

    • (Optional) Digest tumor fragments using a tumor digestion kit according to the manufacturer's instructions to create a single-cell suspension.

  • Initiation of TIL Cultures:

    • Place 4-6 tumor fragments per well in a 24-well plate.

    • Add 2 mL of CM supplemented with high-dose IL-2 (e.g., 6000 IU/mL).

    • Add this compound to the desired final concentration (e.g., 1-10 µM, requires optimization).

  • Incubation:

    • Culture at 37°C in a humidified incubator with 5% CO₂.

    • Monitor for TIL outgrowth from the fragments, which typically occurs within 7-14 days.

  • Maintenance:

    • Every 2-3 days, perform a half-media change with fresh CM containing IL-2 and this compound.

    • Once TILs become confluent, transfer the contents of each well to a larger culture vessel (e.g., T-25 flask) and expand until a sufficient number of cells for the Rapid Expansion Protocol (REP) is achieved (typically Day 10-14).

Protocol 2: Rapid Expansion Protocol (REP) with this compound
  • Preparation (Day 10 or 11):

    • Harvest TILs from the pre-REP culture.

    • Count viable TILs.

  • Initiation of REP (Day 11):

    • Co-culture TILs with irradiated allogeneic feeder cells at a ratio of 1:100 to 1:200 (TIL:feeder).

    • Add anti-CD3 antibody (OKT3) at a final concentration of 30 ng/mL.

    • Add IL-2 to the culture medium (e.g., 3000 IU/mL).

    • Add this compound to the desired final concentration.

    • Culture in gas-permeable flasks for optimal cell growth.

  • Maintenance and Expansion (Day 12-21):

    • Maintain the cell culture for approximately 11-12 days.

    • Add fresh CM with IL-2 and this compound as needed to maintain a cell density of 0.5-2.0 x 10⁶ cells/mL.

  • Harvesting (Day 22):

    • Harvest the expanded TILs.

    • Wash the cells to remove residual medium components.

    • Perform cell counting and viability assessment.

Protocol 3: Quality Control and Cryopreservation
  • Phenotypic Analysis:

    • Use flow cytometry to assess the expression of key T-cell markers, including CD3, CD4, CD8, memory markers (e.g., CD45RO, CCR7, CD62L), and exhaustion markers (e.g., PD-1, TIM-3, LAG-3).

  • Functional Assays:

    • Cytokine Release: Co-culture expanded TILs with autologous tumor cells or stimulate with anti-CD3/CD28 beads and measure the release of IFN-γ and TNF-α by ELISA or intracellular cytokine staining.

    • Cytotoxicity Assay: Perform a standard chromium-51 release assay or a flow cytometry-based killing assay to assess the lytic capacity of the expanded TILs against tumor target cells.

  • Cryopreservation:

    • Resuspend the final TIL product in cryopreservation medium at a concentration of 5-10 x 10⁷ cells/mL.

    • Aliquot into cryovials and freeze using a controlled-rate freezer or a standard freezing container.

    • Store in liquid nitrogen vapor phase.

Logical Relationship of this compound Effects

Cbl_b_Inhibitor_Effects cluster_Phenotype Phenotypic Changes cluster_Function Functional Enhancements Cbl_b_IN_19 This compound Inhibition Inhibition of Cbl-b E3 Ligase Activity Cbl_b_IN_19->Inhibition LoweredThreshold Lowered T-Cell Activation Threshold Inhibition->LoweredThreshold IncreasedProliferation Increased TIL Proliferation LoweredThreshold->IncreasedProliferation FavorablePhenotype Favorable Phenotype LoweredThreshold->FavorablePhenotype EnhancedFunction Enhanced Effector Function LoweredThreshold->EnhancedFunction Memory ↑ Central Memory T-Cells Stem ↑ Stem-like T-Cells Exhaustion ↓ Exhaustion Markers Cytokines ↑ IFN-γ, Granzyme B Production Cytotoxicity ↑ Cytotoxicity Persistence ↑ In Vivo Persistence

Caption: Effects of this compound on TILs.

Conclusion

The use of this compound in the ex vivo expansion of TILs represents a promising strategy to enhance the efficacy of adoptive cell therapy. By overcoming a key intracellular checkpoint, this compound promotes the generation of a higher quantity and quality of tumor-reactive T-cells. The protocols outlined in this document provide a framework for researchers to implement this novel approach in their preclinical and translational studies. Further optimization of inhibitor concentration and timing of administration may be required for specific tumor types and culture systems.

References

Application Note: High-Throughput Screening of Cbl-b Inhibitors Using a TR-FRET Ubiquitination Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b) is a RING finger E3 ubiquitin ligase that plays a critical role in regulating immune responses, particularly in establishing the activation threshold for T-cells.[1][2] By targeting various signaling proteins for ubiquitination and subsequent degradation, Cbl-b acts as a key negative regulator of immune cell activation.[3][4][5][6] Its role in downregulating anti-tumor immune responses has identified Cbl-b as a promising therapeutic target in immuno-oncology.[7][8][9] The development of potent and specific Cbl-b inhibitors is a key objective in this field. This application note describes a robust and sensitive high-throughput screening (HTS) assay for identifying and characterizing Cbl-b inhibitors using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) technology.

Assay Principle

The Cbl-b ubiquitination assay leverages TR-FRET to detect the enzymatic activity of Cbl-b.[10][11] The assay measures the poly-ubiquitination of a substrate by Cbl-b. The ubiquitination cascade is initiated by the E1 activating enzyme, followed by the E2 conjugating enzyme, and finally the transfer of ubiquitin to the substrate by the E3 ligase, Cbl-b.[12][13][14][15][16]

This assay utilizes a TR-FRET pair consisting of a long-lifetime Europium (Eu) chelate-labeled ubiquitin (donor) and a Cy5-labeled ubiquitin (acceptor).[12] When Cbl-b is active, it catalyzes the formation of poly-ubiquitin chains on a substrate (or on itself in an auto-ubiquitination assay). This brings the Eu-labeled and Cy5-labeled ubiquitin molecules into close proximity, resulting in a FRET signal. The TR-FRET detection method minimizes background fluorescence by introducing a time delay between excitation and signal detection, thereby increasing the signal-to-noise ratio.[8][10] The resulting TR-FRET signal is directly proportional to the extent of poly-ubiquitination and, therefore, to the enzymatic activity of Cbl-b. Inhibitors of Cbl-b will disrupt this process, leading to a decrease in the TR-FRET signal.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Cbl-b ubiquitination pathway and the experimental workflow of the TR-FRET assay.

G cluster_0 Ubiquitination Cascade cluster_1 TR-FRET Detection E1 E1 (Ubiquitin-activating enzyme) E2 E2 (Ubiquitin-conjugating enzyme) E1->E2 Ub Transfer AMP_PPi AMP + PPi E1->AMP_PPi Cbl_b Cbl-b (E3) (E3 Ubiquitin Ligase) E2->Cbl_b E2~Ub Complex Ub_Substrate Ubiquitinated Substrate Cbl_b->Ub_Substrate Ubiquitination Ub Ubiquitin Ub->E1 ATP ATP ATP->E1 Substrate Substrate Protein Substrate->Cbl_b Eu_Ub Eu-Ub (Donor) Cy5_Ub Cy5-Ub (Acceptor) Eu_Ub->Cy5_Ub Energy Transfer Poly_Ub_Chain Poly-ubiquitinated Substrate Eu_Ub->Poly_Ub_Chain No_FRET No FRET Eu_Ub->No_FRET Cy5_Ub->Poly_Ub_Chain Emission Emission (665 nm) Cy5_Ub->Emission Excitation Excitation (340 nm) Excitation->Eu_Ub FRET FRET Cbl_b_IN_19 Cbl-b-IN-19 (Inhibitor) Cbl_b_IN_19->Cbl_b

Caption: Cbl-b ubiquitination cascade and TR-FRET detection principle.

G prep 1. Reagent Preparation (Enzymes, Substrate, Buffers, this compound) mix 2. Prepare Master Mix (E1, E2, Substrate, TRF-Ub Mix in Assay Buffer) prep->mix dispense 3. Dispense Master Mix to 384-well plate mix->dispense add_inhibitor 4. Add this compound (or test compound) and Cbl-b dispense->add_inhibitor initiate 5. Initiate Reaction (Add ATP) add_inhibitor->initiate incubate 6. Incubate at 37°C initiate->incubate read 7. Read TR-FRET Signal (Excitation: 340 nm, Emission: 620 nm & 665 nm) incubate->read analyze 8. Data Analysis (Calculate TR-FRET ratio and % inhibition) read->analyze

Caption: Experimental workflow for the Cbl-b TR-FRET ubiquitination assay.

Materials and Methods

Materials

ReagentSupplierCatalog Number
Cbl-b, His-GST-taggedBPS Bioscience80415
UBE1 (E1), His-taggedBPS Bioscience80301
UBCH5b (E2)BPS Bioscience80314
Generic Substrate (e.g., SRC)BPS Bioscience40484
TRF Ubiquitin Mix (Eu/Cy5)BPS Bioscience78307
ATP SolutionBPS Bioscience78307
CBL Assay BufferBPS Bioscience78269
This compoundMedChemExpressHY-158173
White, non-binding, 384-well plateCorning3572

Experimental Protocol

The following protocol is adapted for a 20 µL final reaction volume in a 384-well plate format.

1. Reagent Preparation:

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in CBL Assay Buffer to the desired concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Enzyme and Substrate Dilution: Thaw all enzymes (UBE1, UBCH5b, Cbl-b) and the substrate on ice. Dilute each component to the working concentration in CBL Assay Buffer as specified in the table below. Keep all diluted proteins on ice.

  • ATP Solution: Thaw the ATP solution on ice.

  • TRF Ubiquitin Mix: Dilute the 200x TRF Ubiquitin Mix to 5x in CBL Assay Buffer.

2. Assay Procedure:

  • Prepare Master Mix: Prepare a master mix containing UBE1, UBCH5b, the substrate, and the 5x TRF Ubiquitin Mix in CBL Assay Buffer according to the volumes specified in the table below.

  • Dispense Master Mix: Add 10 µL of the master mix to each well of the 384-well plate.

  • Add Inhibitor and Cbl-b:

    • To the inhibitor wells, add 5 µL of the diluted this compound solution.

    • To the positive control wells (100% activity), add 5 µL of CBL Assay Buffer containing the same concentration of DMSO as the inhibitor wells.

    • To the negative control wells (0% activity), add 5 µL of CBL Assay Buffer.

    • Add 5 µL of diluted Cbl-b to the inhibitor and positive control wells. Add 5 µL of CBL Assay Buffer to the negative control wells.

  • Initiate the Reaction: Add 5 µL of ATP solution to all wells.

  • Incubation: Seal the plate and incubate at 37°C for 1 to 2 hours.

  • TR-FRET Measurement: Read the plate on a TR-FRET-compatible microplate reader. Set the excitation wavelength to 340 nm and measure emission at 620 nm (donor) and 665 nm (acceptor) with a time delay of 100 µs.

Component Concentrations and Volumes

ComponentStock ConcentrationVolume per well (µL)Final Concentration
Master Mix (10 µL)
UBE1 (E1)800 nM140 nM
UBCH5b (E2)2 µM1100 nM
Substrate (e.g., SRC)400 nM2.550 nM
5x TRF Ubiquitin Mix5x41x
CBL Assay Buffer-1.5-
Additions (5 µL)
This compound / Buffer4x final concentration51x final concentration
Cbl-b200 nM550 nM
Initiation (5 µL)
ATP4 mM51 mM
Total Volume 20 µL

Data Analysis

  • Calculate the TR-FRET Ratio: Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000

  • Calculate the Percent Inhibition: % Inhibition = 100 * [1 - (Ratio_inhibitor - Ratio_negative_control) / (Ratio_positive_control - Ratio_negative_control)]

  • Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Results

The assay should yield a robust TR-FRET signal in the positive control wells, indicating active Cbl-b-mediated ubiquitination. The negative control wells (lacking Cbl-b or ATP) should exhibit a low TR-FRET signal. The addition of this compound is expected to dose-dependently decrease the TR-FRET signal, allowing for the determination of its IC50 value, which is reported to be less than 100 nM for the inhibition of Cbl-b phosphorylation.[1][3]

Summary of Expected Data

ConditionCbl-bATPThis compoundExpected TR-FRET RatioExpected % Inhibition
Positive Control++-High0%
Negative Control-+-LowN/A
Inhibitor Test+++Decreased with concentrationDose-dependent increase

This TR-FRET-based ubiquitination assay provides a sensitive, robust, and high-throughput method for the discovery and characterization of Cbl-b inhibitors. The homogenous "mix-and-read" format is amenable to automation and large-scale screening campaigns, facilitating the identification of novel therapeutic agents targeting the Cbl-b E3 ubiquitin ligase for applications in immuno-oncology and beyond.

References

Application Note: High-Efficiency Cbl-b Gene Knockout in Primary T Cells Using CRISPR/Cas9 Ribonucleoprotein Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b), an E3 ubiquitin ligase, is a critical negative regulator of T-cell activation.[1][2] It acts as a key checkpoint in immune responses, establishing the threshold for T-cell activation and promoting peripheral T-cell tolerance.[1][3] Knockout of the CBLB gene has been shown to enhance T-cell effector functions, rendering them resistant to exhaustion and promoting anti-tumor immunity.[4][5] This makes Cbl-b a promising therapeutic target for enhancing immunotherapies, such as CAR T-cell therapy.[4][6] The CRISPR/Cas9 system provides a powerful tool for achieving precise and efficient knockout of CBLB in primary T cells for research and therapeutic development. This application note details a robust protocol for CBLB knockout in primary human T cells using CRISPR/Cas9 ribonucleoprotein (RNP) delivery via electroporation, a method known for its high efficiency and reduced off-target effects.[7][8][9]

Principle of the Method

The CRISPR/Cas9 system utilizes a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus, where it induces a double-strand break (DSB).[9] The cell's natural DNA repair machinery, primarily through the error-prone non-homologous end joining (NHEJ) pathway, often introduces insertions or deletions (indels) at the DSB site. These indels can cause a frameshift mutation, leading to a premature stop codon and functional knockout of the target gene.[9] This protocol employs the delivery of pre-complexed Cas9 protein and a synthetic gRNA (ribonucleoprotein, RNP) into primary T cells using electroporation.[7][9] This transient delivery method minimizes the risk of off-target effects and genomic integration associated with plasmid or viral delivery systems.[10]

Experimental Protocols

1. Guide RNA (gRNA) Design and Synthesis

1.1. Design: Design at least three single guide RNAs (sgRNAs) targeting an early exon of the CBLB gene using a publicly available gRNA design tool. Select gRNAs with high on-target scores and low off-target predictions. Ensure the target sequence is immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (NGG for Streptococcus pyogenes Cas9).[9]

1.2. Synthesis: Synthesize the designed sgRNAs using a commercial service that provides chemically modified synthetic sgRNAs to enhance stability and reduce nuclease degradation.[11] Reconstitute the lyophilized sgRNAs in RNase-free buffer to a stock concentration of 100 µM.

2. Isolation and Activation of Primary Human T Cells

2.1. Isolation: Isolate primary human T cells from peripheral blood mononuclear cells (PBMCs) using a negative selection-based T cell isolation kit according to the manufacturer's instructions.[12]

2.2. Activation: Resuspend the isolated T cells at a density of 1 x 10^6 cells/mL in complete T-cell expansion medium (e.g., ImmunoCult™-XF T Cell Expansion Medium supplemented with 10 ng/mL IL-2).[12] Activate the T cells by adding CD3/CD28 T-cell activator beads or soluble antibodies at the recommended concentration.[12]

2.3. Culture: Incubate the cells at 37°C and 5% CO2 for 48-72 hours. T-cell activation can be confirmed by observing cell clustering and by flow cytometry analysis of activation markers such as CD25.[12]

3. CRISPR/Cas9 Ribonucleoprotein (RNP) Preparation and Electroporation

3.1. RNP Complex Formation:

  • For each electroporation reaction (e.g., for 2 x 10^5 cells), prepare the RNP complex by mixing 60 pmol of Cas9 protein with 120 pmol of synthetic sgRNA (a 1:2 molar ratio is often effective, though optimization may be required).[8][13]
  • Incubate the mixture at room temperature for 15-20 minutes to allow for RNP complex formation.[14]

3.2. Cell Preparation for Electroporation:

  • De-bead the activated T cells if activator beads were used.
  • Count the viable cells and centrifuge the required number of cells (e.g., 2 x 10^5 cells per reaction) at 200 x g for 7 minutes.[13]
  • Carefully aspirate the supernatant and resuspend the cell pellet in an appropriate electroporation buffer (e.g., Neon™ Resuspension Buffer R).[13][14]

3.3. Electroporation:

  • Add the resuspended cells to the pre-formed RNP complex and mix gently.
  • Electroporate the cell-RNP mixture using a Neon™ Transfection System or a similar electroporation device. A common starting point for primary T cells is a pulse of 1600 V for 10 ms, with 3 pulses.[13][14] Optimization of electroporation parameters may be necessary for different donors and cell states.
  • Immediately after electroporation, transfer the cells into a pre-warmed 24-well plate containing complete T-cell expansion medium with IL-2.[14]

4. Post-Electroporation Culture and Knockout Validation

4.1. Culture: Culture the electroporated T cells at 37°C and 5% CO2 for at least 48-72 hours to allow for gene editing and protein turnover.

4.2. Genomic DNA Validation:

  • T7 Endonuclease I (T7E1) Assay: Harvest a fraction of the cells, extract genomic DNA, and PCR amplify the region surrounding the gRNA target site. Denature and re-anneal the PCR products to form heteroduplexes, which can be cleaved by the T7E1 enzyme if indels are present. Analyze the cleavage products by gel electrophoresis.
  • Sanger Sequencing and TIDE Analysis: PCR amplify the target region from genomic DNA and perform Sanger sequencing. The resulting sequencing chromatogram can be analyzed using the Tracking of Indels by DEcomposition (TIDE) web tool to quantify the percentage of indels in the cell population.[15]

4.3. Protein Level Validation:

  • Western Blot: Lyse a sufficient number of cells and perform a Western blot using a validated anti-Cbl-b antibody to confirm the absence or significant reduction of the Cbl-b protein.[15]
  • Flow Cytometry (for intracellular staining): If a reliable antibody for intracellular flow cytometry is available, this can be used to quantify the percentage of Cbl-b negative cells in the population.

Data Presentation

Table 1: Representative Cbl-b Knockout Efficiency in Primary Human T Cells

Validation MethodTarget GeneDelivery MethodKnockout Efficiency (%)Reference
Flow CytometryTRACRNP Electroporation>90%[14]
TIDE AnalysisTRAC / CD52Plasmid Electroporation12-14%[10]
Protein ExpressionCD90, PD-1, CTLA-4RNP Electroporation~90%[8]
Transfection Rate (siRNA)Cbl-bsiRNA Transfection87.13%[16]

Table 2: Phenotypic Consequences of Cbl-b Knockout in T Cells

PhenotypeCell TypeObservationReference
Exhaustion MarkersCbl-b-/- CAR T cellsReduced PD1+Tim3+ cells[4]
Cytokine ProductionCbl-b-/- CD8+ T cellsIncreased IFN-γ and TNF-α secretion[17]
ProliferationCbl-b-/- CD4+ T cellsHyperproliferative, resistant to Treg suppression[18]
Anti-tumor ActivityCbl-b-/- T cellsEnhanced tumor rejection[2][19]

Visualizations

Cbl_b_Signaling_Pathway cluster_TCR_Activation T-Cell Receptor (TCR) Activation cluster_Downstream_Signaling Downstream Signaling & T-Cell Response TCR TCR Vav1 Vav1 TCR->Vav1 PLCg1 PLC-γ1 TCR->PLCg1 CD28 CD28 CD28->Vav1 PI3K PI3K CD28->PI3K Cbl_b Cbl-b CD28->Cbl_b T_Cell_Activation T-Cell Activation (Proliferation, Cytokine Production) Vav1->T_Cell_Activation PLCg1->T_Cell_Activation PKCtheta PKC-θ PKCtheta->T_Cell_Activation Akt Akt PI3K->Akt Akt->T_Cell_Activation Cbl_b->Vav1 Cbl_b->PLCg1 Cbl_b->PKCtheta Cbl_b->PI3K

Caption: Cbl-b negatively regulates T-cell activation pathways.

CRISPR_Workflow cluster_Preparation Preparation cluster_Execution Execution cluster_Validation Validation & Analysis A 1. T-Cell Isolation (from PBMCs) B 2. T-Cell Activation (CD3/CD28 stimulation for 48-72h) A->B D 4. Electroporation (Deliver RNP into activated T-cells) B->D C 3. RNP Complex Formation (Cas9 Protein + sgRNA) C->D E 5. Post-Electroporation Culture (48-72 hours) D->E F 6. Genomic Validation (T7E1 / Sanger + TIDE) E->F G 7. Protein Validation (Western Blot / Flow Cytometry) E->G H 8. Functional Assays (Cytokine production, Cytotoxicity) G->H

Caption: Experimental workflow for CRISPR/Cas9-mediated Cbl-b knockout.

References

Troubleshooting & Optimization

Cbl-b-IN-19 solubility and preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the use of Cbl-b-IN-19, a potent inhibitor of the E3 ubiquitin ligase Cbl-b.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an inhibitor of Casitas B-lineage lymphoma b (Cbl-b), an E3 ubiquitin ligase that functions as a critical negative regulator of immune cell activation. By inhibiting the phosphorylation of Cbl-b, this compound prevents the ubiquitination and subsequent degradation of key signaling proteins involved in T-cell and NK-cell activation.[1][2] This leads to enhanced immune responses, making it a valuable tool for immunology and immuno-oncology research. This compound has been shown to inhibit Cbl-b phosphorylation with an IC50 value of less than 100 nM.[1][3]

Q2: What are the potential applications of this compound in research?

This compound can be utilized in a variety of research areas, including:

  • Immuno-oncology: Investigating the enhancement of anti-tumor immunity by activating T-cells and NK cells.[2][4]

  • Autoimmune Diseases: Studying the role of Cbl-b in regulating immune tolerance.

  • Infectious Diseases: Exploring the potential of boosting immune responses to pathogens.

  • Cell Signaling: Elucidating the molecular pathways regulated by Cbl-b ubiquitination.

Q3: What is the recommended storage condition for this compound?

For long-term storage, it is recommended to store this compound as a solid at -20°C. If provided as a solution in DMSO, it should also be stored at -20°C. Avoid repeated freeze-thaw cycles.

Solubility and Preparation

Proper dissolution and formulation of this compound are crucial for obtaining reliable and reproducible experimental results.

Solubility Data
SolventSolubility (based on Cbl-b-IN-1)
DMSO≥ 10 mM

Note: This data is based on a similar compound, Cbl-b-IN-1, and should be used as a guideline. It is always recommended to perform a small-scale solubility test before preparing a large stock solution.

Preparation of Stock Solutions

For in vitro experiments:

It is recommended to prepare a concentrated stock solution of this compound in DMSO. For example, a 10 mM stock solution can be prepared.

Protocol for preparing a 10 mM stock solution in DMSO:

  • Equilibrate the vial of solid this compound to room temperature before opening.

  • Add the appropriate volume of high-purity DMSO to the vial to achieve a 10 mM concentration.

  • Vortex or sonicate the solution to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

For in vivo experiments:

The following formulations have been successfully used for the in vivo administration of the similar compound Cbl-b-IN-1 and can be adapted for this compound.[5] It is crucial to select a vehicle that is appropriate for the specific animal model and route of administration.

Formulation 1 (for parenteral administration):

  • Add each solvent one by one: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • The reported solubility for Cbl-b-IN-1 in this vehicle is ≥ 6 mg/mL, resulting in a clear solution.[5]

Formulation 2 (for parenteral administration):

  • Add each solvent one by one: 10% DMSO and 90% (20% SBE-β-CD in Saline).

  • The reported solubility for Cbl-b-IN-1 in this vehicle is ≥ 6 mg/mL, resulting in a clear solution.[5]

Formulation 3 (for oral administration):

  • Add each solvent one by one: 10% DMSO and 90% Corn Oil.

  • The reported solubility for Cbl-b-IN-1 in this vehicle is ≥ 6 mg/mL.[5]

Important Considerations:

  • Always prepare fresh working solutions from the stock solution for each experiment.

  • If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[5]

Experimental Protocols

In Vitro T-Cell Activation Assay

This protocol provides a general guideline for assessing the effect of this compound on T-cell activation.

Materials:

  • Primary T-cells or a T-cell line (e.g., Jurkat)

  • This compound stock solution (10 mM in DMSO)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies, or PMA/Ionomycin)

  • Assay plates (96-well)

  • Reagents for measuring T-cell activation (e.g., ELISA kits for cytokines like IL-2 and IFN-γ, or flow cytometry antibodies for activation markers like CD69 and CD25)

Procedure:

  • Seed T-cells in a 96-well plate at a desired density.

  • Pre-incubate the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1-2 hours.

  • Stimulate the T-cells with the chosen activation stimuli.

  • Incubate the plate for the desired period (e.g., 24-72 hours).

  • Collect the cell supernatant to measure cytokine secretion by ELISA.

  • Harvest the cells to analyze the expression of activation markers by flow cytometry.

In Vivo Anti-Tumor Efficacy Study in a Syngeneic Mouse Model

This protocol outlines a general procedure for evaluating the anti-tumor activity of this compound in mice.

Materials:

  • Syngeneic tumor cell line (e.g., CT26, MC38)

  • Immunocompetent mice (e.g., BALB/c, C57BL/6)

  • This compound formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Implant tumor cells subcutaneously into the flank of the mice.

  • Monitor tumor growth until the tumors reach a palpable size (e.g., 50-100 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound orally (e.g., at a dose of 30 mg/kg) or via the chosen route daily or as per the experimental design.[6]

  • Administer vehicle control to the control group.

  • Measure tumor volume with calipers at regular intervals.

  • Monitor the health and body weight of the mice throughout the study.

  • At the end of the study, tumors and relevant tissues can be harvested for further analysis (e.g., immunohistochemistry, flow cytometry of tumor-infiltrating lymphocytes).

Signaling Pathway and Experimental Workflow

To aid in experimental design and data interpretation, the following diagrams illustrate the Cbl-b signaling pathway and a general experimental workflow for using this compound.

Cbl_b_Signaling_Pathway cluster_TCR_Signaling T-Cell Receptor (TCR) Signaling cluster_Cbl_b_Regulation Cbl-b Negative Regulation TCR TCR Lck Lck TCR->Lck CD28 CD28 PI3K PI3K CD28->PI3K ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT Proteasomal_Degradation Proteasomal Degradation ZAP70->Proteasomal_Degradation SLP76 SLP76 LAT->SLP76 PLCg1 PLCγ1 SLP76->PLCg1 Vav1 Vav1 SLP76->Vav1 NFAT NFAT PLCg1->NFAT AP1 AP-1 Vav1->AP1 Vav1->Proteasomal_Degradation Akt Akt PI3K->Akt PI3K->Proteasomal_Degradation NFkB NF-κB Akt->NFkB Gene_Expression Gene Expression (IL-2, IFN-γ) NFkB->Gene_Expression NFAT->Gene_Expression AP1->Gene_Expression Cbl_b Cbl-b (E3 Ubiquitin Ligase) Cbl_b->ZAP70 Ub Cbl_b->Vav1 Ub Cbl_b->PI3K Ub Ub Ubiquitin Cbl_b_IN_19 This compound Cbl_b_IN_19->Cbl_b

Caption: Cbl-b negatively regulates T-cell activation by targeting key signaling molecules for ubiquitination and degradation. This compound inhibits this process.

Experimental_Workflow cluster_Preparation Preparation cluster_Experiment Experiment cluster_Analysis Analysis Dissolve Dissolve this compound in DMSO (Stock) Prepare_Working Prepare Working Solution/Formulation Dissolve->Prepare_Working In_Vitro In Vitro Assay (e.g., T-cell activation) Prepare_Working->In_Vitro In_Vivo In Vivo Study (e.g., Tumor model) Prepare_Working->In_Vivo Data_Collection Data Collection (ELISA, Flow, Tumor size) In_Vitro->Data_Collection In_Vivo->Data_Collection Data_Analysis Data Analysis and Interpretation Data_Collection->Data_Analysis

Caption: A general experimental workflow for utilizing this compound in both in vitro and in vivo research.

Troubleshooting Guide

Problem 1: this compound is not dissolving properly.

  • Possible Cause: The concentration is too high for the chosen solvent, or the compound has precipitated out of solution.

  • Solution:

    • Try gentle warming (e.g., in a 37°C water bath) and/or sonication to aid dissolution.[5]

    • For in vivo formulations, ensure the solvents are added in the correct order and mixed thoroughly at each step.

    • Prepare a more dilute stock solution.

Problem 2: Inconsistent results in in vitro assays.

  • Possible Cause:

    • Degradation of the compound due to improper storage or repeated freeze-thaw cycles.

    • Inaccurate pipetting of the viscous DMSO stock solution.

    • Variability in cell health or passage number.

  • Solution:

    • Prepare fresh aliquots of the stock solution and store them properly at -20°C.

    • Use positive displacement pipettes or reverse pipetting for accurate handling of DMSO solutions.

    • Ensure consistent cell culture practices and use cells within a defined passage number range.

Problem 3: No significant effect observed in in vivo studies.

  • Possible Cause:

    • Poor bioavailability or rapid metabolism of the compound.

    • The dose or dosing frequency is suboptimal.

    • The chosen animal model is not responsive to Cbl-b inhibition.

  • Solution:

    • Consider using a different in vivo formulation to improve solubility and bioavailability.[5]

    • Perform a dose-response study to determine the optimal dose.

    • Increase the dosing frequency. A study with another Cbl-b inhibitor suggested that more frequent dosing (QD vs. Q2D or Q3D) resulted in better anti-tumor efficacy.[7]

    • Ensure the chosen tumor model is known to be immunologically responsive.

Problem 4: Unexpected toxicity in animal studies.

  • Possible Cause:

    • The vehicle used for formulation is causing toxicity.

    • The dose of this compound is too high.

  • Solution:

    • Run a vehicle-only control group to assess any toxicity associated with the formulation.

    • Perform a dose-escalation study to determine the maximum tolerated dose (MTD).

    • Carefully monitor the animals for signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.

References

Technical Support Center: Optimizing Cbl-b-IN-19 Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the in vitro concentration of Cbl-b-IN-19, a potent inhibitor of the E3 ubiquitin ligase Cbl-b.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that targets the Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b). Cbl-b is an E3 ubiquitin ligase that acts as a negative regulator of T-cell and NK cell activation.[1][2] By inhibiting the ligase activity of Cbl-b, this compound effectively blocks the ubiquitination and subsequent degradation of key signaling proteins involved in immune cell activation. This leads to an enhanced immune response. Specifically, this compound has been shown to inhibit Cbl-b phosphorylation with an IC50 value of less than 100 nM.[3][4]

Q2: What is a good starting concentration for this compound in my in vitro experiments?

A2: A good starting point for in vitro cell-based assays is to use a concentration range that brackets the reported IC50 value. Since the IC50 of this compound is < 100 nM, we recommend starting with a concentration range of 10 nM to 1 µM.[3][4] It is generally advisable to use the lowest concentration possible that achieves the desired biological effect to minimize potential off-target effects.[5] For biochemical assays, concentrations closer to the IC50 may be sufficient.

Q3: How can I determine the optimal concentration of this compound for my specific cell line?

A3: The optimal concentration will vary depending on the cell type and the experimental endpoint. A dose-response experiment is the best way to determine this. We recommend performing a cell viability/cytotoxicity assay (e.g., MTT or LDH assay) in parallel with your functional assay to identify a concentration that is effective but not toxic.

Q4: What are the potential off-target effects of this compound?

A4: While this compound is designed to be a selective inhibitor, high concentrations of any small molecule inhibitor can lead to off-target effects.[5] It is crucial to include proper controls in your experiments. One key control is to test the effect of the inhibitor on a cell line that does not express Cbl-b or has had Cbl-b knocked down to ensure the observed effects are target-specific. Some Cbl-b inhibitors have shown selectivity against other Cbl family members like c-Cbl.[6]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No effect of this compound observed Concentration too low: The concentration of the inhibitor may not be sufficient to inhibit Cbl-b in your specific cell type.Perform a dose-response experiment with a wider concentration range (e.g., up to 10 µM).
Poor cell permeability: The compound may not be efficiently entering the cells.Consult the manufacturer's data sheet for information on cell permeability. If not available, consider using a different inhibitor with known good cell permeability.
Incorrect assessment of Cbl-b activity: The downstream readout may not be sensitive enough or may not be directly regulated by Cbl-b in your system.Use a more direct readout of Cbl-b activity, such as a Western blot for the phosphorylation status of a known Cbl-b substrate or a downstream effector.
High levels of cell death observed Cytotoxicity: The concentration of this compound used may be toxic to the cells.Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the cytotoxic concentration range. Use a concentration well below the toxic threshold for your functional assays.
Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.Ensure the final concentration of the solvent in your culture medium is low (typically <0.1%) and include a vehicle control in your experiments.
Inconsistent results between experiments Inhibitor instability: this compound may be unstable in your culture medium over the time course of the experiment.Prepare fresh dilutions of the inhibitor from a stock solution for each experiment. Check the manufacturer's recommendations for storage and stability.
Variability in cell culture: Differences in cell passage number, confluency, or health can affect the response to the inhibitor.Use cells within a consistent passage number range and ensure consistent cell seeding density and culture conditions for all experiments.

Experimental Protocols

Dose-Response and Cytotoxicity Assessment using MTT Assay

This protocol is a general guideline for determining the optimal, non-toxic concentration of this compound.

Materials:

  • This compound

  • Cell line of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Inhibitor Preparation: Prepare a series of dilutions of this compound in complete culture medium. A suggested range is 0 (vehicle control), 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 5 µM, and 10 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared inhibitor dilutions to the respective wells. Include wells with medium only as a background control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[8][9]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the inhibitor concentration to determine the IC50 for cytotoxicity.

Target Engagement Assessment by Western Blot

This protocol describes how to assess the effect of this compound on the Cbl-b signaling pathway.

Materials:

  • Cell line of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Syk, anti-Syk, anti-Cbl-b, anti-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of this compound (determined from the dose-response experiment) for the appropriate duration.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-Syk) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., actin). Compare the levels of the target protein between treated and untreated samples.

Visualizations

Cbl_b_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_signaling Intracellular Signaling TCR TCR Lck Lck TCR->Lck activates CD28 CD28 PI3K PI3K CD28->PI3K co-stimulation ZAP70 ZAP-70 Lck->ZAP70 phosphorylates Vav1 Vav1 ZAP70->Vav1 ZAP70->PI3K PLCg1 PLCγ1 ZAP70->PLCg1 T_Cell_Activation T-Cell Activation Vav1->T_Cell_Activation Ub Ubiquitination Vav1->Ub Akt Akt PI3K->Akt PI3K->Ub PLCg1->T_Cell_Activation PLCg1->Ub Akt->T_Cell_Activation Cbl_b Cbl-b Cbl_b->Vav1 inhibits Cbl_b->PI3K inhibits Cbl_b->PLCg1 inhibits Cbl_b->Ub mediates Cbl_b_IN_19 This compound Cbl_b_IN_19->Cbl_b inhibits

Caption: Cbl-b signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis A Prepare this compound stock solution C Dose-Response & Cytotoxicity Assay (e.g., MTT) A->C B Culture and seed cells B->C D Determine optimal concentration range (non-toxic) C->D G Analyze cytotoxicity data (IC50) C->G E Functional Assay (e.g., cytokine release, proliferation) D->E F Target Engagement Assay (e.g., Western Blot) D->F H Analyze functional assay data E->H I Analyze target engagement data F->I J Correlate functional and target engagement results H->J I->J

Caption: Experimental workflow for optimizing this compound concentration.

References

Cbl-b-IN-19 In Vivo Experiments: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Cbl-b-IN-19 in in vivo experiments. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during preclinical studies.

Troubleshooting Guide

This guide addresses specific issues that may arise during in vivo experiments with this compound, particularly concerning its formulation and administration.

Problem Potential Cause Troubleshooting Steps
Precipitation of this compound upon vehicle mixing or administration. Poor solubility of this compound in the chosen vehicle.1. Optimize Vehicle Composition: this compound is likely a hydrophobic small molecule. Test a range of vehicles with varying polarities. Start with common co-solvents and surfactants. 2. Sequential Dissolution: Dissolve this compound in a small amount of a strong organic solvent like DMSO first. Then, slowly add the aqueous component (e.g., saline, PBS) or other co-solvents while vortexing to prevent precipitation. 3. Sonication: Use a bath sonicator to aid in the dissolution of the compound in the vehicle. 4. Warming: Gently warm the vehicle (e.g., to 37°C) to increase solubility, but ensure the compound is stable at that temperature.
Inconsistent or lower-than-expected in vivo efficacy. 1. Poor Bioavailability: The formulation may not be optimal for absorption. 2. Compound Instability: this compound may be degrading in the formulation or in vivo. 3. Incorrect Dosing or Administration: The dose, frequency, or route of administration may not be appropriate.1. Evaluate Different Vehicle Formulations: Test formulations known to improve bioavailability of hydrophobic compounds, such as those including cyclodextrins or lipid-based carriers. 2. Assess Compound Stability: Conduct a simple stability test by preparing the formulation and analyzing the concentration of this compound at different time points (e.g., 0, 1, 4, 24 hours) at room temperature and 4°C. 3. Dose-Response Study: Perform a dose-response study to determine the optimal effective dose. 4. Pharmacokinetic (PK) Study: If resources allow, conduct a pilot PK study to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your chosen vehicle and animal model.
Adverse effects or toxicity in the vehicle control group. The vehicle itself may be causing toxicity at the administered volume or concentration.1. Reduce Co-solvent Concentration: High concentrations of solvents like DMSO or ethanol can be toxic. Aim for the lowest concentration necessary to dissolve the compound. Typically, a final DMSO concentration of <10% is recommended for in vivo studies. 2. Test Alternative Vehicles: If toxicity persists, explore alternative, well-tolerated vehicles. 3. Administer a Lower Volume: Ensure the total volume administered is within the recommended limits for the chosen route and animal model.
Difficulty in resuspending the compound after storage. The compound may have crashed out of solution or aggregated during storage.1. Fresh Preparation: It is always best practice to prepare the formulation fresh before each experiment. 2. Storage Conditions: If storage is necessary, store at 4°C and protect from light. Before use, allow the formulation to come to room temperature and vortex or sonicate to ensure it is fully resuspended.

Frequently Asked Questions (FAQs)

Formulation and Administration

Q1: What is a recommended starting vehicle for in vivo studies with this compound?

Q2: How should I prepare the formulation to avoid precipitation?

A2: To minimize precipitation, follow this general procedure:

  • Weigh the required amount of this compound.

  • Add the organic solvent component (e.g., DMSO) to dissolve the compound completely. Gentle vortexing or brief sonication can help.

  • Slowly add the other co-solvents (e.g., PEG400, PG) while continuously mixing.

  • Finally, add the aqueous component (e.g., saline or PBS) dropwise while vortexing.

Q3: What are some alternative vehicle components I can try if my initial formulation fails?

A3: If you encounter issues with solubility or toxicity, consider the following alternatives. It is important to test the tolerability of any new vehicle in a small cohort of animals before using it in your main study.

Vehicle Component Purpose Common Examples Considerations
Co-solvents To increase the solubility of hydrophobic compounds.DMSO, Ethanol, PEG300, PEG400, Propylene Glycol, N,N-Dimethylacetamide (DMA)Can cause toxicity at high concentrations. Aim for the lowest effective concentration.
Surfactants To improve wetting and dispersion of the compound.Tween 80 (Polysorbate 80), Cremophor ELCan cause hypersensitivity reactions in some animals.
Complexing Agents To encapsulate the hydrophobic compound and increase its aqueous solubility.Cyclodextrins (e.g., β-cyclodextrin, HP-β-CD)May alter the pharmacokinetic profile of the compound.
Lipid-based carriers To formulate the compound in an emulsion or liposome.Soybean oil, Medium-chain triglycerides (MCT)More complex to prepare but can significantly improve bioavailability.

Mechanism of Action and Experimental Design

Q4: What is the mechanism of action of Cbl-b?

A4: Cbl-b (Casitas B-lineage lymphoma-b) is an E3 ubiquitin ligase that functions as a key negative regulator of immune cell activation, particularly in T cells and NK cells.[3][4] It acts as an intracellular immune checkpoint by targeting signaling proteins for ubiquitination and subsequent degradation, thereby setting the threshold for immune cell activation.[5][6]

Q5: How does inhibition of Cbl-b enhance anti-tumor immunity?

A5: By inhibiting Cbl-b, the threshold for T cell and NK cell activation is lowered.[6] This leads to:

  • Enhanced T cell activation: Increased proliferation and cytokine production (e.g., IL-2, IFN-γ) in response to tumor antigens.[5]

  • Increased NK cell activity: Enhanced ability to recognize and kill tumor cells.[7]

  • Overcoming T cell anergy: Cbl-b is involved in inducing a state of T cell unresponsiveness (anergy). Its inhibition can help to reactivate anergic T cells within the tumor microenvironment.[8]

Q6: What are some key considerations for designing an in vivo efficacy study with this compound?

A6: A well-designed in vivo study should include the following:

  • Appropriate Animal Model: A syngeneic tumor model with a competent immune system is essential to evaluate the immunomodulatory effects of this compound.

  • Vehicle Control Group: This group receives the vehicle alone and is critical for assessing any effects of the vehicle on tumor growth or animal health.

  • Treatment Group(s): At least one group receiving this compound at a predetermined dose and schedule. A dose-response study is recommended.

  • Positive Control (Optional but Recommended): An established immunotherapy agent (e.g., an anti-PD-1 antibody) can serve as a benchmark.

  • Tumor Growth Monitoring: Regular measurement of tumor volume.

  • Pharmacodynamic (PD) Markers: Collection of tumors and/or peripheral blood at the end of the study to assess the biological effects of this compound. This could include analyzing the immune cell infiltrate in the tumor (e.g., CD8+ T cells, NK cells) by flow cytometry or immunohistochemistry, and measuring cytokine levels.

Visualizations

Cbl-b Signaling Pathway in T-Cell Activation

Cbl_b_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell MHC MHC TCR TCR MHC->TCR B7 B7 CD28 CD28 B7->CD28 Lck Lck TCR->Lck Signal 1 PI3K PI3K CD28->PI3K Signal 2 (Co-stimulation) ZAP70 ZAP70 Lck->ZAP70 Vav1 Vav1 ZAP70->Vav1 PLCg1 PLCγ1 ZAP70->PLCg1 Activation T-Cell Activation (Proliferation, Cytokine Release) Vav1->Activation PI3K->Activation PLCg1->Activation Cbl_b Cbl-b Cbl_b->Vav1 Ubiquitination & Degradation Cbl_b->PI3K Cbl_b->PLCg1 Cbl_b_IN_19 This compound Cbl_b_IN_19->Cbl_b Inhibition

Caption: Cbl-b negatively regulates T-cell activation by targeting key signaling molecules.

Experimental Workflow for In Vivo Efficacy Study

Experimental_Workflow cluster_Preparation Preparation cluster_Execution Execution cluster_Analysis Analysis A1 Select Syngeneic Tumor Model B1 Tumor Cell Implantation A1->B1 A2 Determine Optimal This compound Formulation (Vehicle Control) B2 Randomize Mice into Treatment Groups (Vehicle, this compound, etc.) A2->B2 A3 Establish Dosing Regimen (Dose, Frequency, Route) B3 Initiate Treatment When Tumors are Palpable A3->B3 B1->B2 B2->B3 B4 Monitor Tumor Growth and Animal Health B3->B4 C1 Endpoint: Tumor Collection and Blood Sampling B4->C1 C2 Analyze Tumor Growth Curves C1->C2 C3 Pharmacodynamic Analysis: - Immune Cell Infiltration (Flow/IHC) - Cytokine Levels (ELISA) C1->C3

Caption: A typical workflow for an in vivo efficacy study of this compound.

References

Preventing Cbl-b-IN-19 degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Cbl-b-IN-19

An Introduction to this compound Stability

This compound is a potent and selective inhibitor of the E3 ubiquitin ligase Cbl-b, a key negative regulator of T-cell activation.[1][2][3] Its stability in solution is critical for obtaining reliable and reproducible results in both in vitro and in vivo experiments. Degradation of the compound can lead to a loss of potency, the emergence of off-target effects, and inaccurate data interpretation. This guide provides troubleshooting advice and answers to frequently asked questions to help you prevent the degradation of this compound in your experiments.

While specific public data on the degradation pathways of this compound is limited, this guide is built upon established best practices for handling small molecule inhibitors to ensure the integrity of your compound.[4][5][6]

Troubleshooting Guide

This section addresses common issues encountered during the handling and use of this compound solutions.

1. Question: My this compound solution, which was clear upon preparation, now appears cloudy or shows visible precipitate. What should I do?

Answer:

The appearance of cloudiness or precipitation indicates that the compound is coming out of solution. This can be due to several factors:

  • Exceeding Solubility Limits: The concentration of your working solution in an aqueous buffer or cell culture medium may be too high. Many organic small molecules have limited aqueous solubility.[7]

  • Temperature Fluctuations: Cooling the solution, for instance, by transferring it from a warm incubator to a cooler benchtop, can decrease solubility and cause precipitation.

  • Solvent Contamination: The presence of water in your stock DMSO can reduce the inhibitor's solubility.[5]

Troubleshooting Steps:

  • Gentle Warming: Warm the solution to 37°C in a water bath for 5-10 minutes. Gentle agitation can help redissolve the precipitate. Do not heat above 50°C, as this may accelerate degradation.[5]

  • Sonication: If warming is ineffective, brief sonication (5-10 minutes) can help break up aggregates and redissolve the compound.

  • Dilution: If precipitation persists upon addition to aqueous media, try making more dilute stock solutions in DMSO before preparing your final working concentration. This increases the final percentage of DMSO, which can help maintain solubility.

  • Prepare Fresh Solutions: If the precipitate does not redissolve, it is best to discard the solution and prepare a fresh one.

2. Question: I'm observing a gradual decrease in the biological activity of this compound in my multi-day cell culture experiments. Could this be due to degradation?

Answer:

Yes, a progressive loss of activity is a classic sign of compound degradation in solution, especially in complex biological media.

  • Hydrolysis: Components in the cell culture medium or changes in pH can lead to the hydrolysis of labile functional groups on the inhibitor.

  • Oxidation: Some compounds are sensitive to oxidation, which can be accelerated by components in the media and exposure to air.

  • Metabolism: If you are working with live cells, they may metabolize the compound over time, reducing its effective concentration.

Troubleshooting Steps:

  • Control Experiments: Include a "media stability" control. Incubate this compound in your cell culture medium (without cells) under the same conditions as your experiment. At various time points, test the activity of this pre-incubated solution to see if its potency has decreased.

  • Replenish the Compound: For long-term experiments, consider replacing the medium with freshly prepared this compound solution every 24-48 hours to maintain a consistent effective concentration.

  • Use Fresh Working Solutions: Always prepare fresh dilutions of this compound in your aqueous buffer or medium immediately before each experiment from a frozen, concentrated DMSO stock. Do not store diluted aqueous solutions.[4]

3. Question: My analytical analysis (e.g., HPLC, LC-MS) of a this compound solution shows new, unexpected peaks that were not present in the freshly prepared sample. What does this signify?

Answer:

The appearance of new peaks in an analytical chromatogram is strong evidence of compound degradation. The original peak corresponding to this compound may also show a corresponding decrease in area.

  • Degradation Products: These new peaks represent molecules that have been chemically altered from the parent this compound compound.

  • Reaction with Solvent: In some cases, the inhibitor might react with the solvent or buffer components, especially under stressful conditions like high heat or prolonged light exposure.

Troubleshooting Steps:

  • Confirm Identity: If possible, use mass spectrometry (MS) to determine the molecular weights of the new peaks. This can provide clues about the nature of the degradation (e.g., addition of water from hydrolysis).

  • Review Handling Procedures: Scrutinize your solution preparation and storage protocols. Were the solutions exposed to light for extended periods? Was the pH of the buffer appropriate? Was the correct solvent used?

  • Perform Forced Degradation Studies: To understand the inhibitor's liabilities, you can perform forced degradation studies by intentionally exposing solutions to stress conditions (e.g., acid, base, peroxide, heat, UV light) and analyzing the outcomes by HPLC or LC-MS.[8][9] This can help identify conditions to avoid.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for dissolving this compound and similar small molecule inhibitors for in vitro use.[5] Always use anhydrous, high-purity DMSO to avoid introducing water, which can promote degradation and affect solubility.[5]

Q2: How should I store my solid this compound and its stock solutions?

A2: As a solid powder, this compound should be stored at -20°C for long-term stability, where it can be stable for years.[4][5] Once dissolved in DMSO, stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4][10] Before opening the powdered compound, centrifuge the vial to ensure all the powder is at the bottom.[4]

Q3: Is this compound sensitive to light or frequent temperature changes?

A3: Many small molecules are sensitive to light and repeated freeze-thaw cycles.[6] It is best practice to protect this compound solutions from light by using amber vials or by wrapping vials in foil. Aliquoting stock solutions minimizes the damage from freeze-thaw cycles.[4]

Q4: Can I store this compound after it has been diluted in aqueous buffers or cell culture media?

A4: It is strongly recommended not to store this compound in aqueous solutions. Small molecules are often much less stable in aqueous environments and can degrade or precipitate quickly. Always prepare fresh working solutions in your final aqueous buffer or medium from a concentrated DMSO stock immediately before use.

Q5: How can I verify the integrity of my this compound solution?

A5: The most reliable way to check for degradation is by using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11][12][13] By comparing the chromatogram of your current solution to a freshly prepared reference standard, you can quantify the amount of intact this compound and identify any degradation products.

Data Presentation

Table 1: Recommended Solvents and Stock Solution Stability

SolventMax. Recommended ConcentrationStorage TemperatureEstimated Stability
DMSO≥ 25 mg/mL-20°C or -80°C≤ 1 month at -20°C; ≤ 6 months at -80°C[4][10]
EthanolLimited solubility-20°C or -80°CNot Recommended for long-term storage

Table 2: General Stability Guidelines in Aqueous Solutions

Aqueous MediumTemperatureGeneral Recommendation
PBS (pH 7.4)4°C to 37°CUnstable; Prepare fresh for immediate use.
Tris Buffer (pH 7.5)4°C to 37°CUnstable; Prepare fresh for immediate use.
Cell Culture Media (e.g., DMEM)37°CUnstable; For multi-day experiments, consider replenishing media with fresh compound every 24-48 hours.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Acclimatize: Allow the vial of solid this compound to warm to room temperature before opening to prevent moisture condensation.

  • Calculation: Determine the required volume of DMSO. For example, to make a 10 mM stock from 1 mg of this compound (assuming a fictional MW of 500 g/mol ):

    • Volume (L) = (Mass (g) / MW ( g/mol )) / Concentration (mol/L)

    • Volume (L) = (0.001 g / 500 g/mol ) / 0.010 mol/L = 0.0002 L = 200 µL

  • Dissolution: Add the calculated volume of anhydrous DMSO directly to the vial of this compound.

  • Mixing: Vortex the solution for 1-2 minutes until the compound is completely dissolved. If needed, gentle warming (37°C) or brief sonication can be used to aid dissolution.[5]

  • Aliquoting and Storage: Dispense the stock solution into single-use, light-protected aliquots (e.g., 10 µL per tube) and store at -80°C.

Protocol 2: Assessment of this compound Stability by HPLC

  • Standard Preparation: Prepare a fresh "time zero" reference standard of this compound at a known concentration (e.g., 1 mM in DMSO, then diluted to 10 µM in mobile phase).

  • Sample Preparation: Prepare a solution of this compound under the conditions you wish to test (e.g., diluted in cell culture medium and incubated at 37°C). Take samples at various time points (e.g., 0, 2, 8, 24 hours).

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water (both often containing 0.1% formic acid or trifluoroacetic acid) is typical for small molecules.

    • Detection: UV detector set to the absorbance maximum of this compound.

  • Data Analysis:

    • Inject the "time zero" standard to determine the retention time and peak area of the intact compound.

    • Inject the samples from each time point.

    • Compare the chromatograms. A decrease in the area of the main this compound peak and the appearance of new peaks over time indicates degradation. The percentage of remaining compound can be calculated relative to the time zero sample.

Visualizations

start Issue Observed: Loss of Activity or Precipitation check_precipitate Is there visible precipitate? start->check_precipitate warm_sonicate Gently warm (37°C) and/or sonicate check_precipitate->warm_sonicate Yes check_degradation Suspect Chemical Degradation check_precipitate->check_degradation No precipitate_dissolves Does it redissolve? warm_sonicate->precipitate_dissolves use_solution Use solution promptly precipitate_dissolves->use_solution Yes prepare_fresh Discard and prepare fresh solution precipitate_dissolves->prepare_fresh No review_storage Review Storage: - Protected from light? - Aliquoted? - Correct temperature? check_degradation->review_storage review_prep Review Preparation: - Anhydrous DMSO? - Stored aqueous dilutions? check_degradation->review_prep run_hplc Perform HPLC/LC-MS to confirm degradation review_storage->run_hplc review_prep->run_hplc implement_changes Implement Best Practices: Use fresh dilutions, protect from light, and replenish in long-term assays run_hplc->implement_changes

Caption: Troubleshooting workflow for this compound degradation issues.

TCR TCR Signaling Cbl_b_active Cbl-b (Active E3 Ligase) TCR->Cbl_b_active Signaling_Proteins Signaling Proteins (e.g., ZAP-70, PLCγ1) TCR->Signaling_Proteins Ubiquitination Ubiquitination & Degradation Cbl_b_active->Ubiquitination Targets Cbl_b_IN_19 This compound Cbl_b_inactive Cbl-b (Inactive) Cbl_b_IN_19->Cbl_b_inactive Inhibits & Stabilizes Inactive State T_Cell_Activation T-Cell Activation Cbl_b_inactive->T_Cell_Activation Inhibition is blocked Signaling_Proteins->Ubiquitination Signaling_Proteins->T_Cell_Activation Promotes No_Activation Signal Termination Ubiquitination->No_Activation

Caption: Simplified Cbl-b signaling pathway and the action of this compound.

step1 1. Prepare fresh this compound 'Time 0' reference standard step4 4. Analyze all samples by reverse-phase HPLC step1->step4 step2 2. Prepare test solution (e.g., in 37°C culture medium) step3 3. Collect samples at multiple time points (0, 2, 8, 24 hr) step2->step3 step3->step4 step5 5. Compare chromatograms: - Measure area of parent peak - Identify new degradation peaks step4->step5 step6 6. Calculate % remaining vs. 'Time 0' standard step5->step6

Caption: Experimental workflow for assessing this compound stability via HPLC.

References

Cbl-b-IN-19 Technical Support Center: A Guide for Primary Cell Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cbl-b-IN-19. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the use of this compound in primary cell cultures.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound in a question-and-answer format.

Issue 1: High levels of cell death observed after treatment with this compound.

  • Question: I am observing significant toxicity and cell death in my primary cell cultures after treating with this compound. What are the possible causes and how can I troubleshoot this?

  • Answer: High cytotoxicity can stem from several factors, including suboptimal compound concentration, solvent toxicity, or the inherent sensitivity of the primary cells. Here’s a systematic approach to troubleshoot this issue:

    • Optimize this compound Concentration: It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific primary cell type. We recommend starting with a broad range of concentrations (e.g., 0.1 µM to 10 µM) and assessing cell viability after a set incubation period (e.g., 24, 48, 72 hours).[1] The IC50 for Cbl-b phosphorylation inhibition is reported to be less than 100 nM, which can serve as a starting point for your dose-response curve.[2]

    • Solvent Control: this compound is typically dissolved in dimethyl sulfoxide (DMSO). High concentrations of DMSO can be toxic to primary cells. Ensure that the final concentration of DMSO in your cell culture medium is kept to a minimum, ideally below 0.5%. Always include a vehicle control (cells treated with the same concentration of DMSO as the highest this compound concentration) in your experiments to distinguish between compound-specific toxicity and solvent-induced effects.

    • Cell Viability Assessment: Employ a reliable cell viability assay to quantify cytotoxicity. Common methods include MTT or MTS assays, which measure metabolic activity, or trypan blue exclusion for direct counting of viable cells.

    • Apoptosis Assay: To determine if cell death is occurring via apoptosis, perform an Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. This will allow you to distinguish between early apoptotic, late apoptotic, and necrotic cells.

Issue 2: Inconsistent or unexpected experimental results.

  • Question: My results with this compound are not reproducible. What could be causing this variability?

  • Answer: Inconsistent results can be due to issues with compound stability, preparation, or the experimental setup.

    • Compound Stability and Storage: Ensure that this compound is stored correctly, typically at -20°C or -80°C as a stock solution in DMSO. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions in culture medium for each experiment.

    • Primary Cell Health: The health and activation state of your primary cells are critical. Ensure that your cells are viable and healthy before starting the experiment. For immune cells like T cells or NK cells, their activation status can influence their response to Cbl-b inhibition.[3][4]

    • Experimental Controls: Always include appropriate controls in your experiments:

      • Untreated Control: Cells in culture medium only.

      • Vehicle Control: Cells treated with the same concentration of DMSO as your experimental conditions.

      • Positive Control: A known activator or inhibitor for your specific assay to ensure the assay is working correctly.

Issue 3: Difficulty in observing the desired biological effect of Cbl-b inhibition.

  • Question: I am not seeing the expected enhancement of T cell or NK cell activation after using this compound. What should I check?

  • Answer: A lack of effect could be due to several factors, from the compound's concentration to the specific experimental conditions.

    • Suboptimal Concentration: The effective concentration of this compound can be cell-type dependent. Re-evaluate your dose-response curve to ensure you are using a concentration that inhibits Cbl-b without causing significant toxicity.

    • Activation Stimulus: Cbl-b is a negative regulator of activation pathways.[5][6] Therefore, its inhibition will have the most pronounced effect when the cells are appropriately stimulated. For T cells, this typically involves stimulation through the T cell receptor (TCR) and co-stimulatory molecules like CD28. For NK cells, stimulation with cytokines like IL-2 or IL-15, or co-culture with target cells, is often necessary to observe enhanced effector functions upon Cbl-b inhibition.[3][4]

    • Readout Sensitivity: Ensure that your assay for measuring activation is sensitive enough. For T cells, readouts can include cytokine production (e.g., IL-2, IFN-γ), proliferation (e.g., CFSE dilution), or upregulation of activation markers (e.g., CD25, CD69). For NK cells, cytotoxicity assays against target cells or measurement of degranulation (CD107a) and cytokine release are common readouts.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor of Casitas B-lineage lymphoma-b (Cbl-b), which is an E3 ubiquitin ligase.[2] Cbl-b negatively regulates the activation of immune cells, particularly T cells and NK cells, by targeting key signaling proteins for ubiquitination and subsequent degradation.[5][6][7] By inhibiting the phosphorylation of Cbl-b, this compound prevents its E3 ligase activity, thereby removing this "brake" on immune cell activation.[2]

Q2: What is the recommended starting concentration for this compound in primary cell cultures?

A2: The reported IC50 for Cbl-b phosphorylation inhibition is <100 nM.[2] However, the optimal concentration for cell-based assays can be higher and is cell-type dependent. A good starting point for a dose-response study in primary lymphocytes is in the range of 0.1 µM to 10 µM.[1]

Q3: How should I prepare and store this compound?

A3: this compound is typically supplied as a solid. It should be dissolved in a suitable solvent, most commonly DMSO, to prepare a stock solution (e.g., 10 mM). Store the stock solution at -20°C or -80°C. For experiments, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.

Q4: What are the expected effects of this compound on primary T cells?

A4: Inhibition of Cbl-b in primary T cells is expected to lower the threshold for T cell activation. This can lead to:

  • Increased proliferation upon TCR stimulation.

  • Enhanced production of cytokines such as IL-2 and IFN-γ.[8]

  • Increased expression of activation markers like CD25 and CD69.[9]

  • Overcoming of T cell anergy or exhaustion.

Q5: What are the expected effects of this compound on primary NK cells?

A5: In primary NK cells, Cbl-b inhibition can lead to:

  • Enhanced cytotoxicity against target tumor cells.[1]

  • Increased production of IFN-γ.[3]

  • Increased degranulation (upregulation of CD107a).

  • Enhanced proliferation in the presence of activating cytokines like IL-15.[1]

Quantitative Data Summary

ParameterValueCell TypeReference
This compound IC50 < 100 nM(Biochemical assay)[2]
Effective Concentration Range 0.15 - 10 µMPrimary Human NK Cells[1]

Experimental Protocols

1. Cell Viability Assessment using MTT Assay

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed primary cells in a 96-well plate at a density of 1-5 x 10^5 cells/well in 100 µL of complete culture medium.

    • Treat the cells with various concentrations of this compound and a vehicle control (DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Mix gently by pipetting up and down.

    • Read the absorbance at 570 nm using a microplate reader.

2. Apoptosis Detection using Annexin V/PI Staining

  • Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, characteristic of late apoptotic and necrotic cells.

  • Protocol:

    • Culture and treat primary cells with this compound as described above.

    • Harvest the cells by centrifugation (300 x g for 5 minutes).

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Annexin V binding buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

    • Incubate the cells for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

Visualizations

Cbl_b_Signaling_Pathway Cbl-b Signaling Pathway in T-Cell Activation cluster_TCR_Stimulation TCR/CD28 Stimulation cluster_Downstream_Signaling Downstream Signaling cluster_Cellular_Response Cellular Response TCR TCR PLCg1 PLCγ1 TCR->PLCg1 Vav1 Vav1 TCR->Vav1 CD28 CD28 PI3K PI3K CD28->PI3K Activation T-Cell Activation (Proliferation, Cytokine Release) PLCg1->Activation Vav1->Activation PI3K->Activation Cbl_b Cbl-b Cbl_b->PLCg1 Ubiquitination & Degradation Cbl_b->Vav1 Ubiquitination & Degradation Cbl_b->PI3K Ubiquitination & Degradation Cbl_b_IN_19 This compound Cbl_b_IN_19->Cbl_b Inhibits Troubleshooting_Workflow Troubleshooting High Cytotoxicity Start High Cell Death Observed Concentration Is this compound concentration optimized? Start->Concentration Solvent Is the solvent (DMSO) concentration too high? Concentration->Solvent No Solution1 Perform Dose-Response Experiment Concentration->Solution1 Yes Viability Have you performed a cell viability assay? Solvent->Viability No Solution2 Reduce DMSO concentration (include vehicle control) Solvent->Solution2 Yes Apoptosis Have you assessed for apoptosis? Viability->Apoptosis No Solution3 Perform MTT/MTS or Trypan Blue Assay Viability->Solution3 Yes Solution4 Perform Annexin V/PI Staining Apoptosis->Solution4 Yes End Problem Resolved Apoptosis->End No Solution1->Solvent Solution2->Viability Solution3->Apoptosis Solution4->End

References

Technical Support Center: Cbl-b-IN-19 In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cbl-b-IN-19. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound in in vivo experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to facilitate the successful design and execution of your studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an inhibitor of the E3 ubiquitin ligase Casitas B-lineage lymphoma b (Cbl-b).[1][2] Cbl-b is a key negative regulator of immune cell activation, particularly in T cells and Natural Killer (NK) cells.[1][3] By inhibiting Cbl-b, this compound blocks the ubiquitination and subsequent degradation of key signaling proteins involved in T cell receptor (TCR) and co-stimulatory pathways.[1][4] This leads to enhanced T cell and NK cell activation, proliferation, and cytokine production, thereby augmenting the anti-tumor immune response.[5][6][7] Some Cbl-b inhibitors have been shown to lock the Cbl-b protein in an inactive conformation, acting as an intramolecular glue.[3]

Q2: What is the recommended starting dose and route of administration for this compound in mice?

A2: The optimal dose and route of administration for this compound should be empirically determined. However, based on preclinical studies of similar oral Cbl-b inhibitors, a starting point for oral administration in syngeneic mouse models could be in the range of 10-60 mg/kg, administered daily.[4] It is crucial to perform a dose-response study to determine the most efficacious and well-tolerated dose for your specific tumor model and animal strain.

Q3: How should I formulate this compound for oral gavage?

A3: this compound is a small molecule inhibitor and its solubility characteristics will dictate the appropriate formulation. A common starting approach for in vivo studies is to formulate the compound in a vehicle such as 0.5% methylcellulose in sterile water. It is essential to ensure the compound is fully suspended before each administration. Sonication may be required to achieve a uniform suspension. Always prepare fresh formulations daily.

Q4: What are the expected pharmacodynamic effects of this compound in vivo?

A4: Administration of a Cbl-b inhibitor is expected to lead to increased activation of T cells and NK cells within the tumor microenvironment and peripheral circulation.[6][7] This can be assessed by measuring an increase in the phosphorylation of downstream signaling proteins such as ZAP70, LAT, and PLCγ1 in T cells.[4][8] An increase in the production of cytokines like IL-2 and IFN-γ, and an expansion of CD8+ tumor-infiltrating lymphocytes (TILs) are also anticipated pharmacodynamic markers.[6]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No significant tumor growth inhibition. 1. Suboptimal Dose: The dose of this compound may be too low. 2. Poor Bioavailability: The formulation may not be optimal, leading to poor absorption. 3. Tumor Model Resistance: The chosen tumor model may be insensitive to immune checkpoint inhibition. 4. Insufficient Immune Infiltrate: The tumor may be "cold" with a low number of pre-existing T cells.1. Perform a dose-escalation study to identify the optimal dose. 2. Evaluate alternative formulation vehicles. Consider conducting a pilot pharmacokinetic study. 3. Test this compound in a different syngeneic model known to respond to immunotherapy. 4. Consider combination therapy with an agent that can promote T cell infiltration, such as a PD-1 inhibitor.[9][10]
High toxicity or weight loss in animals. 1. Dose is too high: The administered dose may be causing on-target or off-target toxicities. 2. Vehicle Toxicity: The formulation vehicle may be causing adverse effects.1. Reduce the dose of this compound. 2. Include a vehicle-only control group to assess the toxicity of the formulation itself.
Inconsistent results between experiments. 1. Inconsistent Formulation: The inhibitor may not be uniformly suspended. 2. Variable Dosing Technique: Inaccurate oral gavage can lead to variable dosing. 3. Tumor Size Variability: Starting with tumors of highly variable sizes can lead to inconsistent growth kinetics.1. Ensure the formulation is prepared fresh and is homogenous before each administration. 2. Ensure all personnel are properly trained in oral gavage techniques. 3. Start the treatment when tumors are within a narrow size range (e.g., 80-120 mm³).
No detectable changes in pharmacodynamic markers. 1. Timing of Sample Collection: Samples may be collected at a time point where the effect is not maximal. 2. Assay Sensitivity: The assays used to measure biomarkers may not be sensitive enough. 3. Insufficient Target Engagement: The dose may be too low to effectively inhibit Cbl-b in the target tissue.1. Conduct a time-course experiment to determine the optimal time point for biomarker analysis post-dosing. 2. Optimize and validate your biomarker assays (e.g., flow cytometry, ELISA). 3. Correlate pharmacodynamic effects with dose levels from a dose-escalation study.

Data Presentation

Table 1: Representative In Vivo Efficacy of a Cbl-b Inhibitor in a Syngeneic Mouse Model

Treatment GroupDosing ScheduleMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (% TGI)
Vehicle ControlDaily, Oral1500 ± 250-
Cbl-b Inhibitor (10 mg/kg)Daily, Oral900 ± 18040%
Cbl-b Inhibitor (30 mg/kg)Daily, Oral525 ± 15065%
Anti-PD-1 AntibodyTwice weekly, IP750 ± 20050%
Cbl-b Inhibitor (30 mg/kg) + Anti-PD-1Combination225 ± 9085%

Note: The data presented in this table is illustrative and intended to represent potential outcomes based on preclinical studies of Cbl-b inhibitors. Actual results may vary.[6][9]

Table 2: Illustrative Pharmacodynamic Effects of a Cbl-b Inhibitor

BiomarkerTissueVehicle ControlCbl-b Inhibitor (30 mg/kg)Fold Change
p-ZAP70 (MFI)CD8+ TILs500 ± 802500 ± 4005.0
IFN-γ (pg/mL)Plasma20 ± 5150 ± 307.5
Ki67+ CD8+ T cells (%)Spleen5 ± 1.525 ± 55.0

Note: MFI = Mean Fluorescence Intensity. This data is representative and for illustrative purposes only.

Experimental Protocols

Protocol 1: In Vivo Tumor Growth Inhibition Study
  • Cell Culture and Tumor Implantation:

    • Culture a syngeneic tumor cell line (e.g., CT26 colon carcinoma) in appropriate media.

    • Harvest cells and resuspend in sterile PBS at a concentration of 1 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old BALB/c mice.

  • Animal Grouping and Treatment:

    • Monitor tumor growth daily using calipers.

    • When tumors reach an average size of 80-120 mm³, randomize mice into treatment groups (n=8-10 mice per group).

    • Prepare the this compound formulation (e.g., in 0.5% methylcellulose) and the vehicle control.

    • Administer this compound or vehicle daily via oral gavage.

    • For combination studies, administer anti-PD-1 antibody (or isotype control) via intraperitoneal injection twice a week.

  • Data Collection and Analysis:

    • Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., flow cytometry, immunohistochemistry).

    • Calculate the percent tumor growth inhibition (% TGI) for each treatment group relative to the vehicle control.

Protocol 2: Pharmacodynamic Biomarker Analysis
  • Sample Collection:

    • At a predetermined time point after the final dose (e.g., 4-6 hours), collect blood via cardiac puncture for plasma and peripheral blood mononuclear cell (PBMC) isolation.

    • Harvest tumors and spleens and process them into single-cell suspensions.

  • Flow Cytometry Analysis:

    • Stain single-cell suspensions with fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD3, CD8, NK1.1) and activation/proliferation markers (e.g., Ki67, CD69).

    • For intracellular staining of phosphorylated proteins (e.g., p-ZAP70), fix and permeabilize the cells according to a validated protocol before staining.

    • Acquire data on a flow cytometer and analyze using appropriate software.

  • Cytokine Analysis:

    • Isolate plasma from blood samples.

    • Measure cytokine levels (e.g., IL-2, IFN-γ) in the plasma using a multiplex immunoassay (e.g., Luminex) or ELISA.

Visualizations

Cbl_b_Signaling_Pathway Cbl-b Signaling Pathway in T-Cells TCR TCR ZAP70 ZAP70 TCR->ZAP70 activates CD28 CD28 PI3K PI3K CD28->PI3K activates PLCg1 PLCγ1 ZAP70->PLCg1 activates Ub Ubiquitin ZAP70->Ub PLCg1->Ub Activation T-Cell Activation (Proliferation, Cytokine Release) PLCg1->Activation Vav1 Vav1 Vav1->Ub Vav1->Activation PI3K->Ub PI3K->Activation Cbl_b Cbl-b Cbl_b->ZAP70 ubiquitinates Cbl_b->PLCg1 ubiquitinates Cbl_b->Vav1 ubiquitinates Cbl_b->PI3K ubiquitinates Degradation Proteasomal Degradation Ub->Degradation Cbl_b_IN_19 This compound Cbl_b_IN_19->Cbl_b inhibits

Caption: Cbl-b negatively regulates T-cell activation by targeting key signaling molecules for ubiquitination and degradation. This compound inhibits this process, leading to enhanced T-cell responses.

In_Vivo_Workflow In Vivo Efficacy Study Workflow start Tumor Cell Implantation tumor_growth Tumor Growth Monitoring start->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment with This compound +/- other agents randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring monitoring->treatment Daily Dosing endpoint End of Study: Sample Collection monitoring->endpoint analysis Pharmacodynamic & Efficacy Analysis endpoint->analysis Troubleshooting_Tree Troubleshooting: Lack of In Vivo Efficacy start No Tumor Growth Inhibition check_dose Is the dose optimal? start->check_dose dose_no No check_dose->dose_no No dose_yes Yes check_dose->dose_yes Yes check_formulation Is the formulation stable and bioavailable? formulation_no No check_formulation->formulation_no No formulation_yes Yes check_formulation->formulation_yes Yes check_pd Are pharmacodynamic markers modulated? pd_no No check_pd->pd_no No pd_yes Yes check_pd->pd_yes Yes check_model Is the tumor model immunologically 'hot'? model_no No check_model->model_no No model_yes Yes check_model->model_yes Yes action_dose Action: Perform Dose-Escalation Study dose_no->action_dose dose_yes->check_pd action_formulation Action: Optimize Formulation & Conduct PK Study formulation_no->action_formulation action_pd Action: Re-evaluate Dose & Timing of Analysis formulation_yes->action_pd pd_no->check_formulation pd_yes->check_model action_model Action: Consider Combination Therapy or a Different Model model_no->action_model action_re_evaluate Action: Re-evaluate Hypothesis and Experimental Design model_yes->action_re_evaluate

References

Cbl-b-IN-19 specificity and cross-reactivity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cbl-b-IN-19. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the specificity, cross-reactivity, and effective use of this Cbl-b inhibitor in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that targets the E3 ubiquitin ligase activity of Casitas B-lineage lymphoma-b (Cbl-b).[1][2][3] Cbl-b functions as a negative regulator of immune responses, particularly in T-cells and NK cells, by ubiquitinating key signaling proteins and targeting them for degradation.[2][3][4] this compound is designed to stabilize Cbl-b in an autoinhibited conformation, which prevents the necessary conformational changes required for its E3 ligase activity.[5][6][7] By inhibiting Cbl-b, the inhibitor effectively "releases the brakes" on immune cells, leading to enhanced activation, cytokine production, and proliferation of T-cells and NK cells.[1][3][8]

Q2: What are the primary cellular effects of inhibiting Cbl-b with this compound?

A2: Inhibition of Cbl-b by this compound leads to a variety of pro-inflammatory and anti-tumor cellular responses. In T-cells, it enhances T-cell receptor (TCR) signaling, leading to increased activation, proliferation, and production of cytokines like IFN-γ and IL-2, even in the absence of co-stimulatory signals.[9][10][11] In Natural Killer (NK) cells, Cbl-b inhibition boosts their cytotoxic activity and cytokine secretion.[3][8] These effects collectively contribute to a more robust anti-tumor immune response.[1][10][12]

Q3: What is the specificity profile of this compound?

A3: this compound is designed to be a selective inhibitor of Cbl-b. However, as with any small molecule inhibitor, the potential for off-target effects should be considered. The Cbl family of proteins in mammals includes c-Cbl and Cbl-c, which share a high degree of structural homology with Cbl-b, particularly in the N-terminal region containing the RING finger domain responsible for E3 ligase activity.[13] While specific quantitative data for this compound's cross-reactivity against other Cbl family members is not provided, inhibitors in this class are generally developed to exhibit selectivity for Cbl-b over c-Cbl to minimize potential toxicities.[14] Researchers should empirically determine the specificity in their experimental system.

Q4: Are there any known resistance mechanisms to Cbl-b inhibitors?

A4: While specific resistance mechanisms to this compound have not been documented, potential mechanisms could involve mutations in the Cbl-b protein that alter the inhibitor's binding site or compensatory upregulation of redundant signaling pathways that bypass the effects of Cbl-b inhibition. As with other targeted therapies, the development of resistance is a possibility that should be monitored in long-term studies.

Specificity and Cross-Reactivity Data

The following table summarizes the inhibitory activity of a representative Cbl-b inhibitor, NX-1607, against Cbl-b and is provided as a reference for the expected performance of a selective Cbl-b inhibitor like this compound.[5]

TargetAssay TypeIC50 (nM)Notes
Cbl-b HTRF Assay0.19Potent inhibition of the interaction between Cbl-b and ubiquitinated UbcH5b.[5]
c-Cbl Not Reported-High selectivity for Cbl-b over c-Cbl is a key design feature for this class of inhibitors to avoid potential off-target effects.[14]
Other Kinases Counter Screens-Generally, Cbl-b inhibitors are screened against a panel of kinases to ensure specificity. For example, some screening platforms include Src counter screens.[15]

Signaling Pathway Diagram

The diagram below illustrates the central role of Cbl-b in negatively regulating T-cell activation, a process that is reversed by this compound.

Cbl_b_Signaling_Pathway cluster_TCR_Signaling T-Cell Receptor Signaling cluster_Cbl_b_Regulation Cbl-b Regulation TCR TCR Lck Lck TCR->Lck Antigen Presentation CD28 CD28 PI3K PI3K CD28->PI3K Co-stimulation ZAP70 ZAP-70 Lck->ZAP70 Vav1 Vav1 ZAP70->Vav1 PLCg1 PLCγ1 ZAP70->PLCg1 Activation T-Cell Activation (Proliferation, Cytokine Release) Vav1->Activation Degradation Proteasomal Degradation PLCg1->Activation PI3K->Activation Cbl_b Cbl-b Cbl_b->Vav1 Ubiquitination Cbl_b->PLCg1 Ubiquitination Cbl_b->PI3K Ubiquitination Ub Ubiquitin Inhibitor This compound Inhibitor->Cbl_b Inhibition

Caption: Cbl-b negatively regulates T-cell activation by targeting key signaling molecules for ubiquitination and degradation. This compound inhibits this process, leading to enhanced T-cell responses.

Troubleshooting Guides

Problem 1: No significant increase in T-cell activation or cytokine production after treatment with this compound.

Possible CauseRecommended Solution
Suboptimal Inhibitor Concentration Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and experimental conditions. Start with a broad range of concentrations around the reported IC50.
Cell Health and Viability Ensure that the cells are healthy and viable before and during the experiment. Perform a viability assay (e.g., Trypan Blue or a fluorescence-based assay) to rule out cytotoxicity from the inhibitor or other experimental conditions.
Inhibitor Stability and Storage Verify that this compound has been stored correctly according to the manufacturer's instructions. Improper storage can lead to degradation and loss of activity. Prepare fresh dilutions for each experiment.
Low Endogenous Cbl-b Expression Confirm the expression of Cbl-b in your target cells using Western blotting or qPCR. If Cbl-b expression is low, the effect of the inhibitor may be minimal.
Assay Sensitivity Ensure that your readout for T-cell activation (e.g., proliferation assay, cytokine ELISA) is sensitive enough to detect changes. Include appropriate positive and negative controls.

Problem 2: Observed cytotoxicity at effective concentrations of this compound.

Possible CauseRecommended Solution
Off-Target Effects High concentrations of the inhibitor may lead to off-target effects and cytotoxicity. Lower the concentration and/or reduce the treatment duration.
Solvent Toxicity Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells (typically <0.1%). Run a solvent-only control.
Synergistic Toxicity If co-treating with other compounds, consider the possibility of synergistic toxicity. Evaluate the toxicity of each compound individually and in combination.

Experimental Protocols

Protocol 1: Western Blot Analysis of Cbl-b Target Protein Ubiquitination

This protocol is designed to assess the effect of this compound on the ubiquitination of a known Cbl-b substrate (e.g., PLCγ1) in T-cells.

Materials:

  • T-cells (e.g., Jurkat or primary T-cells)

  • This compound

  • T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies)

  • Proteasome inhibitor (e.g., MG132)

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies: anti-PLCγ1, anti-ubiquitin, anti-Cbl-b, anti-β-actin

  • Protein A/G agarose beads

  • SDS-PAGE and Western blotting reagents and equipment

Procedure:

  • Cell Treatment:

    • Pre-treat T-cells with this compound or vehicle control for 1-2 hours.

    • Add a proteasome inhibitor (e.g., 10 µM MG132) for the last 4-6 hours of culture to allow ubiquitinated proteins to accumulate.

    • Stimulate the cells with anti-CD3/CD28 antibodies for the indicated time (e.g., 5-15 minutes).

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Immunoprecipitation:

    • Incubate the cell lysate with an anti-PLCγ1 antibody overnight at 4°C.

    • Add protein A/G agarose beads and incubate for another 2-4 hours.

    • Wash the beads several times with lysis buffer.

  • Western Blotting:

    • Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with an anti-ubiquitin antibody to detect ubiquitinated PLCγ1.

    • Strip and re-probe the membrane with an anti-PLCγ1 antibody to confirm equal loading.

    • Analyze whole-cell lysates separately to confirm Cbl-b expression and equal protein loading (using β-actin).

Expected Outcome: Treatment with this compound should lead to a decrease in the ubiquitination of PLCγ1 upon T-cell stimulation compared to the vehicle-treated control.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for screening and validating a Cbl-b inhibitor.

Experimental_Workflow cluster_Screening Primary Screening cluster_Validation In Vitro Validation cluster_Vivo In Vivo Evaluation Screening High-Throughput Screen (e.g., TR-FRET Assay) Hit_ID Hit Identification Screening->Hit_ID Biochemical Biochemical Assays (e.g., Ubiquitination Assay) Hit_ID->Biochemical Cellular Cell-Based Assays (T-Cell/NK Cell Activation) Biochemical->Cellular Specificity Specificity & Cross-Reactivity (vs. c-Cbl, Kinase Panel) Cellular->Specificity PK_PD Pharmacokinetics & Pharmacodynamics Specificity->PK_PD Efficacy Tumor Models PK_PD->Efficacy Lead_Opt Lead Optimization Efficacy->Lead_Opt

Caption: A generalized workflow for the discovery and development of a Cbl-b inhibitor, from initial high-throughput screening to in vivo efficacy studies.

This technical support center provides a foundational understanding of this compound and its application in research. For further specific inquiries, please consult the relevant product datasheet and published literature on Cbl-b inhibitors.

References

Technical Support Center: Overcoming Resistance to Cbl-b-IN-19 in Tumors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cbl-b-IN-19. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming potential resistance to this compound in pre-clinical tumor models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule inhibitor of the Casitas B-lineage lymphoma-b (Cbl-b) protein. Cbl-b is an E3 ubiquitin ligase that acts as a negative regulator of T-cell and Natural Killer (NK) cell activation.[1][2] By inhibiting Cbl-b, this compound effectively "releases the brakes" on the anti-tumor immune response. This leads to enhanced activation and proliferation of cytotoxic T-lymphocytes (CTLs) and NK cells, increased cytokine production (e.g., IFN-γ, IL-2), and ultimately, more potent tumor cell killing.[1][3] Cbl-b inhibitors, such as NX-1607, function by locking the Cbl-b protein in an inactive conformation, acting as an "intramolecular glue".[4]

Q2: What are the potential mechanisms of resistance to this compound?

A2: Resistance to this compound can be multifactorial and may involve both tumor-intrinsic and extrinsic factors. Potential mechanisms include:

  • Upregulation of alternative immune checkpoints: Tumors may upregulate other inhibitory pathways, such as the PD-1/PD-L1 axis, to counteract the enhanced T-cell activity induced by Cbl-b inhibition. However, studies have shown that Cbl-b deficient T-cells can be resistant to PD-L1 mediated suppression.[2]

  • Alterations in the tumor microenvironment (TME): The TME can be highly immunosuppressive. Factors such as the presence of regulatory T cells (Tregs), myeloid-derived suppressor cells (MDSCs), and immunosuppressive cytokines like TGF-β can dampen the anti-tumor immune response stimulated by this compound.[2][3]

  • Low Cbl-b expression: Some tumor cells, particularly multidrug-resistant ones, may exhibit low intrinsic expression of Cbl-b, potentially reducing the target available for the inhibitor.[5]

  • Activation of compensatory signaling pathways: Tumor cells may activate alternative survival and proliferation pathways, such as the PI3K/Akt or MAPK/ERK pathways, to bypass the effects of enhanced immune surveillance.[6][7]

  • Antigen presentation machinery defects: Tumors may downregulate MHC class I expression, preventing T-cells from recognizing and targeting them, even with enhanced T-cell activation.

Q3: Is there evidence that combining this compound with other therapies can overcome resistance?

A3: Yes, preclinical studies strongly suggest that combination therapies can be effective. Combining Cbl-b inhibitors with immune checkpoint blockers, such as anti-PD-1 antibodies, has shown synergistic anti-tumor activity.[2] This combination can lead to more profound tumor growth inhibition and a higher rate of complete tumor rejection in mouse models.[1]

Troubleshooting Guides

Issue 1: Reduced or No In Vitro Cytotoxicity of Immune Cells Co-cultured with Tumor Cells Treated with this compound
Possible Cause Suggested Troubleshooting Steps
Suboptimal this compound Concentration Perform a dose-response experiment to determine the optimal concentration of this compound for your specific immune and tumor cell co-culture system.
Low Cbl-b Expression in Immune Cells Verify Cbl-b expression in your T-cell or NK-cell population via Western blot or flow cytometry.
Tumor Cell Insensitivity to Immune-Mediated Killing Assess the expression of MHC class I on your tumor cells to ensure they can be recognized by T-cells. For NK cell assays, evaluate the expression of activating and inhibitory ligands on the tumor cell surface.
Presence of Immunosuppressive Factors in Co-culture Measure the levels of immunosuppressive cytokines like TGF-β and IL-10 in the co-culture supernatant. Consider adding neutralizing antibodies for these cytokines.
Activation of Compensatory Pathways in Tumor Cells Analyze the activation status of key survival pathways like PI3K/Akt and MAPK/ERK in the tumor cells after treatment. Consider combination treatment with inhibitors of these pathways.
Issue 2: Lack of In Vivo Anti-Tumor Efficacy of this compound in Syngeneic Mouse Models
Possible Cause Suggested Troubleshooting Steps
Poor Drug Bioavailability or Suboptimal Dosing Verify the pharmacokinetic profile of this compound in your mouse strain. Optimize the dosing regimen (dose and frequency).
Highly Immunosuppressive Tumor Microenvironment Characterize the immune cell infiltrate in the tumors of treated and untreated mice by flow cytometry or immunohistochemistry. Look for high levels of Tregs or MDSCs.
Upregulation of Other Checkpoint Inhibitors Analyze the expression of PD-1 on tumor-infiltrating lymphocytes and PD-L1 on tumor cells. Consider a combination study with an anti-PD-1 or anti-PD-L1 antibody.
Tumor Intrinsic Resistance Establish a resistant tumor cell line by continuous in vivo passaging with this compound treatment. Analyze these cells for genomic or transcriptomic changes compared to the parental line.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of Cbl-b Inhibitors

CompoundAssay TypeTargetIC50Reference
Agelasine WEnzymatic AssayCbl-b57 µM[8]
Agelasine XEnzymatic AssayCbl-b72 µM[8]
Agelasine YEnzymatic AssayCbl-b66 µM[8]
Ageliferin derivativesEnzymatic AssayCbl-b18-35 µM[8]
NRX-8Binding AssayCbl-b20 nM (KD)[1]
NX-1607HTRF AssayCbl-b0.19 nM[7]

Table 2: In Vivo Anti-Tumor Efficacy of Cbl-b Inhibitors

Tumor ModelTreatmentOutcomeReference
CT26 ColorectalNX-1607 + anti-PD-1Increased median overall survival and frequency of complete tumor rejections[1]
4T1 Breast CancerNX-1607Significant tumor growth inhibition[2]
A20 B-cell LymphomaNX-1607Notable decrease in tumor growth[7]
B16 MelanomaCbl-b-/- T-cellsSignificant tumor regression[2]

Experimental Protocols

Protocol 1: In Vitro T-Cell Activation Assay

This assay assesses the ability of this compound to enhance T-cell activation, measured by cytokine secretion.

Materials:

  • Human or mouse T-cells

  • This compound

  • Anti-CD3 and anti-CD28 antibodies

  • Complete RPMI-1640 medium

  • 96-well flat-bottom plates

  • ELISA or CBA kit for IFN-γ and IL-2

Procedure:

  • Coat a 96-well plate with anti-CD3 antibody overnight at 4°C.

  • Wash the plate with sterile PBS.

  • Isolate T-cells from human PBMCs or mouse spleens.

  • Resuspend T-cells in complete RPMI medium.

  • Add soluble anti-CD28 antibody to the T-cell suspension.

  • Plate the T-cells in the anti-CD3 coated plate.

  • Add this compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO).

  • Incubate for 48-72 hours at 37°C, 5% CO2.

  • Collect the supernatant and measure IFN-γ and IL-2 concentrations using an ELISA or Cytometric Bead Array (CBA) kit.

Troubleshooting:

  • Low cytokine production: Ensure T-cells are healthy and properly isolated. Titrate the anti-CD3 and anti-CD28 antibody concentrations.

  • High background in vehicle control: Check for contamination in cell culture. Ensure the vehicle concentration is not toxic to the cells.

Protocol 2: NK Cell Cytotoxicity Assay

This assay measures the ability of this compound to enhance the killing of tumor cells by NK cells.

Materials:

  • Human or mouse NK cells

  • Tumor target cells (e.g., K562)

  • This compound

  • Cell viability dye (e.g., Propidium Iodide)

  • Flow cytometer

Procedure:

  • Isolate NK cells from human PBMCs or mouse spleens.

  • Culture NK cells with a low dose of IL-2 overnight.

  • Pre-treat NK cells with this compound or vehicle for 1-2 hours.

  • Label target tumor cells with a fluorescent dye (e.g., CFSE).

  • Co-culture the pre-treated NK cells with the labeled target cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).

  • Incubate for 4 hours at 37°C, 5% CO2.

  • Add a cell viability dye (e.g., PI) to the co-culture.

  • Analyze the samples by flow cytometry, gating on the target cell population to determine the percentage of dead cells.

Troubleshooting:

  • High spontaneous death of target cells: Ensure target cells are healthy and not overly confluent before the assay.

  • Low NK cell killing: Confirm NK cell purity and viability. Titrate the IL-2 concentration for NK cell activation.

Protocol 3: Western Blot for Cbl-b Signaling Pathway

This protocol is to assess the expression and phosphorylation status of proteins in the Cbl-b signaling pathway.

Materials:

  • T-cells or tumor cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-Cbl-b, anti-p-PLCγ1, anti-p-ERK, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with this compound for the desired time.

  • Lyse the cells in lysis buffer on ice.

  • Determine protein concentration using a BCA assay.

  • Denature protein lysates by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE.

  • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add chemiluminescent substrate and visualize the bands using an imaging system.

Troubleshooting:

  • No or weak signal: Increase protein loading amount or primary antibody concentration. Optimize antibody incubation time.

  • High background: Increase the number and duration of washing steps. Ensure the blocking step is sufficient.

Visualizations

Cbl_b_Signaling_Pathway Cbl-b Negative Regulation of T-Cell Activation cluster_TCR_Signaling T-Cell Receptor Signaling cluster_Cbl_b_Regulation Cbl-b Regulation TCR TCR Lck Lck TCR->Lck CD28 CD28 PI3K PI3K CD28->PI3K ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 Vav1 Vav1 LAT->Vav1 ERK ERK PLCg1->ERK NFkB NF-κB Vav1->NFkB Akt Akt PI3K->Akt T_Cell_Activation T-Cell Activation (Cytokine release, Proliferation) Akt->T_Cell_Activation ERK->T_Cell_Activation NFkB->T_Cell_Activation Cbl_b Cbl-b Cbl_b->ZAP70 Ubiquitinates (Degradation) Cbl_b->PLCg1 Ubiquitinates (Degradation) Cbl_b->PI3K Ubiquitinates (Inhibition) Cbl_b_IN_19 This compound Cbl_b_IN_19->Cbl_b Inhibits

Caption: Cbl-b signaling pathway in T-cell activation.

Troubleshooting_Workflow Troubleshooting Workflow for In Vivo Resistance to this compound Start No In Vivo Tumor Response to this compound Check_PK Step 1: Verify Pharmacokinetics and Dosing Regimen Start->Check_PK Analyze_TME Step 2: Analyze Tumor Microenvironment (TME) Check_PK->Analyze_TME If PK/Dosing is optimal Assess_Checkpoints Step 3: Assess Alternative Immune Checkpoints Analyze_TME->Assess_Checkpoints If TME is immunosuppressive Combination_Therapy Step 4: Test Combination Therapy (e.g., with anti-PD-1) Assess_Checkpoints->Combination_Therapy If other checkpoints are upregulated Investigate_Intrinsic_Resistance Step 5: Investigate Tumor Intrinsic Resistance Assess_Checkpoints->Investigate_Intrinsic_Resistance If no other checkpoints are upregulated End Identify Resistance Mechanism and Optimized Therapy Combination_Therapy->End Investigate_Intrinsic_Resistance->End

Caption: In vivo resistance troubleshooting workflow.

References

Cbl-b-IN-19 experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Cbl-b-IN-19. The information is designed to address common challenges and provide guidance on experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as Compound 49, is a small molecule inhibitor of the E3 ubiquitin ligase Cbl-b.[1][2][3] It functions by inhibiting the phosphorylation of Cbl-b, which is a critical step for its ubiquitin ligase activity.[1][2][3] The proposed mechanism for many Cbl-b inhibitors is the stabilization of the protein in an auto-inhibited, or "closed," conformation.[4][5] This prevents the conformational changes required for its full enzymatic activity.[4][5] By inhibiting Cbl-b, this compound can enhance the activation of immune cells, such as T-cells and Natural Killer (NK) cells, making it a valuable tool for immuno-oncology research.[6][7]

Q2: What is the potency of this compound?

A2: this compound has been reported to inhibit Cbl-b phosphorylation with an IC50 value of less than 100 nM.[1][2][3]

Q3: In what solvents is this compound soluble?

Q4: How should I store this compound?

A4: For long-term storage, it is recommended to store this compound as a solid at -20°C or -80°C. Stock solutions in DMSO should also be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound, it is advisable to aliquot the stock solution into smaller volumes for single-use.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or no inhibition of Cbl-b activity in biochemical assays. Compound Precipitation: this compound may have precipitated out of the assay buffer due to low solubility.- Visually inspect the solution for any precipitate.- Determine the aqueous solubility of the compound.- Consider adding a small percentage of a co-solvent like DMSO or using a surfactant, ensuring they do not interfere with the assay.
Compound Degradation: The compound may have degraded due to improper storage or handling.- Prepare fresh stock solutions from solid compound.- Avoid repeated freeze-thaw cycles of stock solutions.- Protect the compound from light if it is light-sensitive.
Incorrect Assay Conditions: The enzyme concentration, substrate concentration, or incubation time may not be optimal.- Optimize the assay conditions by titrating the enzyme and substrate concentrations.- Perform a time-course experiment to determine the optimal incubation time.
High background signal in cellular assays. Cellular Toxicity: The concentration of this compound or the solvent (DMSO) may be too high, leading to cell death and non-specific effects.- Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of the compound and DMSO.- Ensure the final DMSO concentration is below the toxic threshold (typically <0.5%).
Off-Target Effects: The compound may be interacting with other cellular targets, leading to unexpected signaling.- Test the compound in a Cbl-b knockout or knockdown cell line to confirm that the observed effects are Cbl-b dependent.- If available, use a structurally related inactive analog as a negative control.
Variability between experimental replicates. Inconsistent Compound Dosing: Inaccurate pipetting of the inhibitor can lead to variability.- Use calibrated pipettes and ensure proper mixing of the compound in the assay medium.- Prepare a master mix of the final compound dilution to add to all relevant wells.
Cell Culture Conditions: Variations in cell passage number, confluency, or serum concentration can affect cellular responses.- Use cells within a consistent and low passage number range.- Seed cells at a consistent density and allow them to adhere and stabilize before treatment.- Use the same batch of serum for all experiments in a series.
Difficulty reproducing results from the literature. Differences in Experimental Protocols: Minor variations in protocols can lead to different outcomes.- Carefully compare your protocol with the published method, paying close attention to cell lines, reagent sources, and specific timings.- Contact the authors of the original study for clarification if necessary.
Reagent Quality: The quality and source of reagents, such as recombinant proteins or antibodies, can differ.- Use high-quality reagents from reputable suppliers.- Validate the activity of enzymes and the specificity of antibodies before use.

Data Presentation

Table 1: Summary of this compound Properties

PropertyValueReference(s)
Target Casitas B-lineage lymphoma b (Cbl-b)[1][2][3]
Mechanism of Action Inhibition of Cbl-b phosphorylation[1][2][3]
Biochemical Potency (IC50) < 100 nM[1][2][3]
Solubility Information not publicly available. Generally soluble in DMSO.-
Storage Solid: -20°C or -80°CDMSO Stock: -20°C or -80°CGeneral recommendation

Experimental Protocols

Note: The following are generalized protocols based on standard assays for Cbl-b inhibitors. Researchers should optimize these protocols for their specific experimental conditions.

In Vitro Cbl-b Ubiquitination Assay (TR-FRET)

This assay measures the auto-ubiquitination of Cbl-b as a readout of its E3 ligase activity.

Materials:

  • Recombinant GST-tagged Cbl-b

  • E1 activating enzyme (e.g., UBE1)

  • E2 conjugating enzyme (e.g., UbcH5b)

  • Biotinylated ubiquitin

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES, 5 mM MgCl2, pH 7.5)

  • Terbium-labeled anti-GST antibody

  • Streptavidin-d2

  • This compound

  • 384-well low-volume plates

Protocol:

  • Prepare a serial dilution of this compound in assay buffer.

  • In a 384-well plate, add the this compound dilutions.

  • Prepare a master mix containing E1 enzyme, E2 enzyme, biotinylated ubiquitin, and GST-Cbl-b in assay buffer.

  • Add the master mix to the wells containing the inhibitor.

  • Initiate the reaction by adding ATP to all wells.

  • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by adding a detection mix containing Terbium-labeled anti-GST antibody and Streptavidin-d2.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET-compatible plate reader.

Cellular T-cell Activation Assay

This assay measures the effect of this compound on T-cell activation by quantifying the expression of activation markers or cytokine production.

Materials:

  • Primary human T-cells or a T-cell line (e.g., Jurkat)

  • RPMI-1640 medium with 10% FBS

  • Anti-CD3 and anti-CD28 antibodies

  • This compound

  • Flow cytometry antibodies (e.g., anti-CD69, anti-CD25)

  • ELISA kit for IL-2 or IFN-γ

  • 96-well cell culture plates

Protocol:

  • Coat a 96-well plate with anti-CD3 antibody overnight at 4°C.

  • Wash the plate to remove unbound antibody.

  • Seed T-cells in the wells.

  • Add soluble anti-CD28 antibody to the cells.

  • Treat the cells with a serial dilution of this compound.

  • Incubate for 24-48 hours at 37°C in a CO2 incubator.

  • For Flow Cytometry:

    • Harvest the cells and stain with fluorescently labeled antibodies against T-cell activation markers (e.g., CD69, CD25).

    • Analyze the cells using a flow cytometer.

  • For ELISA:

    • Collect the cell culture supernatant.

    • Measure the concentration of secreted cytokines (e.g., IL-2, IFN-γ) using an ELISA kit according to the manufacturer's instructions.

Visualizations

Cbl_b_Signaling_Pathway TCR TCR Lck Lck TCR->Lck Activation CD28 CD28 PI3K PI3K CD28->PI3K Activation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation Vav1 Vav1 ZAP70->Vav1 Activation PLCg1 PLCγ1 ZAP70->PLCg1 Activation Gene_Expression Gene Expression (e.g., IL-2, IFN-γ) Vav1->Gene_Expression PLCg1->Gene_Expression PI3K->Gene_Expression Cbl_b Cbl-b Cbl_b->Vav1 Cbl_b->PLCg1 Cbl_b->PI3K Ub Ubiquitin Cbl_b->Ub E3 Ligase Activity Cbl_b_IN_19 This compound Cbl_b_IN_19->Cbl_b Inhibition

Caption: Simplified Cbl-b signaling pathway in T-cell activation.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Characterization cluster_invivo In Vivo Evaluation (Optional) Biochemical_Assay Biochemical Assay (e.g., TR-FRET) Determine_IC50 Determine IC50 Biochemical_Assay->Determine_IC50 T_Cell_Activation T-Cell Activation Assay (Flow Cytometry/ELISA) Determine_IC50->T_Cell_Activation Solubility_Test Solubility Assessment Solubility_Test->Biochemical_Assay Stability_Test Stability Assessment Stability_Test->Biochemical_Assay Cell_Viability Cell Viability Assay Cell_Viability->T_Cell_Activation Determine_EC50 Determine EC50 T_Cell_Activation->Determine_EC50 PK_PD_Study Pharmacokinetics/ Pharmacodynamics Determine_EC50->PK_PD_Study Off_Target_Assay Off-Target Assessment (Cbl-b KO/KD cells) Off_Target_Assay->T_Cell_Activation Efficacy_Study Efficacy Study (e.g., Tumor Model) PK_PD_Study->Efficacy_Study

Caption: General experimental workflow for characterizing a Cbl-b inhibitor.

References

Interpreting unexpected data from Cbl-b-IN-19 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cbl-b-IN-19, a potent and selective inhibitor of the E3 ubiquitin ligase Cbl-b. This resource is designed for researchers, scientists, and drug development professionals to navigate and interpret data from experiments involving this inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your research.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common and unexpected issues that may arise during your experiments with this compound. Each question is followed by a detailed explanation and actionable troubleshooting steps.

Q1: I am not observing the expected increase in T cell activation after treating with this compound. My Western blot for downstream signaling molecules is also showing no change. What could be the issue?

A1: This is a common issue that can stem from several factors, ranging from inhibitor preparation to the specifics of your experimental setup.

Troubleshooting Steps:

  • Inhibitor Integrity and Preparation:

    • Solubility: Ensure this compound is fully dissolved. Cbl-b inhibitors like NX-1607 are small molecules that may require specific solvents (e.g., DMSO) and vortexing to achieve complete solubilization.[1] Precipitates can lead to an inaccurate final concentration.

    • Storage and Handling: Verify that the inhibitor has been stored correctly, typically at -20°C or -80°C, to prevent degradation. Avoid repeated freeze-thaw cycles.

    • Concentration: Use the lowest effective concentration to avoid off-target effects. Inhibitors effective in cells at concentrations greater than 10 µM may be acting non-specifically.[2] Perform a dose-response curve to determine the optimal concentration for your cell type and assay.

  • Cellular Context:

    • Cbl-b Expression: Confirm that your cell line or primary cells express detectable levels of Cbl-b. Cbl-b expression can vary between cell types.

    • T Cell State: The activation state of your T cells is critical. Cbl-b's regulatory role is most prominent in the absence of strong co-stimulation.[3][4][5] If your T cells are already maximally stimulated (e.g., high concentrations of anti-CD3/CD28), the effect of a Cbl-b inhibitor may be masked.[6] Consider suboptimal stimulation conditions to unmask the inhibitor's effect.

  • Experimental Protocol:

    • Incubation Time: The timing of inhibitor treatment and cell stimulation is crucial. Pre-incubating cells with this compound before stimulation is often necessary to allow for cellular uptake and target engagement.

    • Western Blotting Technique: If you are not seeing changes in downstream signaling (e.g., p-PLCγ1, p-ERK1/2), troubleshoot your Western blot protocol. This could include issues with antibody quality, transfer efficiency, or blocking conditions.[7][8][9][10]

Logical Troubleshooting Workflow for No Observed Effect

Start No increase in T cell activation Inhibitor Check Inhibitor Integrity - Solubility - Storage - Concentration Start->Inhibitor Cell Assess Cellular Context - Cbl-b Expression - T Cell Activation State Inhibitor->Cell If inhibitor is ok Protocol Review Experimental Protocol - Incubation Time - Stimulation Conditions Cell->Protocol If cells are appropriate WB Troubleshoot Western Blot - Antibody Validity - Transfer Efficiency - Blocking Protocol->WB If protocol is sound Result Expected Effect Observed WB->Result If WB is optimized

Caption: Troubleshooting flowchart for lack of this compound effect.

Q2: My cell viability assay shows a significant decrease in cell survival after treatment with this compound, which is unexpected. Is this inhibitor cytotoxic?

A2: While potent Cbl-b inhibitors are designed to be non-toxic, off-target effects or experimental artifacts can lead to apparent cytotoxicity.

Troubleshooting Steps:

  • Off-Target Effects:

    • At high concentrations, small molecule inhibitors can have off-target effects.[3][11][12] It is crucial to perform a dose-response analysis to identify a concentration that inhibits Cbl-b without causing general toxicity.

    • Review the literature for known off-target effects of similar chemical scaffolds. Some kinase inhibitors, for example, can have unexpected effects on cell cycle proteins.[13]

  • Cell Viability Assay Choice:

    • Metabolic assays (e.g., MTT, MTS, resazurin) measure metabolic activity, which can be influenced by factors other than cell death.[14] A decrease in metabolic activity could reflect a cytostatic effect (inhibition of proliferation) rather than cytotoxicity.

    • Orthogonal Assays: Confirm the results with a different type of viability assay that measures a distinct cellular process, such as membrane integrity (e.g., trypan blue exclusion, propidium iodide staining) or apoptosis (e.g., Annexin V staining).

  • Solvent Toxicity:

    • Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is not toxic to your cells. A solvent control (cells treated with the same concentration of solvent as the highest inhibitor dose) is essential.

Data Interpretation: Cytotoxicity vs. Cytostasis

ObservationPossible InterpretationRecommended Action
Decreased signal in MTT/MTS assayReduced metabolic activity (could be cytotoxicity or cytostasis)Perform a direct cell count or use a membrane integrity assay.
Increased Trypan Blue/PI positive cellsLoss of membrane integrity (cytotoxicity)Conclude the inhibitor is cytotoxic at this concentration.
No change in Trypan Blue/PI positive cells, but reduced cell number over timeInhibition of proliferation (cytostasis)This may be an on-target effect for certain cancer cell lines.

Q3: I see an increase in the ubiquitination of a protein that is not a known Cbl-b substrate after this compound treatment. How do I interpret this?

A3: This is an interesting finding that could point to several possibilities, including indirect effects of Cbl-b inhibition or previously uncharacterized functions of Cbl-b.

Troubleshooting and Interpretation Steps:

  • Confirm the Finding:

    • Specificity of the Ubiquitination Assay: Ensure your immunoprecipitation (IP) is specific for your protein of interest and that the ubiquitin signal is not coming from a co-precipitating protein. Include appropriate isotype controls for your IP antibody.

    • Reproducibility: Repeat the experiment to ensure the observation is consistent.

  • Investigate Indirect Effects:

    • Cbl-b regulates multiple signaling pathways.[7][15] Inhibiting Cbl-b can lead to the activation of kinases or other enzymes that, in turn, could influence the ubiquitination of your protein of interest by another E3 ligase.

    • Pathway Analysis: Examine the known upstream regulators of your protein of interest. Does Cbl-b inhibition affect any of these regulators? For example, sustained signaling from a receptor tyrosine kinase due to Cbl-b inhibition could trigger a feedback loop involving another E3 ligase.

  • Consider a Novel Substrate:

    • It is possible that your protein is a novel, previously unidentified substrate of Cbl-b. To investigate this, you would need to perform further experiments, such as an in vitro ubiquitination assay with recombinant Cbl-b, your protein of interest, and the necessary ubiquitination machinery (E1, E2, ubiquitin, ATP).[4][16]

Experimental Workflow for Investigating Unexpected Ubiquitination

Start Unexpected Protein Ubiquitination Confirm Confirm with IP-Western - Isotype Controls - Reproducibility Start->Confirm Indirect Investigate Indirect Effects - Analyze Upstream Pathways - Kinase Activation Profile Confirm->Indirect If confirmed Direct Test for Direct Substrate - In Vitro Ubiquitination Assay - Recombinant Proteins Confirm->Direct If confirmed Result1 Indirect Effect via Pathway Modulation Indirect->Result1 Result2 Novel Cbl-b Substrate Identified Direct->Result2

Caption: Workflow to dissect unexpected ubiquitination events.

Quantitative Data Summary

The following tables summarize key quantitative data related to Cbl-b and its inhibition.

Table 1: Potency of Cbl-b Inhibitor NX-1607

Assay TypeTargetIC50 / PotencyReference
HTRF AssayCbl-b ActivityLow nanomolar
Cellular Thermal Shift Assay (CETSA)Cbl-b StabilizationDose-dependent stabilization
T Cell Activation (CD69 expression)Jurkat T cellsSignificant increase at 2 µM[17]

Table 2: Effects of Cbl-b Inhibition on Tumor-Infiltrating Lymphocytes (TILs) in a Murine Model

Cell TypeEffect of NX-1607 TreatmentReference
CD3+ T cellsIncreased infiltration[17]
CD4+ T cellsIncreased infiltration[2][17]
CD8+ T cellsIncreased infiltration[2][17]
CD8+ T cells to Treg ratioIncreased[2]
NK cellsDepletion reverses anti-tumor effect[2]

Key Experimental Protocols

Protocol 1: Western Blotting for Cbl-b Downstream Signaling

This protocol is for detecting changes in the phosphorylation of key signaling molecules downstream of Cbl-b, such as PLCγ1 and ERK1/2, in response to this compound.

  • Cell Lysis:

    • Treat cells with this compound for the desired time, followed by stimulation (e.g., with anti-CD3/CD28).

    • Wash cells with ice-cold PBS and lyse with 1X SDS sample buffer containing protease and phosphatase inhibitors.[18]

    • Sonicate the lysate to shear DNA and reduce viscosity.[18]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE:

    • Load 20-30 µg of protein per lane onto a polyacrylamide gel.

    • Run the gel according to standard procedures to separate proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[19] For PVDF, pre-wet the membrane in methanol.[19]

  • Blocking:

    • Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).[18]

  • Primary Antibody Incubation:

    • Incubate the membrane with primary antibodies against p-PLCγ1, p-ERK1/2, and total protein controls, diluted in blocking buffer, overnight at 4°C with gentle agitation.[20]

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST.[18]

  • Secondary Antibody Incubation:

    • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

  • Detection:

    • Wash the membrane as in step 7.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.

Protocol 2: In Vivo Ubiquitination Assay via Immunoprecipitation

This protocol is designed to assess the ubiquitination status of a target protein in cells treated with this compound.

  • Cell Treatment and Lysis:

    • Transfect cells with expression vectors for your protein of interest and HA-tagged ubiquitin.

    • Treat cells with this compound and a proteasome inhibitor (e.g., MG132) for 4-6 hours before harvesting to allow ubiquitinated proteins to accumulate.

    • Lyse cells in a denaturing buffer (e.g., containing 1% SDS) and boil for 10 minutes to disrupt protein-protein interactions.[16]

  • Lysate Preparation:

    • Dilute the lysate with a non-denaturing buffer to reduce the SDS concentration to ~0.1%.

    • Centrifuge to pellet cell debris.

  • Immunoprecipitation (IP):

    • Incubate the cleared lysate with an antibody against your protein of interest overnight at 4°C.[16]

    • Add Protein A/G agarose beads and incubate for another 1-2 hours.

  • Washing:

    • Wash the beads extensively with a high-salt wash buffer to remove non-specifically bound proteins.[16]

  • Elution and Western Blotting:

    • Elute the immunoprecipitated proteins by boiling the beads in SDS sample buffer.

    • Analyze the eluates by Western blotting using an anti-HA antibody to detect ubiquitinated forms of your protein.

Protocol 3: Flow Cytometry for T Cell Activation Markers

This protocol details the measurement of T cell activation markers, such as CD69 and CD25, following treatment with this compound.

  • Cell Preparation and Stimulation:

    • Isolate primary T cells or use a T cell line (e.g., Jurkat).

    • Pre-treat cells with this compound (e.g., 2 µM for 1 hour).[17]

    • Stimulate the cells (e.g., with plate-bound anti-CD3) for 24 hours.[17]

  • Staining:

    • Harvest the cells and wash with FACS buffer (PBS with 2% FBS).

    • Stain with fluorescently conjugated antibodies against surface markers (e.g., CD3, CD4, CD8, CD69, CD25) for 30 minutes on ice, protected from light.

  • Washing:

    • Wash the cells twice with FACS buffer.

  • Data Acquisition:

    • Resuspend the cells in FACS buffer and acquire data on a flow cytometer. Collect a sufficient number of events (e.g., >10,000) for each sample.

  • Data Analysis:

    • Gate on your T cell population of interest (e.g., CD3+CD4+).

    • Analyze the expression of CD69 and CD25 on the gated population and compare the mean fluorescence intensity (MFI) or percentage of positive cells between treated and untreated samples.[17]

Signaling Pathway and Workflow Diagrams

Cbl-b Signaling Pathway in T Cells

cluster_TCR TCR Signaling cluster_CD28 CD28 Co-stimulation TCR TCR Engagement PLCg1 p-PLCγ1 TCR->PLCg1 Activates ERK p-ERK PLCg1->ERK Activates Ub Ubiquitination & Degradation PLCg1->Ub T_Cell_Activation T Cell Activation (IL-2, CD69, Proliferation) ERK->T_Cell_Activation Activates CD28 CD28 PI3K PI3K CD28->PI3K Activates PI3K->T_Cell_Activation Activates PI3K->Ub Cbl_b Cbl-b Cbl_b->PLCg1 Ubiquitinates Cbl_b->PI3K Ubiquitinates Cbl_b_IN_19 This compound Cbl_b_IN_19->Cbl_b Inhibits

References

Validation & Comparative

Cbl-b-IN-19: A Comparative Analysis of a Novel Cbl-b Inhibitor for Immuno-Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving landscape of cancer immunotherapy, the E3 ubiquitin ligase Casitas B-lineage lymphoma b (Cbl-b) has emerged as a critical intracellular immune checkpoint. Its role as a negative regulator of T-cell and NK-cell activation makes it a compelling target for therapeutic intervention. Cbl-b-IN-19 is a novel small molecule inhibitor of Cbl-b, and this guide provides a comparative analysis of its performance against other notable Cbl-b inhibitors, supported by available experimental data. This document is intended for researchers, scientists, and drug development professionals in the field of immuno-oncology.

Introduction to Cbl-b Inhibition

Cbl-b sets the activation threshold for T-cells, and its inhibition can lead to a more robust anti-tumor immune response. By blocking the ubiquitination of key signaling proteins, Cbl-b inhibitors enhance the activation and proliferation of effector immune cells, such as T-cells and Natural Killer (NK) cells. This mechanism of action offers a promising strategy to overcome tumor-induced immunosuppression.

Quantitative Comparison of Cbl-b Inhibitors

The following table summarizes the available quantitative data for this compound and other selected Cbl-b inhibitors. Direct head-to-head comparative studies are limited in the public domain; therefore, the data presented is collated from various sources.

InhibitorTargetPotency (IC50/KD)Selectivity vs. c-CblKey In Vitro EffectsIn Vivo Efficacy
This compound Cbl-b phosphorylation< 100 nMData not availableData not availableData not available
Cbl-b-IN-1 Cbl-b< 100 nMData not availablePromotes IL-2, IFN-γ, and TNF-α secretion in T-cells.Data not available
NX-1607 Cbl-b E2-Ub interactionIC50: 0.19 nM / 59 nM; KD: 2.5 nM>10-fold (for a series of related compounds)Enhances T-cell and NK-cell activation; reverses T-cell exhaustion.Significant single-agent and combination (with anti-PD-1) tumor growth inhibition in CT26, MC38, and 4T1 syngeneic models.
HST-1011 Cbl-b (allosteric)Target affinity (KD): 0.031 nM40-foldIncreases cytokine production from naïve and exhausted T-cells.Monotherapy and combination (with anti-PD-1) tumor growth inhibition in syngeneic models.

Note: IC50 and KD values can vary depending on the assay conditions. The data for NX-1607 shows a range of reported potencies.

Signaling Pathway and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the Graphviz DOT language.

Cbl-b Signaling Pathway in T-Cell Activation

The following diagram illustrates the central role of Cbl-b in negatively regulating T-cell receptor (TCR) signaling. Inhibition of Cbl-b removes this brake, leading to enhanced T-cell activation.

G cluster_0 Antigen Presenting Cell (APC) cluster_1 T-Cell MHC MHC TCR TCR Lck Lck TCR->Lck Antigen Recognition CD28 CD28 PI3K PI3K CD28->PI3K ZAP70 ZAP70 Lck->ZAP70 SLP76 SLP76 ZAP70->SLP76 Vav1 Vav1 SLP76->Vav1 PLCg1 PLCg1 SLP76->PLCg1 Activation T-Cell Activation (Proliferation, Cytokine Release) Vav1->Activation PLCg1->Activation PI3K->Activation Cbl-b Cbl-b Cbl-b->Vav1 Ubiquitination & Degradation Cbl-b->PLCg1 Ubiquitination & Degradation Cbl-b->PI3K Ubiquitination & Degradation Ub Ubiquitin Cbl-b->Ub

Caption: Cbl-b negatively regulates T-cell activation by targeting key signaling molecules for ubiquitination.

Experimental Workflow: In Vitro Ubiquitination Assay

This diagram outlines a typical workflow for assessing the biochemical potency of a Cbl-b inhibitor.

G cluster_workflow Biochemical Ubiquitination Assay Workflow prep Prepare Assay Components: - Recombinant Cbl-b - E1 & E2 Enzymes - Ubiquitin - ATP inhibit Incubate Cbl-b with Test Inhibitor (e.g., this compound) prep->inhibit initiate Initiate Ubiquitination Reaction (Add E1, E2, Ub, ATP) inhibit->initiate incubate Incubate at 37°C initiate->incubate detect Detect Ubiquitination (e.g., TR-FRET, Western Blot) incubate->detect analyze Analyze Data & Determine IC50 detect->analyze

Caption: A generalized workflow for determining the in vitro potency of Cbl-b inhibitors.

Logical Relationship: Cbl-b Inhibition and Anti-Tumor Immunity

This diagram illustrates the logical cascade from Cbl-b inhibition to the desired outcome of tumor cell killing.

G inhibitor Cbl-b Inhibitor (e.g., this compound) cblb Cbl-b Activity inhibitor->cblb Inhibits tcell T-Cell & NK-Cell Activation cblb->tcell Suppresses cytokine Cytokine Production (IFN-γ, IL-2) tcell->cytokine Leads to tumor Tumor Cell Killing tcell->tumor Mediates cytokine->tumor Enhances

Caption: The logical flow from Cbl-b inhibition to enhanced anti-tumor immune response.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used in the evaluation of Cbl-b inhibitors.

Cbl-b Auto-Ubiquitination Assay (Luminescence-Based)

This protocol is adapted from a homogeneous assay format for measuring Cbl-b auto-ubiquitination.

Materials:

  • Recombinant GST-tagged Cbl-b

  • Ubiquitin Activating Enzyme (E1)

  • Ubiquitin-Conjugating Enzyme (E2, e.g., UBE2D2/UbcH5b)

  • Biotinylated-Ubiquitin

  • ATP

  • Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Luminescent detection reagents (e.g., LgBiT and SmBiT conjugated antibodies against GST and Biotin)

  • Cbl-b inhibitor (e.g., this compound)

  • 384-well white assay plates

Procedure:

  • Prepare a serial dilution of the Cbl-b inhibitor in assay buffer.

  • In a 384-well plate, add the Cbl-b inhibitor solution.

  • Prepare a master mix containing E1, E2, biotinylated-ubiquitin, and GST-Cbl-b in assay buffer.

  • Add the master mix to the wells containing the inhibitor.

  • Initiate the reaction by adding ATP to all wells.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction by adding EDTA/assay buffer.

  • Add the detection reagents (e.g., anti-GST-LgBiT and anti-Biotin-SmBiT).

  • Incubate at room temperature for 60 minutes.

  • Read the luminescence signal using a plate reader.

  • Calculate the IC50 value by fitting the data to a dose-response curve.

T-Cell Activation Assay (IL-2 Secretion)

This protocol describes the measurement of Interleukin-2 (IL-2) secretion from Jurkat T-cells as a marker of T-cell activation.

Materials:

  • Jurkat T-cells

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

  • Anti-CD3 antibody (plate-bound)

  • Anti-CD28 antibody (soluble)

  • Cbl-b inhibitor (e.g., this compound)

  • 96-well tissue culture plates

  • Human IL-2 ELISA kit

Procedure:

  • Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C.

  • Wash the plate three times with sterile PBS to remove unbound antibody.

  • Seed Jurkat T-cells at a density of 1-2 x 10⁵ cells/well in complete RPMI medium.

  • Add serial dilutions of the Cbl-b inhibitor to the wells.

  • Add soluble anti-CD28 antibody (e.g., 1 µg/mL) to the wells to provide co-stimulation.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.

  • Collect the cell culture supernatant.

  • Quantify the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.

  • Analyze the dose-dependent effect of the inhibitor on IL-2 production.

In Vivo Tumor Xenograft Study (Syngeneic Model)

This protocol outlines a general procedure for evaluating the in vivo efficacy of a Cbl-b inhibitor in a syngeneic mouse model, such as CT26 in BALB/c mice.

Materials:

  • BALB/c mice (6-8 weeks old)

  • CT26 colon carcinoma cells

  • Matrigel (optional)

  • Cbl-b inhibitor formulated for oral or intraperitoneal administration

  • Vehicle control

  • Calipers for tumor measurement

  • Sterile PBS

Procedure:

  • Culture CT26 cells to ~80% confluency.

  • Harvest the cells and resuspend them in sterile PBS (with or without Matrigel) at a concentration of 1 x 10⁷ cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the flank of each mouse.

  • Monitor the mice for tumor growth.

  • When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Administer the Cbl-b inhibitor or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).

  • Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as a measure of toxicity.

  • Continue treatment for the specified duration (e.g., 14-21 days).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

  • Analyze the tumor growth inhibition (TGI) for the treatment groups compared to the vehicle control.

Conclusion

This compound is a promising addition to the growing arsenal of Cbl-b inhibitors for immuno-oncology research. While publicly available data for this compound is currently limited, its reported sub-micromolar potency against Cbl-b phosphorylation places it in a similar category to other early-stage inhibitors. For a more comprehensive evaluation, further studies are required to determine its precise IC50, selectivity profile against other E3 ligases, and its efficacy in cellular and in vivo models. The comparative data and experimental protocols provided in this guide serve as a valuable resource for researchers aiming to investigate the therapeutic potential of Cbl-b inhibition and to contextualize the activity of novel inhibitors like this compound. As more data becomes available, a clearer picture of the relative advantages of each Cbl-b inhibitor will emerge, ultimately guiding the development of next-generation cancer immunotherapies.

A Head-to-Head Comparison of Cbl-b Inhibitors: Cbl-b-IN-19 vs. NX-1607

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving landscape of immuno-oncology, the E3 ubiquitin ligase Casitas B-lineage lymphoma proto-oncogene b (Cbl-b) has emerged as a critical intracellular immune checkpoint. Its inhibition presents a promising strategy to lower the threshold for T-cell and NK-cell activation, thereby unleashing a potent anti-tumor immune response. This guide provides a detailed comparison of two small molecule Cbl-b inhibitors: Cbl-b-IN-19 and the clinical-stage compound NX-1607.

Executive Summary

FeatureThis compoundNX-1607
Mechanism of Action Inhibits Cbl-b phosphorylationAllosteric inhibitor, acts as an intramolecular glue to lock Cbl-b in an inactive conformation.
Development Stage PreclinicalPhase 1 Clinical Trials
Potency IC50 < 100 nM for Cbl-b phosphorylation inhibitionBiochemical IC50 of 5.1 - 12 µM (E2-Ub Binding Assay); TR-FRET IC50 of 0.009 µM; SPR Kd of 0.003 µM
Cellular Activity Data not publicly availableEnhances T-cell activation and cytokine secretion (IL-2, IFN-γ); Augments NK cell cytotoxicity.
In Vivo Efficacy Data not publicly availableDemonstrates significant single-agent and combination anti-tumor activity in various syngeneic mouse models.
Clinical Data Not applicablePhase 1a/1b trial (NCT05107674) ongoing in patients with advanced malignancies, showing manageable safety and signs of clinical activity.[1]

Mechanism of Action

This compound is described as an inhibitor of Cbl-b phosphorylation with an IC50 of less than 100 nM. The primary source for this information is a patent application (WO2024062363A1), and further detailed mechanistic studies are not yet publicly available.

NX-1607 , on the other hand, has a well-characterized and novel mechanism of action. It functions as a specific intramolecular "glue," binding to a pocket within the Cbl-b protein and locking it in a closed, inactive conformation.[2] This allosteric inhibition prevents the conformational changes required for Cbl-b's E3 ligase activity, thereby preventing the ubiquitination and subsequent degradation of its target proteins. This ultimately lowers the activation threshold of immune cells.

Biochemical and Cellular Performance

Quantitative data for a direct, side-by-side comparison of this compound and NX-1607 is limited due to the early stage of development of this compound. The available data is summarized below.

Table 1: In Vitro Biochemical and Cellular Activity

ParameterThis compoundNX-1607
Biochemical Inhibition (IC50) < 100 nM (Cbl-b phosphorylation)5.1 - 12 µM (E2-Ub Binding Assay)[3]
0.009 µM (TR-FRET)[4]
Binding Affinity (Kd) Not Available0.003 µM (SPR)[4]
T-Cell Activation (IL-2 Secretion) Not AvailableEC50 for 2.5-fold induction: 6.3 - 72.1 nM[3]
NK-Cell Activation Not AvailableIncreased IFN-γ and TNF-α secretion in stimulated primary human NK cells.[5]

In Vivo Performance

To date, no in vivo data for this compound has been made publicly available. In contrast, NX-1607 has demonstrated robust anti-tumor efficacy in various preclinical cancer models.

Table 2: Preclinical In Vivo Efficacy of NX-1607

Cancer ModelDosingOutcomeReference
CT26 Colon Carcinoma30 mg/kg, PO, dailySignificant tumor growth inhibition (TGI = 71%). Efficacy dependent on CD8+ T cells and NK cells.[6]
MC38 Colon Carcinoma30 mg/kg, PO, dailySignificant tumor growth inhibition and increased survival, synergistic with anti-PD-1.[7]
4T1 Triple-Negative Breast Cancer30 mg/kg, PO, dailyReduced tumor volume and prolonged survival.[5]
A20 B-cell Lymphoma3-60 mg/kg, PO, dailyDose-dependent tumor regression.[8]

Experimental Protocols

This compound: Cbl-b Phosphorylation Inhibition Assay

Detailed experimental protocols for this compound are limited. The referenced patent WO2024062363A1 describes a general methodology for assessing Cbl-b inhibition. A typical Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure Cbl-b activity, as might be used for this compound, is described below.[9]

HTRF Assay for Cbl-b Activity:

  • Reagents: Recombinant GST-Cbl-b, Flag-SRC (substrate), His-UbcH5b (E2 enzyme), Flag-UBE1 (E1 enzyme), biotinylated-ubiquitin, ATP, and TR-FRET detection reagents (e.g., Europium cryptate-labeled anti-GST and XL665-labeled streptavidin).

  • Procedure:

    • The inhibitor (this compound) is serially diluted in a 384-well plate.

    • A reaction mixture containing Cbl-b, SRC, UBE1, UbcH5b, and ATP is added to the wells.

    • Biotinylated ubiquitin is added to initiate the ubiquitination reaction.

    • The plate is incubated to allow for the enzymatic reaction to proceed.

    • TR-FRET detection reagents are added.

    • The TR-FRET signal is read on a compatible plate reader. The signal is proportional to the extent of SRC ubiquitination.

  • Data Analysis: The IC50 value is calculated from the dose-response curve of the inhibitor.

NX-1607: Key Experimental Protocols

CBL-B/E2-Ubiquitin TR-FRET Assay: [3][10]

  • Principle: This assay measures the ability of the inhibitor to disrupt the interaction between Cbl-b and the ubiquitin-charged E2 conjugating enzyme (UbcH5b-Ub).

  • Procedure:

    • Recombinant Cbl-b is incubated with the test compound.

    • A pre-formed complex of ubiquitin-charged UbcH5b (E2-Ub) labeled with a FRET donor is added.

    • A FRET acceptor-labeled component that binds to Cbl-b is also included.

    • The TR-FRET signal is measured, which is high when Cbl-b and E2-Ub interact and decreases in the presence of an effective inhibitor.

  • Data Analysis: IC50 values are determined from the concentration-dependent inhibition of the TR-FRET signal.

T-cell IL-2 Secretion Assay: [3][5]

  • Cell Type: Primary human T-cells or Jurkat T-cells.

  • Procedure:

    • T-cells are stimulated with plate-bound anti-CD3 antibodies, with or without co-stimulation from anti-CD28 antibodies.

    • Cells are treated with a dilution series of NX-1607.

    • After a 48-hour incubation, the supernatant is collected.

    • The concentration of secreted IL-2 is quantified using an ELISA kit.

  • Data Analysis: The fold change in IL-2 secretion over baseline is calculated, and EC50 values for a specific fold-induction (e.g., 2.5-fold) are determined.

In Vivo Tumor Growth Inhibition Study (CT26 model): [6][7]

  • Animal Model: BALB/c mice.

  • Procedure:

    • CT26 colon carcinoma cells are implanted subcutaneously into the flanks of the mice.

    • Once tumors reach a palpable size (e.g., 30-50 mm³), mice are randomized into treatment groups.

    • NX-1607 is administered orally (PO) daily at specified doses (e.g., 10 or 30 mg/kg).

    • Tumor volume is measured regularly using calipers.

    • At the end of the study, tumors may be harvested for further analysis (e.g., immunophenotyping of tumor-infiltrating lymphocytes).

  • Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the average tumor volume in the treated groups to the vehicle control group.

Signaling Pathways and Experimental Workflows

Cbl-b Signaling Pathway in T-Cell Activation

Cbl-b acts as a negative regulator of T-cell activation by targeting key signaling molecules for ubiquitination and degradation. Inhibition of Cbl-b is expected to enhance T-cell receptor (TCR) signaling.

Caption: Simplified Cbl-b signaling pathway in T-cell activation.

Experimental Workflow for In Vitro T-Cell Activation Assay

The following diagram illustrates a typical workflow for assessing the impact of a Cbl-b inhibitor on T-cell activation.

G cluster_workflow T-Cell Activation Assay Workflow start Isolate Primary Human T-Cells stimulate Stimulate T-Cells (anti-CD3 +/- anti-CD28) start->stimulate treat Treat with Cbl-b Inhibitor (e.g., NX-1607) stimulate->treat incubate Incubate (48 hours) treat->incubate collect Collect Supernatant incubate->collect analyze Analyze Cytokine (IL-2, IFN-γ) via ELISA collect->analyze end Determine EC50 analyze->end

Caption: Workflow for in vitro T-cell activation assay.

Logical Relationship of Cbl-b Inhibition and Anti-Tumor Immunity

This diagram illustrates the logical cascade from Cbl-b inhibition to the desired therapeutic outcome of tumor regression.

G Cblb_Inhibitor Cbl-b Inhibitor (NX-1607 or this compound) Cblb_Inhibition Cbl-b Inhibition Cblb_Inhibitor->Cblb_Inhibition T_Cell_Activation Increased T-Cell Activation & Proliferation Cblb_Inhibition->T_Cell_Activation NK_Cell_Activation Increased NK-Cell Activation & Cytotoxicity Cblb_Inhibition->NK_Cell_Activation Cytokine_Production Increased Cytokine Production (IL-2, IFN-γ) T_Cell_Activation->Cytokine_Production Tumor_Infiltration Enhanced Infiltration of T-Cells and NK-Cells into Tumor T_Cell_Activation->Tumor_Infiltration NK_Cell_Activation->Tumor_Infiltration Tumor_Regression Tumor Regression Tumor_Infiltration->Tumor_Regression

Caption: Logical flow from Cbl-b inhibition to anti-tumor immunity.

Conclusion

Both this compound and NX-1607 target the promising immuno-oncology target Cbl-b. NX-1607 is a well-characterized, clinical-stage inhibitor with a novel allosteric mechanism of action and a substantial body of preclinical and emerging clinical data supporting its development. This compound is a more recent, preclinical compound with demonstrated biochemical potency, but for which detailed cellular and in vivo data are not yet publicly available. As more data on this compound emerges from the research community and the patent literature, a more direct and comprehensive comparison will be possible. For now, NX-1607 represents a more advanced and better-understood therapeutic candidate in the class of Cbl-b inhibitors.

References

Cbl-b Inhibition: A Comparative Analysis of Pharmacological and Genetic Approaches to Boosting Anti-Tumor Immunity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of two key strategies for targeting the E3 ubiquitin ligase Cbl-b, a critical negative regulator of immune cell activation: pharmacological inhibition with the clinical-stage small molecule, Cbl-b-IN-19 (exemplified by NX-1607), and genetic ablation through Cbl-b knockout. This document is intended for researchers, scientists, and drug development professionals in the field of immuno-oncology.

Executive Summary

Both pharmacological inhibition and genetic knockout of Cbl-b lead to a significant enhancement of T-cell and NK-cell mediated anti-tumor immunity. This is characterized by increased T-cell activation, proliferation, and cytokine production, ultimately resulting in potent tumor growth inhibition. While Cbl-b knockout provides a model of complete and continuous target ablation, small molecule inhibitors like NX-1607 offer a transient and titratable approach, which is more therapeutically relevant. Preclinical data for the Cbl-b inhibitor NX-1607 demonstrates a dose-dependent enhancement of immune cell function and anti-tumor activity, mirroring the phenotype observed in Cbl-b knockout mice.

Data Presentation

Table 1: In Vitro T-Cell Activation
ParameterThis compound (NX-1607)Cbl-b KnockoutWild-Type Control
T-Cell Proliferation (Stimulated) Significantly Increased[1]Vigorously IncreasedBaseline
IL-2 Production (Stimulated) Increased[2]Significantly IncreasedBaseline
IFN-γ Production (Stimulated) Increased[2]Markedly Augmented[3]Baseline
TNF-α Production (Stimulated) Increased[2]Higher SecretionBaseline
CD28 Co-stimulation Requirement BypassedCircumvented[3]Required
Table 2: In Vivo Anti-Tumor Efficacy
ParameterThis compound (NX-1607)Cbl-b KnockoutWild-Type Control
Tumor Growth Inhibition Significant, Dose-Dependent[1][4]Efficient Rejection of Inoculated Tumors[3]Progressive Tumor Growth
Tumor-Infiltrating Lymphocytes (TILs) Increased CD3+, CD4+, CD8+ T-cells[1]Massive Infiltration of CD8+ T-cells[3]Low Infiltration
Immunological Memory Generated[5]Resistant to RechallengeNot Observed
Spontaneous Tumor Incidence Not ApplicableMarkedly ReducedNormal Incidence

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the Cbl-b signaling pathway, the experimental workflow for comparing a Cbl-b inhibitor to a knockout model, and the resulting impact on T-cell activation.

Cbl_b_Signaling_Pathway Cbl-b Signaling Pathway in T-Cells cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR Vav1 Vav1 TCR->Vav1 Activates PLC_gamma1 PLC-γ1 TCR->PLC_gamma1 Activates CD28 CD28 p85 PI3K (p85) CD28->p85 Recruits Akt Akt p85->Akt Activates Cbl_b Cbl-b Cbl_b->p85 Ubiquitinates (Inhibits) Cbl_b->Vav1 Ubiquitinates (Inhibits) PKC_theta PKC-θ Cbl_b->PKC_theta Ubiquitinates (Inhibits) Cbl_b->PLC_gamma1 Ubiquitinates (Inhibits) T_cell_activation T-Cell Activation Vav1->T_cell_activation PKC_theta->T_cell_activation PLC_gamma1->T_cell_activation Akt->T_cell_activation

Figure 1: Cbl-b negatively regulates T-cell activation.

Experimental_Workflow Experimental Workflow for Comparison cluster_invitro In Vitro Assays cluster_invivo In Vivo Models T_cells Isolate Splenic T-Cells WT_T_cells Wild-Type T-Cells T_cells->WT_T_cells KO_T_cells Cbl-b KO T-Cells T_cells->KO_T_cells Inhibitor_T_cells WT T-Cells + This compound WT_T_cells->Inhibitor_T_cells Activation_assay T-Cell Activation Assay (Anti-CD3/CD28) WT_T_cells->Activation_assay KO_T_cells->Activation_assay Inhibitor_T_cells->Activation_assay Cytokine_profiling Cytokine Profiling (ELISA, Flow Cytometry) Activation_assay->Cytokine_profiling Mice Source Mice WT_mice Wild-Type Mice Mice->WT_mice KO_mice Cbl-b KO Mice Mice->KO_mice Tumor_implant Implant Tumor Cells (e.g., B16 Melanoma) WT_mice->Tumor_implant KO_mice->Tumor_implant Monitor_tumor Monitor Tumor Growth KO_mice->Monitor_tumor Directly after implant Treatment_inhibitor Treat WT Mice with This compound Tumor_implant->Treatment_inhibitor For WT group Treatment_inhibitor->Monitor_tumor Analyze_TILs Analyze Tumor-Infiltrating Lymphocytes Monitor_tumor->Analyze_TILs

Figure 2: Workflow for comparing Cbl-b inhibitor and knockout.

Logical_Relationship Logical Relationship of Effects on T-Cell Activation cluster_approaches Intervention Approaches Cbl_b_target Cbl-b Target Inhibitor This compound (Pharmacological Inhibition) Cbl_b_target->Inhibitor Knockout Cbl-b Knockout (Genetic Ablation) Cbl_b_target->Knockout Inhibition_effect Inhibition of Cbl-b E3 Ligase Activity Inhibitor->Inhibition_effect Knockout->Inhibition_effect Downstream_effects Enhanced Downstream Signaling (PLC-γ1, PI3K, etc.) Inhibition_effect->Downstream_effects T_cell_hyperactivation T-Cell Hyperactivation Downstream_effects->T_cell_hyperactivation Antitumor_immunity Enhanced Anti-Tumor Immunity T_cell_hyperactivation->Antitumor_immunity

Figure 3: Logical flow from intervention to anti-tumor immunity.

Experimental Protocols

T-Cell Activation Assay
  • Cell Isolation: Isolate splenic CD8+ T-cells from wild-type and Cbl-b knockout mice using magnetic-activated cell sorting (MACS).

  • Plate Coating: Coat 96-well plates with anti-CD3 antibody (e.g., clone 145-2C11) at a concentration of 1-5 µg/mL in sterile PBS and incubate overnight at 4°C.

  • Cell Seeding: Wash the plates to remove unbound antibody. Seed the isolated T-cells at a density of 1 x 10^5 cells/well.

  • Treatment: For the pharmacological inhibition group, add this compound (e.g., NX-1607) at desired concentrations to the wild-type T-cells. Add soluble anti-CD28 antibody (e.g., clone 37.51) at 1-2 µg/mL to all wells, except for the unstimulated controls.

  • Incubation: Culture the cells for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Proliferation Analysis: Assess T-cell proliferation using a [3H]-thymidine incorporation assay or by flow cytometry for Ki-67 staining.[1]

  • Activation Marker Analysis: Stain cells with fluorescently labeled antibodies against T-cell activation markers (e.g., CD25, CD69) and analyze by flow cytometry.

Cytokine Production Assay
  • Supernatant Collection: Following the 48-72 hour incubation in the T-cell activation assay, centrifuge the plates and collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentration of cytokines such as IL-2, IFN-γ, and TNF-α in the supernatants using commercially available ELISA kits or a multiplex bead-based immunoassay (e.g., LEGENDplex) according to the manufacturer's instructions.[6]

In Vivo Tumor Model
  • Animal Models: Use wild-type and Cbl-b knockout mice on a C57BL/6 background.

  • Tumor Cell Implantation: Subcutaneously inject a syngeneic tumor cell line (e.g., 5 x 10^5 B16 melanoma cells or E.G7 lymphoma cells) into the flank of the mice.[3]

  • Treatment Regimen: For the pharmacological inhibition group, begin oral administration of this compound (e.g., NX-1607) at a specified dose and schedule once tumors are palpable. The control group receives a vehicle.

  • Tumor Growth Monitoring: Measure tumor volume every 2-3 days using calipers.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors.

  • Analysis of Tumor-Infiltrating Lymphocytes (TILs): Digest the tumors to create a single-cell suspension. Stain the cells with antibodies against immune cell markers (e.g., CD3, CD4, CD8) and analyze the composition of the tumor immune infiltrate by flow cytometry.[1]

Conclusion

Both pharmacological inhibition with agents like this compound (NX-1607) and genetic knockout of Cbl-b effectively dismantle a key negative regulatory checkpoint in T-cells and other immune cells, leading to robust anti-tumor immunity. While knockout models have been instrumental in validating Cbl-b as a therapeutic target, the development of potent and specific small molecule inhibitors represents a translatable and controllable strategy for cancer immunotherapy. The preclinical data for Cbl-b inhibitors are highly encouraging, demonstrating a phenocopy of the powerful anti-tumor effects observed in Cbl-b deficient mice. Further clinical investigation of Cbl-b inhibitors is warranted to fully elucidate their therapeutic potential in patients with various malignancies.

References

Cbl-b-IN-19 vs. Cbl-b shRNA Knockdown: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating the role of the E3 ubiquitin ligase Cbl-b, the choice between a small molecule inhibitor and a genetic knockdown approach is a critical decision. This guide provides an objective comparison of Cbl-b-IN-19, a potent small molecule inhibitor, and Cbl-b shRNA-mediated knockdown, supported by experimental data, detailed protocols, and visual diagrams to inform your experimental design.

At a Glance: this compound vs. Cbl-b shRNA

FeatureThis compound (Small Molecule Inhibitor)Cbl-b shRNA (Genetic Knockdown)
Mechanism of Action Pharmacological inhibition of Cbl-b E3 ligase activity by preventing its phosphorylation.Post-transcriptional gene silencing by degradation of Cbl-b mRNA.
Mode of Delivery Addition to cell culture medium.Transfection or transduction (e.g., lentiviral) of a vector expressing the shRNA.
Onset of Action Rapid, typically within hours.Slower, requires transcription of shRNA and subsequent mRNA degradation (days).
Duration of Effect Transient and reversible upon removal of the compound.Stable and long-term, especially with viral delivery and selection.
Specificity Potential for off-target effects on other kinases or proteins.Can have off-target effects due to unintended mRNA binding.
Ease of Use Simple addition to cells.Requires transfection/transduction optimization and vector construction.
Applications Acute inhibition studies, validation of Cbl-b as a drug target.Long-term loss-of-function studies, stable cell line generation.

Mechanism of Action

Cbl-b acts as a negative regulator in immune cell signaling pathways, particularly in T lymphocytes. It ubiquitinates key signaling proteins, targeting them for degradation and thereby dampening the immune response. Both this compound and Cbl-b shRNA aim to counteract this negative regulation, but through distinct mechanisms.

This compound is a chemical inhibitor that prevents the phosphorylation of Cbl-b, a critical step for its E3 ligase activity. With an IC50 value of less than 100 nM, it effectively blocks the function of the existing Cbl-b protein within the cell.[1] This leads to the sustained activation of downstream signaling molecules.

Cbl-b shRNA (short hairpin RNA) utilizes the cell's own RNA interference (RNAi) machinery to achieve post-transcriptional gene silencing. Once introduced into the cell, the shRNA is processed into small interfering RNA (siRNA), which guides the RNA-induced silencing complex (RISC) to degrade Cbl-b mRNA. This prevents the synthesis of new Cbl-b protein, leading to a significant reduction in its overall cellular levels.

cluster_Cbl_b_IN_19 This compound cluster_shRNA Cbl-b shRNA Cbl_b_IN_19_Node This compound Phosphorylation Phosphorylation Cbl_b_IN_19_Node->Phosphorylation Inhibits Cbl_b_Protein Cbl-b Protein Cbl_b_Protein->Phosphorylation Active_Cbl_b Active Cbl-b Phosphorylation->Active_Cbl_b shRNA_Node Cbl-b shRNA RISC RISC Complex shRNA_Node->RISC Cbl_b_mRNA Cbl-b mRNA Cbl_b_mRNA->RISC Binds to Degradation mRNA Degradation RISC->Degradation No_Protein No new Cbl-b Protein Degradation->No_Protein

Diagram 1: Mechanisms of Cbl-b Inhibition.

Performance and Efficacy: A Data-Driven Comparison

While direct comparative studies are limited, data from various publications allow for an assessment of the efficacy of each method in modulating immune cell function.

This compound: Potentiation of T-cell and NK-cell Activity

Studies have demonstrated that Cbl-b inhibitors, including this compound and its analogs like NX-1607, significantly enhance the effector functions of T cells and Natural Killer (NK) cells.

ParameterCell TypeTreatmentResult
IC50 In vitro assayThis compound< 100 nM[1]
T-cell Proliferation Human T-cellsCbl-b inhibitor + anti-CD3/CD28Dose-dependent increase in proliferation.[2]
Cytokine Production Human T-cellsCbl-b inhibitor + anti-CD3Increased IFNγ and IL-2 secretion.[3][4]
Downstream Signaling T-cellsNX-1607Increased phosphorylation of ZAP70 and PLCγ1.[4][5]
NK Cell Activity Human NK cellsCbl-b inhibitor + K562 target cellsIncreased IFN-γ and TNF-α release.[2]
Cbl-b shRNA: Robust and Sustained Knockdown

Genetic knockdown of Cbl-b using shRNA or siRNA has been shown to effectively reduce Cbl-b protein levels, leading to enhanced T-cell activation and anti-tumor responses.

ParameterCell TypeMethodResult
Knockdown Efficiency 293T cellsCbl-b siRNA~90% reduction in Cbl-b protein.[6]
T-cell Activation Markers Mouse T-lymphocytesCbl-b siRNASignificant increase in CD69, CD25, and CD71 expression.[7]
T-cell Proliferation Mouse T-lymphocytesCbl-b siRNAHigher proliferation compared to control.[7]
Cytokine Production Mouse T-lymphocytesCbl-b siRNAIncreased secretion of IL-2, IFN-γ, and TNF-β.[7]
Cytotoxicity Mouse T-lymphocytesCbl-b siRNAEnhanced killing of RM-1 prostate cancer cells.[7]

Cbl-b Signaling Pathway

Understanding the Cbl-b signaling pathway is crucial for interpreting the effects of its inhibition or knockdown. Cbl-b primarily targets key components of the T-cell receptor (TCR) and co-stimulatory (e.g., CD28) signaling pathways.

Cbl_b_Signaling_Pathway TCR TCR Engagement Lck Lck TCR->Lck CD28 CD28 Co-stimulation PI3K PI3K CD28->PI3K ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 Vav1 Vav1 SLP76->Vav1 PLCg1 PLCγ1 SLP76->PLCg1 T_Cell_Activation T-Cell Activation (Proliferation, Cytokine Release) Vav1->T_Cell_Activation Ub Ubiquitination & Degradation Vav1->Ub PLCg1->T_Cell_Activation PLCg1->Ub Akt Akt PI3K->Akt PI3K->Ub Akt->T_Cell_Activation Cbl_b Cbl-b Cbl_b->Vav1 | Cbl_b->PLCg1 | Cbl_b->PI3K | Ub->Cbl_b

Diagram 2: Simplified Cbl-b Signaling Pathway in T-cells.

Experimental Protocols

This compound Treatment of T-lymphocytes

Objective: To assess the effect of Cbl-b inhibition on T-cell activation.

Materials:

  • Primary T-lymphocytes or a T-cell line (e.g., Jurkat)

  • This compound (stock solution in DMSO)

  • Complete RPMI-1640 medium

  • Anti-CD3 and anti-CD28 antibodies

  • Cell proliferation dye (e.g., CFSE)

  • Flow cytometer

  • ELISA kit for cytokine detection (e.g., IL-2, IFN-γ)

Procedure:

  • Culture T-lymphocytes in complete RPMI-1640 medium.

  • Label cells with a proliferation dye according to the manufacturer's protocol (for proliferation assays).

  • Pre-treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) or DMSO (vehicle control) for 1-2 hours.

  • Transfer cells to plates pre-coated with anti-CD3 antibody and add soluble anti-CD28 antibody to stimulate the cells.

  • Incubate for 48-72 hours.

  • For proliferation analysis: Harvest cells and analyze dye dilution by flow cytometry.

  • For cytokine analysis: Collect supernatant and measure cytokine concentrations using ELISA.

  • For signaling analysis: Lyse cells at earlier time points (e.g., 5, 15, 30 minutes) post-stimulation and perform Western blotting for phosphorylated signaling proteins (e.g., p-ZAP70, p-PLCγ1).

Cbl-b shRNA Knockdown in T-lymphocytes

Objective: To achieve stable knockdown of Cbl-b and evaluate its impact on T-cell function.

Materials:

  • Lentiviral vector expressing Cbl-b shRNA and a control (scrambled) shRNA

  • Packaging and envelope plasmids (e.g., psPAX2, pMD2.G)

  • HEK293T cells for lentivirus production

  • Primary T-lymphocytes or a T-cell line

  • Polybrene or other transduction enhancers

  • Puromycin or other selection antibiotic (if the vector contains a resistance gene)

  • Western blot reagents

  • Functional assay reagents (as described for this compound)

Procedure:

  • Lentivirus Production: Co-transfect HEK293T cells with the shRNA vector and packaging plasmids. Harvest the virus-containing supernatant after 48-72 hours.

  • Transduction: Add the lentiviral supernatant to the target T-lymphocytes in the presence of a transduction enhancer.

  • Selection (Optional): If using a vector with a selection marker, add the appropriate antibiotic to the culture medium 48 hours post-transduction to select for cells that have successfully integrated the shRNA construct.

  • Expansion: Expand the transduced and selected cell population.

  • Validation of Knockdown: Lyse a portion of the cells and perform Western blotting to confirm the reduction of Cbl-b protein levels compared to the control shRNA-transduced cells.

  • Functional Assays: Perform functional assays (proliferation, cytokine release, cytotoxicity) as described for the this compound protocol to assess the phenotypic consequences of Cbl-b knockdown.

Experimental_Workflow cluster_Inhibitor This compound cluster_shRNA Cbl-b shRNA Isolate_Cells_I Isolate T-cells Pretreat Pre-treat with this compound Isolate_Cells_I->Pretreat Stimulate_I Stimulate (e.g., anti-CD3/CD28) Pretreat->Stimulate_I Analyze_I Functional Analysis (Proliferation, Cytokines) Stimulate_I->Analyze_I Produce_Virus Produce Lentivirus Transduce Transduce T-cells Produce_Virus->Transduce Select_Expand Select & Expand Cells Transduce->Select_Expand Validate_KD Validate Knockdown (Western Blot) Select_Expand->Validate_KD Stimulate_S Stimulate (e.g., anti-CD3/CD28) Validate_KD->Stimulate_S Analyze_S Functional Analysis (Proliferation, Cytokines) Stimulate_S->Analyze_S

Diagram 3: Comparative Experimental Workflow.

Choosing the Right Tool for Your Research

The decision to use this compound or Cbl-b shRNA will depend on the specific research question and experimental context.

Choose this compound for:

  • Rapid and transient inhibition: Ideal for studying the acute effects of Cbl-b inactivation.

  • Pharmacological validation: Useful for confirming that the phenotype observed with genetic knockdown is due to the loss of Cbl-b's enzymatic activity.

  • High-throughput screening: The ease of application makes it suitable for screening large numbers of compounds or conditions.

Choose Cbl-b shRNA for:

  • Long-term and stable suppression: Necessary for creating stable cell lines with constitutive Cbl-b deficiency.

  • In vivo studies: Lentiviral delivery of shRNA can be used to generate animal models with tissue-specific Cbl-b knockdown.

  • Studying developmental or long-term processes: Where sustained loss of Cbl-b function is required.

Considerations and Caveats:

  • Off-target effects: Both methods have the potential for off-target effects. For this compound, kinase profiling can assess specificity. For shRNA, using multiple shRNA sequences targeting different regions of the Cbl-b mRNA is recommended to ensure the observed phenotype is not due to an off-target effect of a single shRNA.

  • Compensation: Long-term knockdown with shRNA may lead to compensatory changes in other signaling pathways, which could mask or alter the primary phenotype.

  • Completeness of Inhibition/Knockdown: this compound provides dose-dependent inhibition, while shRNA typically results in incomplete but significant knockdown of the target protein.

References

Cbl-b Inactivation: A Comparative Guide to Small Molecule Inhibition vs. CRISPR-Mediated Knockout

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the decision between utilizing a small molecule inhibitor versus a genetic knockout approach to target the E3 ubiquitin ligase Cbl-b is a critical one. This guide provides an objective comparison of these two methodologies, supported by experimental data, detailed protocols, and visual representations of the underlying biological and experimental processes.

Cbl-b is a crucial negative regulator of immune cell activation, making it an attractive target for enhancing anti-tumor immunity.[1][2] Both pharmacological inhibition and genetic inactivation of Cbl-b have demonstrated the potential to lower the activation threshold of T cells and Natural Killer (NK) cells, leading to robust anti-cancer responses.[3][4] This guide will use the clinical-stage Cbl-b inhibitor NX-1607 as a representative small molecule inhibitor for a detailed comparison with CRISPR-mediated Cbl-b inactivation. While the user initially inquired about "Cbl-b-IN-19," publicly available experimental data on this specific compound is limited. NX-1607, on the other hand, has a wealth of preclinical and clinical data, making it a more suitable candidate for a comprehensive analysis. This compound is identified as an inhibitor of Cbl-b phosphorylation with an IC50 of less than 100 nM.[5]

Performance Comparison: this compound (represented by NX-1607) vs. CRISPR

To facilitate a clear understanding of the quantitative differences between the two approaches, the following tables summarize key performance metrics based on available experimental data.

Parameter Cbl-b Small Molecule Inhibitor (NX-1607) CRISPR-mediated Cbl-b Inactivation References
Mechanism of Action Allosteric inhibition of Cbl-b E3 ligase activity, locking it in an inactive conformation.Permanent gene disruption leading to a complete loss of Cbl-b protein expression.[6][7]
Target Specificity High specificity for Cbl-b, but potential for off-target effects on other kinases or proteins.High on-target specificity at the genomic level, but potential for off-target DNA cleavage.[8]
Reversibility Reversible; effects are dependent on drug concentration and half-life.Irreversible; permanent genetic modification of the target cells.-
Temporal Control High; activity can be controlled by adjusting the dosage and timing of administration.Low; once the gene is knocked out, the effect is permanent in the modified cells and their progeny.-
Delivery Method Oral administration for systemic delivery.[9]Viral vectors (e.g., lentivirus, AAV) or non-viral methods (e.g., electroporation of RNP complexes).-
Immune Cell Activation Dose-dependent increase in T cell and NK cell activation, cytokine production (IL-2, IFN-γ), and proliferation.[3]Significant enhancement of T cell and NK cell cytotoxicity, cytokine secretion, and proliferation.[4]
In Vivo Efficacy Demonstrated anti-tumor activity in multiple syngeneic mouse models and evidence of clinical activity in Phase 1 trials.[9][10]Potent anti-tumor immunity and tumor rejection in preclinical mouse models.[4]
Safety Profile Tolerable safety profile in clinical trials, with some manageable immune-related adverse events.[9][10]Risks associated with off-target genetic modifications and potential long-term consequences of permanent gene inactivation.-

Key Experimental Data

Small Molecule Inhibitor: NX-1607
Assay Result References
Biochemical Inhibition (IC50) Potent inhibition of Cbl-b activity at low nanomolar concentrations.[11][11]
Cellular Activity (T-cell activation) Increased IL-2 and IFN-γ production in human T cells at low nanomolar concentrations.[3][3]
In Vivo Anti-Tumor Efficacy Significant tumor growth inhibition in CT26 (colorectal), 4T1 (breast), and MC38 (colon) syngeneic mouse models.[12][12]
Clinical Trial (Phase 1a) Disease control rate of 49.3% in heavily pretreated patients with advanced solid tumors.[9][9]
CRISPR-Mediated Cbl-b Inactivation
Assay Result References
Knockout Efficiency High efficiency of gene disruption in primary human T cells and NK cells.-
T-cell Proliferation Cbl-b deficient T cells show enhanced proliferation in response to TCR stimulation without CD28 co-stimulation.[13][13]
NK Cell Cytotoxicity Enhanced cytotoxicity of Cbl-b knockout NK cells against various tumor cell lines.-
In Vivo Tumor Rejection Cbl-b deficient mice demonstrate spontaneous rejection of established tumors.-

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducing and building upon existing findings.

In Vitro T-Cell Activation Assay (for Small Molecule Inhibitor)

Objective: To assess the effect of a Cbl-b inhibitor on T-cell activation by measuring cytokine production.

Methodology:

  • Isolate primary human T cells from healthy donor peripheral blood mononuclear cells (PBMCs) using negative selection.

  • Plate the T cells in 96-well plates pre-coated with anti-CD3 antibody (e.g., OKT3) to provide the primary activation signal.

  • Add the Cbl-b inhibitor (e.g., NX-1607) at a range of concentrations to the wells. A vehicle control (e.g., DMSO) should be included.

  • Incubate the cells for 48-72 hours at 37°C and 5% CO2.

  • Collect the cell culture supernatant and measure the concentration of secreted cytokines, such as IL-2 and IFN-γ, using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based immunoassay.

  • Analyze the data to determine the dose-dependent effect of the inhibitor on cytokine production.

CRISPR-Cas9 Mediated Knockout of Cbl-b in Primary T-Cells

Objective: To generate Cbl-b knockout primary T-cells for functional analysis.

Methodology:

  • Design and synthesize guide RNAs (gRNAs) targeting a conserved exon of the CBLB gene.

  • Isolate primary human T-cells as described above.

  • Assemble ribonucleoprotein (RNP) complexes by incubating purified Cas9 protein with the synthesized gRNAs.

  • Deliver the RNP complexes into the T-cells via electroporation.

  • Culture the electroporated cells for 48-72 hours to allow for gene editing to occur.

  • Verify Cbl-b knockout by assessing protein expression using Western blot or flow cytometry with an anti-Cbl-b antibody.

  • Assess the gene editing efficiency by sequencing the target genomic locus.

  • The resulting Cbl-b knockout T-cells can then be used in functional assays, such as cytotoxicity and cytokine release assays.

In Vivo Syngeneic Mouse Model for Efficacy Evaluation

Objective: To evaluate the anti-tumor efficacy of Cbl-b inactivation in a living organism.

Methodology:

  • Implant a syngeneic tumor cell line (e.g., CT26 colon carcinoma) subcutaneously into immunocompetent mice (e.g., BALB/c).

  • Once tumors are established, randomize the mice into treatment groups:

    • Vehicle control (for small molecule inhibitor studies).

    • Cbl-b inhibitor (e.g., NX-1607) administered orally at a predetermined dose and schedule.

    • Adoptive cell transfer of wild-type T-cells (for CRISPR studies).

    • Adoptive cell transfer of Cbl-b knockout T-cells (for CRISPR studies).

  • Monitor tumor growth over time by measuring tumor volume with calipers.

  • At the end of the study, or when tumors reach a predetermined size, euthanize the mice and harvest the tumors and spleens for further analysis.

  • Analyze the tumor microenvironment by flow cytometry to assess the infiltration and activation status of immune cells (e.g., CD8+ T cells, NK cells).

  • Analyze splenocytes to assess systemic immune activation.

Visualizing the Pathways and Processes

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex biological and experimental workflows.

Cbl_b_Signaling_Pathway cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Lck Lck TCR->Lck Stimulation CD28 CD28 PI3K PI3K CD28->PI3K ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates Vav1 Vav1 ZAP70->Vav1 Degradation Proteasomal Degradation Vav1->Degradation Activation T-cell Activation (IL-2, IFN-γ) Vav1->Activation PI3K->Degradation PI3K->Activation Cbl_b Cbl-b Cbl_b->Vav1 Ubiquitinates Cbl_b->PI3K Ubiquitinates Ub Ubiquitin

Caption: Cbl-b negatively regulates T-cell activation by ubiquitinating key signaling molecules.

Experimental_Workflow cluster_inhibitor Small Molecule Inhibitor Arm cluster_crispr CRISPR Inactivation Arm start Start: Isolate Primary Immune Cells (T/NK) inhibitor_treatment Treat cells with This compound/NX-1607 start->inhibitor_treatment crispr_transfection Electroporate with Cas9-gRNA RNP start->crispr_transfection inhibitor_functional_assay Functional Assays (Cytokine release, Cytotoxicity) inhibitor_treatment->inhibitor_functional_assay inhibitor_invivo In Vivo Efficacy Studies (Syngeneic Mouse Model) inhibitor_functional_assay->inhibitor_invivo crispr_knockout_verification Verify Cbl-b Knockout (Western Blot, Sequencing) crispr_transfection->crispr_knockout_verification crispr_functional_assay Functional Assays (Cytokine release, Cytotoxicity) crispr_knockout_verification->crispr_functional_assay crispr_invivo In Vivo Efficacy Studies (Adoptive Cell Transfer) crispr_functional_assay->crispr_invivo

Caption: Comparative workflow for evaluating Cbl-b inactivation methods.

Logical_Comparison Inhibitor Cbl-b Small Molecule Inhibitor (NX-1607) - Reversible - High temporal control - Systemic delivery (oral) - Potential off-target effects - Suitable for transient modulation CRISPR CRISPR-mediated Inactivation - Irreversible - Low temporal control - Ex vivo cell modification - Potential for off-target gene edits - Ideal for permanent cell engineering

Caption: Key characteristics of inhibitor vs. CRISPR for Cbl-b inactivation.

Conclusion

The choice between a small molecule inhibitor like NX-1607 and CRISPR-mediated inactivation for targeting Cbl-b depends heavily on the specific research question or therapeutic goal.

Cbl-b small molecule inhibitors offer the significant advantages of reversibility and temporal control, making them well-suited for therapeutic applications where dose-titration and transient effects are desirable. The oral bioavailability of compounds like NX-1607 further enhances their clinical applicability.[9] However, the potential for off-target effects remains a consideration that requires careful evaluation.

CRISPR-mediated Cbl-b inactivation , on the other hand, provides a powerful tool for achieving complete and permanent loss of function. This is ideal for basic research to elucidate the fundamental roles of Cbl-b and for developing engineered cell therapies, such as CAR-T or CAR-NK cells, with enhanced anti-tumor activity. The irreversibility and potential for off-target genetic alterations are the primary concerns with this approach.

Ultimately, both strategies represent valuable and complementary tools in the quest to harness the full potential of the immune system to combat cancer. The ongoing clinical development of Cbl-b inhibitors and the continuous refinement of CRISPR technologies will undoubtedly provide further insights into the optimal applications for each of these powerful modalities.

References

Comparative Guide to Cbl-b Inhibitors: Cbl-b-IN-19 and Alternatives in Modulating c-Cbl Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Cbl-b inhibitor, Cbl-b-IN-19, and its effects on the activity of the closely related E3 ubiquitin ligase, c-Cbl. As the therapeutic targeting of Cbl-b for immunomodulation gains traction, understanding the selectivity of inhibitors for Cbl-b over c-Cbl is paramount to mitigate potential off-target effects. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to aid in the objective assessment of these compounds.

Executive Summary

Cbl-b (Casitas B-lineage lymphoma-b) is a key negative regulator of T-cell activation and is a promising target for cancer immunotherapy. Small molecule inhibitors of Cbl-b are being developed to enhance the body's anti-tumor immune response. This compound is one such inhibitor, though publicly available data on its specific activity and selectivity is limited. This guide leverages information on this compound and compares it with the better-characterized inhibitor, NX-1607, to provide a framework for evaluating their effects on c-Cbl activity. A critical aspect of developing Cbl-b inhibitors is ensuring high selectivity over the homologous c-Cbl protein to minimize potential toxicities.

Inhibitor Performance Comparison

InhibitorTargetAssay TypeIC50Binding Affinity (KD)Notes
This compound Cbl-bPhosphorylation Assay< 100 nM[1]Not AvailableData on c-Cbl activity is not available.
NX-1607 Cbl-bE2-Ubiquitin Interaction Assay59 nM[2]Not AvailablePotent inhibitor of Cbl-b enzymatic function.[3]
c-CblSurface Plasmon Resonance (SPR)Not Available1.43 nM[2]High binding affinity to c-Cbl. The functional consequence (inhibition) of this binding is not fully quantified in publicly available sources.

Note: IC50 (half-maximal inhibitory concentration) is a measure of the functional inhibition of the enzyme, while KD (dissociation constant) is a measure of binding affinity. A low KD value indicates strong binding, but does not directly quantify the inhibition of catalytic activity. The selectivity of an inhibitor is often expressed as the ratio of IC50 values for the off-target (c-Cbl) versus the on-target (Cbl-b).

Signaling Pathways and Mechanism of Action

Cbl family proteins, including c-Cbl and Cbl-b, are E3 ubiquitin ligases that play a crucial role in protein degradation and signal transduction. They share a highly conserved N-terminal region containing a tyrosine kinase binding (TKB) domain and a RING finger domain responsible for their ligase activity. Inhibitors like NX-1607 and its analogue C7683 are known to lock the Cbl-b protein in an inactive conformation, preventing the conformational changes required for its E3 ligase activity.[4][5]

cluster_inhibition Inhibitor Action cluster_ubiquitination Ubiquitination Cascade Inhibitor Inhibitor Cbl-b (Inactive) Cbl-b (Inactive) Inhibitor->Cbl-b (Inactive) Binds and stabilizes Cbl-b (Active) Cbl-b (Active) Cbl-b (Inactive)->Cbl-b (Active) Activation Blocked Target Protein Target Protein Cbl-b (Active)->Target Protein E1 E1 E2 E2 E1->E2 Ub E2->Cbl-b (Active) Ub Ub-Target Protein Ub-Target Protein Target Protein->Ub-Target Protein Ubiquitination Degradation Degradation Ub-Target Protein->Degradation

Mechanism of Cbl-b Inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the activity of c-Cbl and the inhibitory effects of compounds like this compound.

c-Cbl Auto-ubiquitination Assay (TR-FRET)

This assay measures the auto-ubiquitination activity of c-Cbl, a process where the E3 ligase ubiquitinates itself. This is often used as a surrogate for its activity towards other substrates. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common detection method.[6][7]

Materials:

  • Recombinant human c-Cbl protein (GST-tagged)

  • Recombinant human UBE1 (E1 enzyme)

  • Recombinant human UBCH5b (E2 enzyme)

  • Biotin-labeled Ubiquitin

  • ATP

  • Assay Buffer

  • Terbium-labeled anti-GST antibody (Donor)

  • Dye-labeled streptavidin (Acceptor)

  • 384-well microtiter plate

Procedure:

  • Prepare a reaction mixture containing UBE1, UBCH5b, ATP, and Biotin-Ubiquitin in assay buffer.

  • Prepare serial dilutions of the test inhibitor (e.g., this compound).

  • Add the inhibitor dilutions and a fixed concentration of GST-c-Cbl to the wells of the 384-well plate.

  • Initiate the reaction by adding the reaction mixture to the wells.

  • Incubate the plate at 37°C for a specified time (e.g., 1-2 hours).

  • Stop the reaction and add the TR-FRET detection reagents (Terbium-labeled anti-GST antibody and dye-labeled streptavidin).

  • Incubate for a further period to allow for antibody-antigen binding.

  • Read the TR-FRET signal on a compatible plate reader. The signal is proportional to the extent of c-Cbl auto-ubiquitination.

  • Calculate IC50 values from the dose-response curves.

cluster_workflow TR-FRET Assay Workflow Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Add Inhibitor & c-Cbl Add Inhibitor & c-Cbl Prepare Reagents->Add Inhibitor & c-Cbl Initiate Reaction Initiate Reaction Add Inhibitor & c-Cbl->Initiate Reaction Incubate Incubate Initiate Reaction->Incubate Add TR-FRET Reagents Add TR-FRET Reagents Incubate->Add TR-FRET Reagents Read Signal Read Signal Add TR-FRET Reagents->Read Signal Analyze Data Analyze Data Read Signal->Analyze Data

References

Cross-Validation of Cbl-b Inhibition: A Comparative Analysis of Cbl-b-IN-19 and Genetic Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In a comprehensive review for researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the pharmacological inhibition of the E3 ubiquitin ligase Cbl-b using the small molecule inhibitor, Cbl-b-IN-19 (and its analogs like NX-1607), against the established genetic knockout models of Cbl-b. This analysis aims to cross-validate the effects of Cbl-b targeting and offer insights into its therapeutic potential, particularly in the realm of immuno-oncology.

Cbl-b acts as a crucial negative regulator of T-cell activation, and its inhibition is a promising strategy to enhance anti-tumor immunity.[1][2][3] Both pharmacological and genetic approaches have demonstrated the potential to lower the threshold for T-cell activation and promote tumor rejection. This guide synthesizes available preclinical data to facilitate a direct comparison of these two modalities.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies involving Cbl-b inhibitors and Cbl-b knockout (KO) mice, focusing on T-cell activation and anti-tumor efficacy.

Table 1: In Vitro T-Cell Activation
ParameterCbl-b Inhibitor (NX-1607)Cbl-b Knockout (KO) MiceReference
IL-2 Secretion (pg/mL) ~80,000 (with anti-CD3/CD28 stimulation)5- to 10-fold increase (with anti-CD3 stimulation)[4],[5]
~1,500 (with anti-CD3 stimulation)[4]
IFN-γ Secretion (pg/mL) ~10,000 (with anti-CD3/CD28 stimulation)5- to 10-fold increase (with anti-CD3 stimulation)[4],[5]
~1,000 (with anti-CD3 stimulation)[4]
T-Cell Proliferation Significantly enhanced (Ki-67 expression)Hyperproliferative response[1]
Table 2: In Vivo Anti-Tumor Efficacy in Syngeneic Mouse Models
Tumor ModelCbl-b Inhibitor (NX-1607, 30 mg/kg, PO QD)Cbl-b Knockout (KO) MiceReference
CT26 (Colon Carcinoma) Significant tumor growth inhibitionSpontaneous tumor rejection[6],[7]
MC38 (Colon Adenocarcinoma) Significant tumor growth inhibitionNot specified[4]
4T1 (Breast Cancer) Significant reduction in lung metastasesNot specified[4]
A20 (B-cell Lymphoma) Notable decrease in tumor growthNot specified[1][8]
B16 (Melanoma) Not specifiedReduced tumor growth[9]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the Cbl-b signaling pathway and a typical experimental workflow for evaluating Cbl-b targeting strategies.

Cbl_b_Signaling_Pathway cluster_TCR_Signal T-Cell Receptor Signaling TCR TCR PLCg1 PLCγ1 TCR->PLCg1 activates CD28 CD28 CD28->PLCg1 co-stimulates MAPK_ERK MAPK/ERK Pathway PLCg1->MAPK_ERK activates T_Cell_Activation T-Cell Activation (Proliferation, Cytokine Release) MAPK_ERK->T_Cell_Activation leads to Cbl_b Cbl-b Cbl_b->PLCg1 ubiquitinates (inhibits) Cbl_b_IN_19 This compound (e.g., NX-1607) Cbl_b_IN_19->Cbl_b inhibits Genetic_KO Genetic Knockout Genetic_KO->Cbl_b ablates

Cbl-b signaling pathway in T-cell activation.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis T_Cell_Isolation Isolate T-Cells (from WT or Cbl-b KO mice) Stimulation Stimulate with anti-CD3/CD28 T_Cell_Isolation->Stimulation Treatment Treat with this compound (for WT T-cells) Stimulation->Treatment Proliferation_Assay Proliferation Assay (e.g., Ki-67 staining) Treatment->Proliferation_Assay Cytokine_Analysis Cytokine Analysis (ELISA for IL-2, IFN-γ) Treatment->Cytokine_Analysis Tumor_Implantation Implant Tumor Cells (e.g., CT26, B16) into WT or Cbl-b KO mice Inhibitor_Treatment Treat WT mice with This compound Tumor_Implantation->Inhibitor_Treatment Tumor_Monitoring Monitor Tumor Growth Inhibitor_Treatment->Tumor_Monitoring Immune_Profiling Analyze Tumor Infiltrating Lymphocytes (TILs) Tumor_Monitoring->Immune_Profiling

Workflow for evaluating Cbl-b targeting.

Experimental Protocols

In Vitro T-Cell Activation Assay

This protocol provides a general framework for assessing T-cell activation. Specific antibody concentrations and incubation times may need to be optimized.

  • T-Cell Isolation: Isolate CD4+ and CD8+ T-cells from the spleens of wild-type (WT) or Cbl-b knockout (KO) mice using magnetic-activated cell sorting (MACS).

  • Plate Coating: Coat 96-well plates with anti-CD3 antibody (e.g., 1 µg/mL) overnight at 4°C. Wash plates with sterile PBS before use.

  • Cell Seeding: Seed isolated T-cells at a density of 1-2 x 10^5 cells/well.

  • Treatment and Stimulation:

    • For Cbl-b inhibitor studies, add this compound (e.g., NX-1607 at various concentrations) to wells containing WT T-cells.

    • Add soluble anti-CD28 antibody (e.g., 1 µg/mL) to designated wells for co-stimulation.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.

  • Analysis:

    • Proliferation: Assess T-cell proliferation by adding a proliferation indicator (e.g., CFSE staining before stimulation or [3H]-thymidine incorporation during the last 18 hours of culture). Analyze by flow cytometry or scintillation counting.

    • Cytokine Production: Collect supernatants from the cell cultures and measure the concentration of cytokines such as IL-2 and IFN-γ using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

Syngeneic Mouse Tumor Model

This protocol describes the establishment and monitoring of a syngeneic tumor model to evaluate the in vivo efficacy of Cbl-b targeting.

  • Cell Culture: Culture murine tumor cell lines (e.g., CT26 colon carcinoma, B16 melanoma) in appropriate media. Ensure cells are in the logarithmic growth phase and have high viability before injection.

  • Animal Models: Use 6-8 week old female BALB/c (for CT26) or C57BL/6 (for B16) mice. For genetic model comparisons, use age- and sex-matched Cbl-b knockout mice on the same background strain.

  • Tumor Cell Implantation: Subcutaneously inject 1 x 10^5 to 1 x 10^6 tumor cells in a volume of 100 µL of sterile PBS or media into the flank of each mouse.

  • Treatment:

    • For pharmacological studies, once tumors are palpable (e.g., 50-100 mm³), begin treatment with this compound (e.g., NX-1607 administered orally at a specified dose and schedule). The vehicle control group should receive the same volume of the vehicle solution.

  • Tumor Monitoring: Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²). Monitor animal body weight and overall health.

  • Endpoint and Analysis: Euthanize mice when tumors reach a predetermined size or show signs of ulceration or when the study concludes.

    • Tumor Growth Inhibition: Calculate the percentage of tumor growth inhibition (TGI) for the treatment group compared to the vehicle control group.

    • Immunophenotyping: Excise tumors and spleens, prepare single-cell suspensions, and stain with fluorescently labeled antibodies against immune cell markers (e.g., CD3, CD4, CD8, FoxP3, NK1.1) to analyze the immune cell populations by flow cytometry.

Conclusion

The data presented in this guide demonstrate a strong correlation between the effects of the pharmacological inhibitor this compound (and its analogs) and the phenotype observed in Cbl-b genetic knockout mice. Both approaches lead to enhanced T-cell activation, increased production of key anti-tumor cytokines, and significant inhibition of tumor growth in vivo. These findings provide a robust cross-validation of Cbl-b as a therapeutic target. The pharmacological approach offers the advantage of temporal control over Cbl-b inhibition, which is crucial for clinical translation. Further head-to-head studies using identical experimental conditions will be invaluable in precisely quantifying the comparative efficacy and potential off-target effects of small molecule inhibitors versus the complete ablation of the Cbl-b protein. This comparative guide serves as a valuable resource for researchers in the field, supporting the continued development of Cbl-b inhibitors as a promising new class of cancer immunotherapies.

References

Evaluating the Selectivity of Cbl-b Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The E3 ubiquitin ligase Casitas B-lineage lymphoma-b (Cbl-b) has emerged as a critical intracellular immune checkpoint, negatively regulating T-cell and NK-cell activation.[1][2][3] Inhibition of Cbl-b is a promising therapeutic strategy in immuno-oncology to enhance anti-tumor immunity.[2][4][5] However, a significant challenge in the development of Cbl-b inhibitors is achieving selectivity over its closely related homolog, c-Cbl.[4][6] Due to the high sequence and structural similarity between Cbl-b and c-Cbl, dual inhibition can lead to potential toxicity, as the simultaneous knockout of both has been shown to be detrimental in preclinical models.[7][8] Therefore, a thorough evaluation of inhibitor selectivity is paramount.

This guide provides a framework for assessing the selectivity of Cbl-b inhibitors, using a hypothetical inhibitor, Cbl-b-IN-19 , as an example, and comparing its potential performance with other published Cbl-b inhibitors.

Understanding the Cbl-b Signaling Pathway

Cbl-b acts as a negative regulator of T-cell activation by ubiquitinating key signaling proteins downstream of the T-cell receptor (TCR) and the CD28 costimulatory receptor, marking them for degradation.[3][5][9] This dampens the immune response. Inhibition of Cbl-b's E3 ligase activity prevents this degradation, leading to sustained signaling, enhanced T-cell proliferation, and cytokine production.[10]

cluster_cell T-Cell TCR TCR Signaling_Proteins Downstream Signaling Proteins TCR->Signaling_Proteins Signal 1 CD28 CD28 CD28->Signaling_Proteins Signal 2 (Co-stimulation) Cbl_b Cbl-b Cbl_b->Signaling_Proteins Ubiquitinates Proteasome Proteasomal Degradation Signaling_Proteins->Proteasome Degradation Activation T-Cell Activation (IL-2, IFN-γ production) Signaling_Proteins->Activation Ub Ubiquitin Ub->Cbl_b Cbl_b_IN_19 This compound Cbl_b_IN_19->Cbl_b Inhibits

Caption: Cbl-b signaling pathway in T-cell activation.

Comparative Selectivity of Cbl-b Inhibitors

The primary measure of selectivity for a Cbl-b inhibitor is its differential activity against Cbl-b versus c-Cbl. This is typically expressed as a selectivity ratio, calculated from the half-maximal inhibitory concentration (IC50) values. A higher ratio indicates greater selectivity for Cbl-b.

InhibitorCbl-b IC50 (nM)c-Cbl IC50 (nM)Selectivity (c-Cbl/Cbl-b)Reference
This compound (Hypothetical) 5>500>100-foldN/A
Unnamed Inhibitor Series Single-digit nM>10-fold higher>10-fold[2]
HOT-A (HotSpot Therapeutics) 610-fold higher10-fold[4][6]
NX-1607 (Nurix Therapeutics) Potent (specific IC50 not disclosed)Selective (specific ratio not disclosed)Preclinical data supports selectivity[11]

Experimental Protocols for Evaluating Selectivity

Accurate determination of inhibitor selectivity requires robust and well-defined experimental protocols.

In Vitro E3 Ligase Activity Assay

This assay directly measures the enzymatic activity of Cbl-b and c-Cbl and their inhibition.

Objective: To determine the IC50 values of the inhibitor against Cbl-b and c-Cbl.

Methodology:

  • Reagents: Recombinant human Cbl-b and c-Cbl proteins, E1 and E2 ubiquitin-conjugating enzymes, ubiquitin, ATP, and a substrate for ubiquitination.

  • Procedure:

    • The inhibitor is serially diluted and incubated with the Cbl-b or c-Cbl enzyme.

    • The ubiquitination reaction is initiated by adding the other reaction components.

    • The reaction is allowed to proceed for a defined period.

    • The level of ubiquitination is quantified using methods such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or Western blot analysis for ubiquitinated substrate.

  • Data Analysis: The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

Cellular T-Cell Activation Assay

This assay assesses the functional consequence of Cbl-b inhibition in a cellular context.

Objective: To measure the enhancement of T-cell activation by the inhibitor.

Methodology:

  • Cells: Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat).

  • Procedure:

    • Cells are pre-incubated with serial dilutions of the inhibitor.

    • T-cell activation is stimulated using anti-CD3 and anti-CD28 antibodies.

    • After a 24-72 hour incubation period, the supernatant is collected.

  • Data Analysis: The concentration of cytokines such as IL-2 or IFN-γ in the supernatant is measured by ELISA. The EC50 (half-maximal effective concentration) for cytokine production is determined.

cluster_workflow Selectivity Evaluation Workflow start Start invitro In Vitro Assay (Cbl-b vs c-Cbl IC50) start->invitro selectivity Determine Selectivity Ratio (IC50 c-Cbl / IC50 Cbl-b) invitro->selectivity cellular Cellular Assay (T-Cell Activation) potent Potent & Selective? cellular->potent selectivity->cellular end_good Lead Candidate potent->end_good Yes end_bad Re-evaluate/Optimize potent->end_bad No

Caption: Experimental workflow for assessing inhibitor selectivity.

Conclusion

The development of selective Cbl-b inhibitors holds immense promise for cancer immunotherapy. A rigorous evaluation of selectivity against c-Cbl is a critical step in identifying promising lead candidates. As demonstrated with the hypothetical This compound , an ideal inhibitor would exhibit potent Cbl-b inhibition at low nanomolar concentrations with a high selectivity margin over c-Cbl. The combination of in vitro enzymatic assays and cellular functional assays provides a comprehensive framework for characterizing the selectivity profile of novel Cbl-b inhibitors, ultimately guiding the development of safer and more effective immunotherapies.

References

Cbl-b-IN-19 vs. PI3K Inhibitors in T Cell Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Cbl-b-IN-19, a potent inhibitor of the E3 ubiquitin ligase Cbl-b, and various Phosphoinositide 3-kinase (PI3K) inhibitors in the context of T cell signaling. This document aims to offer an objective analysis of their mechanisms of action, performance based on experimental data, and detailed methodologies for key experiments to aid in research and drug development.

Executive Summary

Both Cbl-b and PI3K are critical regulators of T cell activation, though they function in opposing manners. Cbl-b acts as a negative regulator or "brake" on T cell activation, while the PI3K pathway is a central positive signaling cascade. Consequently, inhibiting Cbl-b is expected to enhance T cell responses, whereas inhibiting PI3K is known to suppress them. This fundamental difference in their roles dictates their distinct therapeutic applications, with Cbl-b inhibitors being explored for enhancing anti-tumor immunity and PI3K inhibitors being utilized for treating hematological malignancies and autoimmune diseases. This guide will delve into the specifics of a representative Cbl-b inhibitor, this compound, and compare its functional effects on T cells with those of established PI3K inhibitors.

Mechanism of Action

Cbl-b: A Negative Regulator of T Cell Activation

Casitas B-lineage lymphoma-b (Cbl-b) is an E3 ubiquitin ligase that plays a pivotal role in establishing the threshold for T cell activation.[1][2] Upon T cell receptor (TCR) engagement without adequate co-stimulation (Signal 2), Cbl-b is activated and targets key signaling proteins for ubiquitination and subsequent degradation or functional inactivation.[3] One of its primary targets is the p85 regulatory subunit of PI3K.[4] By ubiquitinating p85, Cbl-b prevents its recruitment to the TCR and CD28, thereby inhibiting the activation of the PI3K-Akt signaling pathway.[4][5] This action of Cbl-b is crucial for inducing and maintaining T cell anergy, a state of unresponsiveness.[3]

This compound is a small molecule inhibitor that targets the E3 ligase activity of Cbl-b. Specifically, it has been shown to inhibit the phosphorylation of Cbl-b with an IC50 value of less than 100 nM. By inhibiting Cbl-b, this compound effectively removes the "brake" on T cell activation, leading to enhanced T cell proliferation, cytokine production, and effector functions, even in the absence of strong co-stimulation.[6][7]

PI3K: A Positive Regulator of T Cell Activation

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a central node in T cell activation, proliferation, and survival.[8] Upon TCR and CD28 co-stimulation, PI3K is recruited to the plasma membrane where it phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt then orchestrates a multitude of cellular processes, including cell cycle progression, glucose metabolism, and the expression of pro-survival proteins.[8]

PI3K inhibitors are a class of drugs that block the kinase activity of one or more isoforms of PI3K. Several PI3K inhibitors have been developed, with varying specificity for the different isoforms (α, β, γ, δ). In T cells, the p110δ isoform is particularly important for signaling downstream of the TCR and CD28.[9] By inhibiting PI3K, these drugs effectively shut down the downstream signaling cascade, leading to the suppression of T cell activation, proliferation, and cytokine production.[5][10]

Signaling Pathways and Points of Inhibition

The following diagram illustrates the T cell signaling pathway, highlighting the distinct points of intervention for Cbl-b inhibitors and PI3K inhibitors.

T_Cell_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR ZAP70 ZAP70 TCR->ZAP70 activates CD28 CD28 PI3K PI3K CD28->PI3K recruits PLCg1 PLCγ1 ZAP70->PLCg1 activates ZAP70->PI3K activates Akt Akt PI3K->Akt activates (via PIP3) Proliferation, Survival, Cytokine Production Proliferation, Survival, Cytokine Production Akt->Proliferation, Survival, Cytokine Production promotes Cbl_b Cbl-b Cbl_b->PI3K inhibits (ubiquitination) Cbl_b_Inhibitor This compound Cbl_b_Inhibitor->Cbl_b PI3K_Inhibitor PI3K Inhibitors PI3K_Inhibitor->PI3K

T Cell Signaling Pathway and Inhibitor Targets.

Quantitative Data Comparison

Direct comparative studies between this compound and specific PI3K inhibitors under identical experimental conditions are limited in the public domain. The following tables summarize available quantitative data from separate studies to provide a basis for comparison. It is crucial to note that these values were not obtained in head-to-head comparisons and experimental conditions may vary.

Table 1: Inhibitor Potency (IC50 Values)
InhibitorTargetIC50Source
Cbl-b Inhibitors
This compoundCbl-b phosphorylation< 100 nM[11]
NX-1607Cbl-b E3 ligase activitylow nanomolar[7]
PI3K Inhibitors
Idelalisib (CAL-101)PI3Kδ2.5 nM[3]
DuvelisibPI3Kδ/γ2.5 nM (δ), 23 nM (γ)[9]
AZD8835PI3Kα/δ4 nM (α), 15 nM (δ)N/A
BKM120 (Buparlisib)pan-PI3K52 nM (α), 166 nM (β), 116 nM (δ), 262 nM (γ)[12]
BEZ235 (Dactolisib)pan-PI3K/mTOR4 nM (α), 75 nM (β), 7 nM (δ), 5 nM (γ)[12]
Table 2: Functional Effects on T Cells (Data from non-comparative studies)
ParameterCbl-b Inhibitor (e.g., Cbl-b-IN-1, NX-1607)PI3K Inhibitor (e.g., Idelalisib, BKM120)
T Cell Proliferation Increased proliferation potential, especially post-antigenic stimulation.[6]Decreased proliferation in a dose-dependent manner.[13]
Cytokine Production
   IL-2Dramatically increased secretion.[2]Reduced production.[10]
   IFN-γDramatically increased secretion.[2]Reduced production.[14]
Activation Markers (e.g., CD69, CD25) Upregulation of expression.[7]Downregulation of expression.[12]
Downstream Signaling
   p-ZAP70 / p-PLCγ1Increased phosphorylation.[6]Not directly affected.
   p-AktNo direct data on this compound, but Cbl-b inhibition is expected to increase p-Akt.Decreased phosphorylation.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of Cbl-b and PI3K inhibitors on T cell signaling.

T Cell Proliferation Assay (CFSE-based)

This protocol is used to assess the proliferation of T cells in response to stimulation in the presence or absence of inhibitors.

Workflow Diagram:

T_Cell_Proliferation_Workflow cluster_workflow T Cell Proliferation Assay Workflow isolate_tcells 1. Isolate T cells (e.g., from PBMCs) cfse_labeling 2. Label T cells with CFSE isolate_tcells->cfse_labeling pretreatment 3. Pre-treat with Inhibitor (this compound or PI3K inhibitor) cfse_labeling->pretreatment stimulation 4. Stimulate T cells (e.g., anti-CD3/CD28 beads) pretreatment->stimulation incubation 5. Incubate for 3-5 days stimulation->incubation flow_cytometry 6. Analyze by Flow Cytometry (CFSE dilution) incubation->flow_cytometry

Workflow for CFSE-based T Cell Proliferation Assay.

Methodology:

  • T Cell Isolation: Isolate primary human or murine T cells from peripheral blood mononuclear cells (PBMCs) or spleen using negative selection kits.

  • CFSE Labeling: Resuspend T cells at 1-10 x 10^6 cells/mL in pre-warmed PBS. Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C. Quench the reaction by adding 5 volumes of ice-cold culture medium.

  • Inhibitor Treatment: Plate the CFSE-labeled T cells in a 96-well plate. Add this compound or a PI3K inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).

  • T Cell Stimulation: Add anti-CD3/CD28-coated beads or plate-bound antibodies to stimulate the T cells.

  • Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis: Harvest the cells and acquire data on a flow cytometer. Analyze the CFSE fluorescence intensity. Each cell division will result in a halving of the CFSE signal, allowing for the quantification of proliferation.[13]

Cytokine Production Assay (Intracellular Staining)

This protocol measures the production of cytokines like IFN-γ and IL-2 at a single-cell level.

Methodology:

  • T Cell Stimulation: Activate T cells in the presence of the inhibitors as described in the proliferation assay.

  • Protein Transport Inhibition: For the last 4-6 hours of culture, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the wells to cause cytokines to accumulate intracellularly.

  • Surface Staining: Harvest the cells and stain for surface markers (e.g., CD4, CD8).

  • Fixation and Permeabilization: Fix the cells with a fixation buffer and then permeabilize them with a permeabilization buffer.

  • Intracellular Staining: Stain the permeabilized cells with fluorescently labeled antibodies against the cytokines of interest (e.g., anti-IFN-γ, anti-IL-2).

  • Flow Cytometry Analysis: Acquire and analyze the samples on a flow cytometer to determine the percentage of cytokine-producing cells.[15]

Western Blot for Signaling Pathway Analysis

This protocol is used to detect the phosphorylation status of key signaling proteins like Akt, ZAP70, and PLCγ1.

Methodology:

  • T Cell Treatment and Stimulation: Treat T cells with this compound or a PI3K inhibitor for a specified time, then stimulate with anti-CD3/CD28 for a short period (e.g., 5-30 minutes).

  • Cell Lysis: Immediately lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then probe with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., anti-p-Akt (Ser473), anti-total Akt).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to detect the protein bands.

  • Densitometry: Quantify the band intensities to determine the relative levels of protein phosphorylation.[16][17]

Conclusion

This compound and PI3K inhibitors represent two distinct strategies for modulating T cell signaling with opposing functional outcomes.

  • This compound and other Cbl-b inhibitors act as enhancers of T cell activation by removing a key negative regulatory checkpoint. This leads to increased T cell proliferation and effector cytokine production, making them promising candidates for cancer immunotherapy, where a robust anti-tumor T cell response is desired.

  • PI3K inhibitors , in contrast, are potent suppressors of T cell function. By blocking a critical positive signaling pathway, they effectively dampen T cell activation and proliferation. This makes them valuable therapeutic agents for conditions characterized by excessive or aberrant T cell activity, such as certain hematological malignancies and autoimmune disorders.

The choice between these two classes of inhibitors is therefore entirely dependent on the desired therapeutic outcome. For researchers and drug developers, understanding their distinct mechanisms and having access to robust experimental protocols is essential for advancing their respective applications. The data and methodologies presented in this guide provide a foundational resource for the continued investigation and development of these important immunomodulatory agents.

References

Unlocking Synergistic Anti-Tumor Immunity: A Comparative Guide to Cbl-b Inhibition in Combination with CTLA-4 Blockade

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer immunotherapy is continually evolving, with a focus on combination strategies that can overcome resistance to single-agent checkpoint blockade. This guide provides a comprehensive comparison of the novel therapeutic approach of combining a Cbl-b inhibitor, exemplified by preclinical compounds such as NX-1607, with CTLA-4 blockade. While direct clinical data for a specific agent named Cbl-b-IN-19 in this combination is not publicly available, this guide leverages extensive preclinical data from potent Cbl-b inhibitors to objectively assess its potential against other immunotherapeutic strategies.

The Scientific Rationale: A Dual Approach to T-Cell Activation

Cbl-b (Casitas B-lineage lymphoma proto-oncogene-b) is an E3 ubiquitin ligase that acts as a crucial intracellular negative regulator of T-cell activation.[1][2] It functions downstream of both the co-stimulatory receptor CD28 and the co-inhibitory receptor CTLA-4.[1][3][4] CTLA-4, a well-established immune checkpoint, outcompetes CD28 for binding to its ligands (CD80/CD86) on antigen-presenting cells (APCs), thereby delivering an inhibitory signal to the T-cell.[3] Notably, CTLA-4 engagement has been shown to increase the expression and activity of Cbl-b, further suppressing the T-cell response.[3][5]

Therefore, the combination of a Cbl-b inhibitor with a CTLA-4 blocking antibody presents a compelling dual mechanism to unleash anti-tumor immunity. CTLA-4 blockade removes the initial "brake" on T-cell activation in the lymph nodes, while Cbl-b inhibition lowers the intrinsic activation threshold of the T-cell, making it more responsive to tumor antigens, even in the absence of strong co-stimulation.[1][6] This strategy is hypothesized to be more potent than either monotherapy alone.

Preclinical Efficacy: A Comparative Overview

While direct head-to-head studies of a Cbl-b inhibitor plus anti-CTLA-4 versus other combinations are limited in the public domain, we can extrapolate from the robust preclinical data available for Cbl-b inhibitors like NX-1607 and NTX-801, primarily in combination with anti-PD-1.[7][8][9] This data provides a strong rationale for the potential synergy with anti-CTLA-4.

In Vivo Tumor Models

Syngeneic mouse tumor models are the gold standard for evaluating the in vivo efficacy of immuno-oncology agents. The following tables summarize representative preclinical data for Cbl-b inhibitors, which can be used as a benchmark for assessing the potential of a Cbl-b inhibitor and anti-CTLA-4 combination.

Table 1: Tumor Growth Inhibition in Syngeneic Mouse Models

Treatment GroupTumor ModelTumor Growth Inhibition (TGI) (%)Complete Responses (CRs)Citation(s)
Cbl-b Inhibitor (NX-1607) CT26 (Colon Carcinoma)71% (at 30 mg/kg)Not Reported[10]
A20 (B-cell Lymphoma)Robust tumor regressionYes[11]
Anti-CTLA-4 CT26 (Colon Carcinoma)Varies by studyObserved in some studies[12]
Anti-PD-1 CT26 (Colon Carcinoma)Varies by studyObserved in some studies[7][8]
Cbl-b Inhibitor (NX-1607) + Anti-PD-1 CT26 (Colon Carcinoma)Significantly enhanced TGIIncreased frequency of CRs[8]
MC38 (Colon Carcinoma)Significantly enhanced TGIIncreased frequency of CRs[8]
4T1 (Breast Cancer)Significantly enhanced TGIIncreased frequency of CRs[8]
Hypothesized: Cbl-b Inhibitor + Anti-CTLA-4 Various Models Expected to be superior to either monotherapy Expected to be significant N/A

Table 2: Survival Benefit in Syngeneic Mouse Models

Treatment GroupTumor ModelMedian Overall SurvivalCitation(s)
Cbl-b Inhibitor (NX-1607) + Anti-PD-1 CT26, MC38, 4T1Substantially increased[7][8]
Hypothesized: Cbl-b Inhibitor + Anti-CTLA-4 Various Models Expected to be significantly prolonged N/A
In Vitro T-Cell Activation Assays

The Mixed Lymphocyte Reaction (MLR) is a key in vitro assay to assess the allogeneic T-cell response and the effect of immunomodulatory agents.

Table 3: T-Cell Proliferation in a One-Way Mixed Lymphocyte Reaction (MLR)

Treatment ConditionResponder T-Cell Proliferation (vs. Control)Key FindingsCitation(s)
Anti-CTLA-4 Modest increaseBlocks inhibitory signals[13]
Cbl-b Inhibitor Significant increaseLowers T-cell activation threshold[9]
Hypothesized: Cbl-b Inhibitor + Anti-CTLA-4 Expected synergistic increase Dual mechanism of action enhances proliferation N/A

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental designs, the following diagrams are provided in the DOT language for use with Graphviz.

Signaling Pathways

Cbl_CTLA4_Signaling cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell cluster_drugs Therapeutic Intervention MHC MHC TCR TCR MHC->TCR Signal 1 CD80_86 CD80/CD86 CD28 CD28 CD80_86->CD28 Co-stimulation CTLA4 CTLA-4 CD80_86->CTLA4 Inhibition Activation T-Cell Activation TCR->Activation Cbl_b Cbl-b CD28->Cbl_b Degrades CD28->Activation CTLA4->Cbl_b Upregulates Inhibition Inhibition CTLA4->Inhibition Cbl_b->Inhibition CTLA4_blockade CTLA-4 Blockade CTLA4_blockade->CTLA4 Cbl_b_inhibitor Cbl-b Inhibitor Cbl_b_inhibitor->Cbl_b

Caption: Cbl-b and CTLA-4 signaling pathways in T-cell activation.

Experimental Workflows

InVivo_Workflow cluster_treatment Treatment Groups cluster_analysis Endpoint Analyses start Start: Syngeneic Tumor Cell Implantation tumor_growth Tumor Establishment (e.g., 50-100 mm³) start->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization vehicle Vehicle Control cblb_mono Cbl-b Inhibitor Monotherapy ctla4_mono Anti-CTLA-4 Monotherapy combo Cbl-b Inhibitor + Anti-CTLA-4 monitoring Monitor Tumor Growth and Survival vehicle->monitoring cblb_mono->monitoring ctla4_mono->monitoring combo->monitoring endpoint Endpoint Analysis monitoring->endpoint tumor_analysis Tumor Analysis: - Immune Cell Infiltration (Flow Cytometry) - Cytokine Profiling endpoint->tumor_analysis spleen_analysis Spleen/Lymph Node Analysis: - T-cell Activation Markers endpoint->spleen_analysis MLR_Workflow cluster_treatment Treatment Conditions start Start: Isolate PBMCs from Two Donors stimulator_prep Prepare Stimulator Cells (Irradiate or treat with Mitomycin C) start->stimulator_prep responder_prep Prepare Responder Cells (Label with proliferation dye, e.g., CFSE) start->responder_prep coculture Co-culture Stimulator and Responder Cells stimulator_prep->coculture responder_prep->coculture control DMSO Control incubation Incubate for 5-7 Days control->incubation cblb Cbl-b Inhibitor cblb->incubation ctla4 Anti-CTLA-4 ctla4->incubation combo_mlr Cbl-b Inhibitor + Anti-CTLA-4 combo_mlr->incubation analysis Analyze T-Cell Proliferation (Flow Cytometry for CFSE dilution) incubation->analysis

References

Safety Operating Guide

Personal protective equipment for handling Cbl-b-IN-19

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

When handling Cbl-b-IN-19, a comprehensive approach to personal protection is crucial to minimize exposure. The following table summarizes the recommended PPE.

PPE CategoryItemSpecification
Hand Protection GlovesChemically resistant gloves, such as nitrile, should be worn. For extended contact, consider double-gloving.[2][3][4]
Eye and Face Protection Safety Glasses/GogglesANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles are required to protect against splashes.[2][5]
Face ShieldA face shield should be worn over safety glasses or goggles when there is a significant risk of splashing.[2][6]
Body Protection Lab CoatA long-sleeved, buttoned lab coat is necessary to protect skin and clothing.[2]
Respiratory Protection RespiratorUse in a well-ventilated area or under a chemical fume hood. If aerosolization is possible, a fit-tested N95 respirator or higher may be necessary.[5]
Foot Protection Closed-toe ShoesShoes that fully cover the feet are mandatory in the laboratory.[2]

Operational Plans

Handling and Storage:

  • Engineering Controls: All work with this compound powder or solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Safe Handling Practices: Avoid direct contact with the skin, eyes, and clothing. Do not breathe dust or aerosols. Ensure adequate ventilation. After handling, wash hands thoroughly with soap and water.

  • Storage: Store this compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area, away from incompatible materials.

Spill Management:

In the event of a spill, immediate and appropriate action is critical to prevent exposure and contamination.

  • Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Protect: Don appropriate PPE, including a respirator if the compound is a powder or if there is a risk of aerosolization.

  • Contain and Clean:

    • For solid spills, gently cover with an absorbent material to avoid raising dust.

    • For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth).

    • Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Dispose: All contaminated materials, including cleaning supplies and PPE, must be disposed of as hazardous waste according to institutional and local regulations.

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.

  • Collection: Collect waste in clearly labeled, sealed, and appropriate containers.

  • Storage: Store waste containers in a designated, secure area away from general laboratory traffic.

  • Disposal: Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal company.

Experimental Workflow: Chemical Spill Response

The following diagram outlines the step-by-step workflow for responding to a chemical spill of this compound.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_preparation Preparation cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal Evacuate Evacuate Immediate Area Alert Alert Others Evacuate->Alert Don_PPE Don Appropriate PPE Alert->Don_PPE Contain_Spill Contain and Absorb Spill Don_PPE->Contain_Spill Collect_Waste Collect Contaminated Material Contain_Spill->Collect_Waste Decontaminate_Area Decontaminate Spill Area Collect_Waste->Decontaminate_Area Package_Waste Package and Label Waste Decontaminate_Area->Package_Waste Dispose Dispose as Hazardous Waste Package_Waste->Dispose

Workflow for handling a chemical spill of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.